3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNYHDLRUBHIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Phenylalanine Analogs
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. Fluorinated amino acids, particularly derivatives of phenylalanine, are of paramount importance as building blocks for novel therapeutics.[1][2] The introduction of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3][4] this compound is a synthetically valuable analog that combines the effects of two distinct fluorine-containing substituents on the phenyl ring. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups can modulate the electronic properties of the aromatic ring, influencing key interactions such as π-stacking and cation-π interactions within protein binding sites. This guide provides a detailed examination of the viable synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and protocols.
Retrosynthetic Analysis and Key Precursor Identification
A logical retrosynthetic analysis of the target molecule, this compound, identifies the most critical precursor: 3-Fluoro-2-(trifluoromethyl)benzaldehyde . The primary synthetic challenge lies in constructing the α-amino acid moiety from this functionalized benzaldehyde. The pathways discussed herein diverge from this common starting point.
Part 1: Synthesis of the Core Precursor: 3-Fluoro-2-(trifluoromethyl)benzaldehyde
The efficient synthesis of the target amino acid is contingent upon the availability of its corresponding benzaldehyde. While direct synthesis of this specific molecule is not extensively documented in readily available literature, a robust pathway can be designed based on established organofluorine chemistry principles, likely starting from a commercially available substituted toluene.
A plausible, albeit multi-step, approach involves the following transformations:
-
Starting Material: 2-Fluoro-6-(trifluoromethyl)toluene.
-
Benzylic Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN to yield 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene.
-
Oxidation to Aldehyde: Conversion of the benzyl bromide to the desired 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This can be achieved via several methods, such as the Sommelet reaction (using hexamine followed by hydrolysis) or by oxidation with dimethyl sulfoxide (DMSO) in the Kornblum oxidation.
This precursor is the gateway to forming the full amino acid structure.
Part 2: Core Synthesis Pathways for the Phenylalanine Backbone
With the key benzaldehyde in hand, several classical and modern synthetic methodologies can be employed to construct the DL-phenylalanine scaffold.
Pathway A: The Strecker Synthesis
The Strecker synthesis is a venerable and straightforward method for producing racemic α-amino acids from aldehydes. It proceeds via an α-aminonitrile intermediate.
Mechanism & Rationale:
The reaction begins with the formation of an imine from the reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with ammonia. Subsequent nucleophilic attack by a cyanide ion (from KCN or NaCN) on the imine carbon generates the α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions, yielding the racemic amino acid. This method is often favored for its operational simplicity and the ready availability of reagents.
Experimental Protocol: Strecker Synthesis
-
Step 1: α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Add an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq) followed by an aqueous solution of potassium cyanide (KCN, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with diethyl ether or ethyl acetate to isolate the α-aminonitrile.
-
-
Step 2: Hydrolysis to DL-Amino Acid:
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours until the nitrile is fully hydrolyzed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5.5-6.5) to precipitate the product.[5]
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
-
Pathway B: Erlenmeyer-Plöchl Azlactone Synthesis
This pathway involves the condensation of the aldehyde with N-acetylglycine to form an unsaturated azlactone, which is subsequently reduced and hydrolyzed.
Mechanism & Rationale:
The reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (sodium acetate) leads to the formation of a 4-benzylidene-2-methyloxazol-5(4H)-one, commonly known as an azlactone. This intermediate contains a carbon-carbon double bond that can be reduced (e.g., via catalytic hydrogenation). The final step is the hydrolysis of the amide and ring opening to yield the target amino acid.
Experimental Protocol: Azlactone Synthesis
-
Step 1: Azlactone Formation:
-
Combine 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride.
-
Heat the mixture gently (e.g., 80-100 °C) with stirring for 1-2 hours.
-
Pour the hot reaction mixture into cold water to precipitate the crude azlactone product.
-
Filter the solid, wash with water, and recrystallize from ethanol to purify.
-
-
Step 2: Reduction and Hydrolysis:
-
Dissolve the purified azlactone in a suitable solvent (e.g., methanol or acetic acid).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction is complete.
-
Filter off the catalyst and concentrate the solvent.
-
Hydrolyze the resulting saturated N-acetyl amino acid ester by refluxing with aqueous acid (e.g., 3M HCl) or base (e.g., 1M NaOH) to yield this compound.
-
Pathway C: Palladium-Catalyzed Negishi Cross-Coupling
A more modern and versatile approach involves the palladium-catalyzed cross-coupling of an organozinc reagent with a protected β-iodoalanine derivative.[1][6] This method offers a highly convergent route to the target molecule.
Mechanism & Rationale:
This synthesis relies on the formation of a new carbon-carbon bond between the benzylic carbon and the β-carbon of an alanine scaffold. A key step is the preparation of a benzylic zinc reagent from 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene (prepared as described for the aldehyde precursor). This organozinc compound then couples with a protected (e.g., Boc- or Cbz-) β-iodoalanine ester in the presence of a palladium catalyst.[6] Subsequent deprotection of the amino and carboxyl groups affords the final product.
Experimental Protocol: Negishi Cross-Coupling
-
Step 1: Preparation of Organozinc Reagent:
-
Activate zinc dust with a small amount of iodine or by washing with dilute HCl.
-
In an anhydrous solvent like DMF or THF under an inert atmosphere (N₂ or Ar), add 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene to the activated zinc dust and stir to form the organozinc reagent.
-
-
Step 2: Cross-Coupling Reaction:
-
To a separate flask containing a protected β-iodoalanine derivative (e.g., Boc-β-iodoalanine methyl ester, 1.0 eq) and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos) in DMF, add the freshly prepared organozinc solution.[6]
-
Heat the reaction mixture (e.g., 60 °C) for several hours until the coupling is complete.
-
-
Step 3: Deprotection:
-
After workup to isolate the protected phenylalanine derivative, perform a two-step deprotection.
-
First, hydrolyze the ester group using a base like lithium hydroxide (LiOH) in a THF/water mixture.
-
Then, remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the final product as described below.
-
Data and Workflow Visualization
Table 1: Comparison of Synthetic Pathways
| Feature | Strecker Synthesis | Azlactone Synthesis | Negishi Cross-Coupling |
| Starting Aldehyde | 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 1-(Bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene |
| Key Intermediates | α-Aminonitrile | Unsaturated Azlactone | Protected β-iodoalanine, Organozinc reagent |
| Stereochemistry | Racemic (DL) | Racemic (DL) | Racemic (DL) unless chiral starting materials are used |
| Primary Advantages | Operationally simple, inexpensive reagents | Well-established classical method | High convergence, modular |
| Primary Challenges | Use of highly toxic cyanide, harsh hydrolysis | Multi-step, moderate overall yields | Requires anhydrous conditions, expensive catalyst |
Diagrams of Synthetic Workflows
Caption: Strecker synthesis workflow.
Caption: Erlenmeyer-Plöchl Azlactone synthesis workflow.
Purification and Characterization
Purification: The crude product obtained from any of these syntheses will require purification.
-
Recrystallization: The primary method for purifying the final amino acid. Adjusting the pH of an aqueous solution to the isoelectric point can induce crystallization.[5]
-
Ion-Exchange Chromatography: A powerful technique for separating the target amino acid from unreacted starting materials, byproducts, and salts.[5]
Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of aromatic and aliphatic protons. ¹⁹F NMR is crucial for verifying the fluorine and trifluoromethyl signals. ¹³C NMR will show the full carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Considerations for Asymmetric Synthesis
For pharmaceutical applications, obtaining a single enantiomer (L- or D-form) is typically required. While the methods described yield a racemic mixture, several strategies can be employed to achieve enantiopurity:
-
Chiral Resolution: Classical resolution of the racemate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Asymmetric Hydrogenation: In the Azlactone pathway, the reduction of the unsaturated intermediate can be performed using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to selectively form one enantiomer.[7]
-
Enzymatic Synthesis: Biocatalytic methods, using enzymes like transaminases or dehydrogenases, can offer highly stereoselective routes to fluorinated amino acids from keto-acid precursors.[8][9][10][11]
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as in the asymmetric synthesis via a chiral Ni(II) complex, can direct the stereochemical outcome of key bond-forming steps.[12][13]
Conclusion
The synthesis of this compound is a challenging yet achievable goal for medicinal chemists and drug development professionals. The choice of synthetic pathway depends on factors such as scale, available starting materials, and the need for stereochemical control. The Strecker and Azlactone syntheses offer reliable, classical routes to the racemic product, while modern cross-coupling reactions provide a more convergent and flexible approach. By understanding the underlying mechanisms and experimental considerations outlined in this guide, researchers can confidently undertake the synthesis of this valuable fluorinated building block for application in next-generation therapeutics.
References
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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of a novel, non-proteinogenic amino acid, 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. While extensive experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights into its expected physicochemical characteristics, guided by the well-established principles of fluorine chemistry and analysis of closely related analogues. This molecule, with its distinct substitution pattern of a fluorine atom at the meta-position and a trifluoromethyl group at the ortho-position of the phenyl ring, represents a promising building block for the development of next-generation therapeutics.
Molecular Identity and Core Physicochemical Data
This compound is a synthetically derived amino acid. The presence of both a highly electronegative fluorine atom and a lipophilic trifluoromethyl group on the aromatic ring imparts a unique combination of electronic and steric properties.
| Property | Value | Source |
| IUPAC Name | 2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | [1] |
| CAS Number | 1256482-60-6 | [1][2] |
| Molecular Formula | C₁₀H₉F₄NO₂ | [1] |
| Molecular Weight | 251.18 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
Structural and Electronic Properties: The Influence of Fluorine and Trifluoromethyl Groups
The physicochemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly modulates the electron density of the phenyl ring, which in turn affects the acidity of the carboxylic acid and the basicity of the amino group.
Acidity (pKa)
The pKa values of the carboxylic acid and the amino group are critical determinants of the molecule's ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with biological targets.
-
Carboxylic Acid (pKa₁): The presence of two strong electron-withdrawing groups on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to unsubstituted phenylalanine (pKa₁ ≈ 1.8-2.2). This is due to the inductive effect, which stabilizes the carboxylate anion.
-
Amino Group (pKa₂): Similarly, the electron-withdrawing substituents will decrease the basicity of the amino group (lower the pKa) by reducing the electron density on the nitrogen atom. The expected pKa₂ value would be lower than that of phenylalanine (pKa₂ ≈ 9.1-9.3).
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
The trifluoromethyl group is known to be highly lipophilic and is expected to significantly increase the LogP value of the molecule compared to phenylalanine (LogP ≈ -1.38)[3].
-
The fluorine atom has a more modest effect on lipophilicity, but its contribution is also generally positive.
Therefore, this compound is predicted to be substantially more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity could improve its ability to cross cell membranes, a desirable trait for many drug candidates.
Solubility
The solubility of this compound in aqueous and organic solvents will be a function of its ionization state (governed by pKa) and lipophilicity. As a zwitterionic compound, its aqueous solubility is expected to be lowest at its isoelectric point. Given its predicted increased lipophilicity, its solubility in nonpolar organic solvents is likely to be higher than that of phenylalanine.
Synthesis and Manufacturing
The synthesis of polysubstituted phenylalanine analogues like this compound typically requires multi-step synthetic routes. A plausible and efficient approach would involve a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling.[4][5][6][7][8]
Proposed Synthetic Workflow: Negishi Cross-Coupling
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An In-depth Technical Guide to 3-Fluoro-DL-phenylalanine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Fluoro-DL-phenylalanine, a fluorinated non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning applications in medicinal chemistry and chemical biology. This document will serve as a practical resource, offering not only factual data but also the scientific rationale behind its utility.
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius akin to hydrogen, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical and biological profile.[1] When incorporated into amino acids like phenylalanine, these effects can lead to enhanced metabolic stability, increased bioavailability, and altered protein-protein interactions.[2] 3-Fluoro-DL-phenylalanine, with its fluorine atom at the meta position of the phenyl ring, serves as a versatile building block for creating novel peptides and small molecule therapeutics with improved pharmacological properties.[2][3]
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-3-(3-fluorophenyl)propanoic acid | [4] |
| Synonyms | DL-3-Fluorophenylalanine, m-Fluoro-DL-phenylalanine | [2] |
| CAS Number | 456-88-2, 2629-54-1 | |
| Molecular Formula | C₉H₁₀FNO₂ | [2][5] |
| Molecular Weight | 183.18 g/mol | [2][5] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | ~245°C (decomposition) | |
| Solubility | Soluble in water |
Note on CAS Numbers: Both 456-88-2 and 2629-54-1 are listed in various databases for 3-Fluoro-DL-phenylalanine. It is advisable to verify the specific CAS number with the chosen supplier.
Synthesis and Characterization: A Protocol for Quality Assurance
The reliable synthesis and rigorous characterization of 3-Fluoro-DL-phenylalanine are critical for its application in sensitive biological assays and drug development pipelines. A common and robust method for its preparation is the Strecker synthesis.[6][7][8]
Synthetic Workflow: The Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[6][7][8] The starting material for 3-Fluoro-DL-phenylalanine is 3-fluorobenzaldehyde.[9][10]
Caption: Workflow of the Strecker synthesis for 3-Fluoro-DL-phenylalanine.
Detailed Experimental Protocol
Step 1: Synthesis of α-Amino-3-fluorophenylacetonitrile
-
In a well-ventilated fume hood, combine 3-fluorobenzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The formation of the imine intermediate is followed by the nucleophilic addition of the cyanide ion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 3-Fluoro-DL-phenylalanine
-
Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
If acid hydrolysis was performed, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.
-
If base hydrolysis was used, acidify the solution to the isoelectric point.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-Fluoro-DL-phenylalanine.
Analytical Characterization for Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 3-Fluoro-DL-phenylalanine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The coupling of the fluorine atom to the aromatic protons will result in distinct splitting patterns.
-
¹³C NMR : The carbon NMR will display unique chemical shifts for the nine carbon atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR : The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound (183.18 g/mol ).[2][5] High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier) can be used to resolve the product from any impurities.
Applications in Drug Discovery and Chemical Biology
The unique properties conferred by the fluorine atom make 3-Fluoro-DL-phenylalanine a valuable tool in various research areas.
Enhancing Pharmaceutical Properties
The incorporation of 3-Fluoro-DL-phenylalanine into peptide-based drugs or small molecules can significantly improve their pharmacokinetic profiles.[11] The strong C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[2][3] Furthermore, the increased lipophilicity imparted by the fluorine atom can enhance membrane permeability and oral bioavailability.[2]
Probing Protein Structure and Function
The fluorine atom serves as a sensitive probe for studying protein structure and dynamics using ¹⁹F NMR spectroscopy.[12] By incorporating 3-Fluoro-DL-phenylalanine into a protein, researchers can gain insights into local protein environment, conformational changes, and ligand binding events.
Development of PET Imaging Agents
The radioisotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging.[1] 3-[¹⁸F]Fluoro-DL-phenylalanine can be synthesized and used as a PET tracer for imaging amino acid transport and protein synthesis rates in vivo, which has significant applications in oncology and neurology.[1]
Caption: Key application areas of 3-Fluoro-DL-phenylalanine in scientific research.
Commercial Suppliers
A number of chemical suppliers offer 3-Fluoro-DL-phenylalanine for research and development purposes. It is recommended to request a certificate of analysis to ensure the quality and purity of the product.
| Supplier | Website |
| Sigma-Aldrich (Merck) | |
| TCI Chemicals | |
| Chem-Impex | |
| Thermo Fisher Scientific |
Conclusion
3-Fluoro-DL-phenylalanine is a powerful and versatile tool for chemical biologists and medicinal chemists. Its unique fluorine-imparted properties offer significant advantages in the design and development of novel therapeutics and research probes. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for harnessing its full potential in advancing scientific discovery.
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The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) . ACS Publications. [Link]
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(2S)-2-amino-3-(3-fluorophenyl)propanoic acid . PubChem. [Link]
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FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... . ResearchGate. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) . Human Metabolome Database. [Link]
-
DL-Phenylalanine . National Institute of Standards and Technology. [Link]
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3-Amino-3-(3-fluorophenyl)propanoic acid . MySkinRecipes. [Link]
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4-Fluoro-D,L-phenylalanine - Optional[13C NMR] - Spectrum . SpectraBase. [Link]
-
Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods . ACS Publications. [Link]
-
FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... . ResearchGate. [Link]
-
Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel . PNAS. [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid . PubChem. [Link]
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biological activity of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
An In-Depth Technical Guide to the Predicted Biological Activity of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive, predictive analysis of the , a novel, non-proteinogenic amino acid. As no direct experimental data for this specific molecule is publicly available, this document synthesizes information from closely related fluorinated and trifluoromethylated phenylalanine analogues to project its physicochemical properties, potential mechanisms of action, and promising therapeutic applications. We will explore its likely role as an enzyme inhibitor, its potential in neuropharmacology, and its utility as a building block for next-generation peptides. Detailed experimental protocols are provided to facilitate the empirical validation of the hypotheses presented herein.
Introduction: The Rationale for Dual Fluorine Substitution
Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold for chemical modification in drug discovery. The introduction of fluorine atoms can profoundly alter the parent molecule's properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] This guide focuses on a unique analogue featuring two distinct fluorine-containing substituents: a single fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the phenyl ring.
-
The 3-Fluoro (meta) Substitution: Placing a fluorine atom at the meta position of the phenyl ring is known to alter the electronic properties and dipole moment of the molecule.[3] This modification can influence protein-ligand interactions and has been utilized in the development of novel therapeutics for neurological disorders and cancer.[4]
-
The 2-Trifluoromethyl (ortho) Substitution: The trifluoromethyl (CF3) group is a powerful modulator of biological activity. Its strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets.[5][6] The ortho position of this bulky group will also impose significant conformational constraints.
By combining these two modifications, this compound is predicted to be a highly stable and potent modulator of biological systems. This guide will construct a scientific framework for its anticipated activities and provide a roadmap for its synthesis and experimental validation.
Predicted Physicochemical Properties
The biological activity of any compound is intrinsically linked to its physicochemical characteristics. Based on the known effects of its constituent functional groups, we can predict the properties of this compound.
| Property | Predicted Effect of Substituents | Rationale |
| Lipophilicity | Significantly Increased | The trifluoromethyl group is highly lipophilic, which is expected to enhance the molecule's ability to cross cellular membranes.[6] |
| pKa | Lowered (more acidic) | The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups will increase the acidity of the carboxylic acid and decrease the basicity of the amino group.[7] |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong, and the trifluoromethyl group can shield the aromatic ring from enzymatic degradation (e.g., by cytochrome P450 enzymes).[6] |
| Conformation | Highly Constrained | The bulky trifluoromethyl group at the ortho position will restrict the rotation of the phenyl ring, locking the amino acid into a specific conformation. This can lead to higher selectivity for its biological targets. |
| Stereochemistry | Racemic Mixture (DL) | As this guide considers the DL-phenylalanine derivative, it is a racemic mixture of the D- and L-enantiomers. These enantiomers may exhibit different biological activities and metabolic fates.[8] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be devised based on established methods for synthesizing fluorinated amino acids, such as the Erlenmeyer-Plöchl synthesis.[2]
Caption: Hypothesized inhibition of tryptophan synthesis.
Neuromodulatory and Neuroprotective Effects
Halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties by depressing excitatory glutamatergic synaptic transmission. [9]Overactivation of glutamate receptors is a key mechanism of neuronal damage in ischemic stroke and other neurological disorders. It is plausible that this compound could modulate glutamate receptor activity, potentially offering a neuroprotective effect. The D-enantiomer, in particular, may have distinct pharmacological activities. [10]
Incorporation into Peptides for Enhanced Therapeutic Properties
The incorporation of unnatural amino acids is a powerful strategy for improving the therapeutic properties of peptides. [5]Replacing a natural phenylalanine residue with this compound could:
-
Increase Metabolic Stability: The fluorinated groups would make the peptide more resistant to enzymatic degradation, increasing its in vivo half-life. [5]* Enhance Binding Affinity: The unique electronic and conformational properties could lead to stronger and more selective binding to the peptide's target receptor. [6]* Improve Membrane Permeability: Increased lipophilicity could enhance the peptide's ability to cross cell membranes and reach intracellular targets. [5]
Potential Therapeutic Applications
Based on the predicted biological activities, this compound could be a valuable lead compound or research tool in several areas:
-
Antimicrobial Drug Development: As a potential inhibitor of tryptophan synthase, it could be developed into a novel antibiotic.
-
Neuropharmacology: Its potential to modulate glutamatergic transmission suggests applications in neurodegenerative diseases and stroke. [9]* Oncology: Fluorinated amino acids are widely used as tracers for Positron Emission Tomography (PET) in cancer diagnosis due to their increased uptake in tumor cells. [11][12][13][14]The 18F-labeled version of this compound could be a promising PET imaging agent.
-
Peptide-based Therapeutics: As a building block for creating more stable and potent therapeutic peptides. [2]
Experimental Protocols for Validation
The following protocols provide a framework for the initial biological characterization of this compound.
Protocol 1: In Vitro Tryptophan Synthase Inhibition Assay
Objective: To determine if this compound inhibits the activity of purified tryptophan synthase.
Materials:
-
Purified tryptophan synthase (from E. coli or other bacterial source)
-
Indole-3-glycerol phosphate (IGP)
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.8)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-serine, and PLP in a quartz cuvette.
-
Add a known concentration of tryptophan synthase to the mixture.
-
Add varying concentrations of this compound to a series of cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding IGP.
-
Monitor the disappearance of indole (a substrate for the β-subunit) by measuring the decrease in absorbance at 290 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Neuroprotection Assay
Objective: To assess the ability of this compound to protect cultured neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and supplements
-
Glutamate
-
This compound (both DL-racemate and individual D- and L-enantiomers if available)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound.
-
Incubate for 24 hours.
-
Assess cell death by measuring the release of LDH into the culture medium using the LDH assay kit.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
Compare the levels of cell death and viability in treated wells to control wells (no glutamate and glutamate-only) to determine the neuroprotective effect.
Conclusion
While awaiting empirical data, this in-depth analysis predicts that this compound is a compound of significant scientific interest. The combination of a 3-fluoro and a 2-trifluoromethyl substituent on the phenylalanine scaffold is likely to confer a unique set of physicochemical properties, leading to potent and specific biological activities. Its potential as an enzyme inhibitor, a neuromodulatory agent, and a tool for enhancing peptide therapeutics warrants its synthesis and thorough experimental investigation. The protocols outlined in this guide provide a clear path for researchers to validate these predictions and unlock the full potential of this novel fluorinated amino acid.
References
Please note that as of the generation of this document, direct references for this compound are not available. The following references pertain to related compounds and foundational concepts.
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A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenylalanine Analogues
Introduction: The Transformative Power of Fluorine in Phenylalanine Chemistry
The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery and chemical biology.[1][2] Among the myriad of fluorinated compounds, fluorinated amino acids, particularly analogues of phenylalanine, have emerged as powerful tools for enhancing the therapeutic potential of peptides and proteins.[3][4][5] The substitution of hydrogen with fluorine, an element of similar size but with the highest electronegativity, imparts profound changes to the physicochemical properties of the parent molecule.[3][6] These alterations include modifications in acidity, basicity, hydrophobicity, molecular conformation, and metabolic stability.[3][6] Consequently, peptides and proteins incorporating fluorinated phenylalanine residues often exhibit increased resistance to enzymatic degradation, improved in vivo half-lives, and enhanced binding affinities for their biological targets.[1][3][4][5][7]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluorinated phenylalanine analogues. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the design, synthesis, and characterization of these valuable compounds. We will explore a range of synthetic strategies, from classical approaches to cutting-edge chemoenzymatic and late-stage fluorination techniques. Furthermore, we will examine the critical role of these analogues in various applications, including peptide and protein engineering, as metabolic tracers in Positron Emission Tomography (PET), and as probes for investigating protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Strategic Synthesis of Fluorinated Phenylalanine Analogues: A Multi-faceted Approach
The synthesis of fluorinated phenylalanine analogues is a dynamic field, with a diverse array of methodologies developed to introduce fluorine at specific positions within the molecule—the aromatic ring, the α-carbon, or the β-carbon.[3][5] The choice of synthetic strategy is dictated by the desired location of the fluorine atom(s), the required stereochemistry, and the overall complexity of the target molecule.
Aromatic Fluorination: Modifying the Phenyl Ring
The introduction of fluorine onto the phenyl ring of phenylalanine is a common strategy to modulate its electronic and steric properties. A variety of methods, ranging from traditional electrophilic fluorination to modern palladium-catalyzed cross-coupling reactions, have been employed.[8]
A classic and versatile method for the synthesis of α-amino acids, the Erlenmeyer azlactone synthesis, can be readily adapted for the preparation of ring-fluorinated phenylalanines.[4]
Step-by-Step Methodology:
-
Azlactone Formation: A fluorinated benzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Ring Opening: The azlactone is then subjected to a ring-opening reaction. This can be achieved under reductive conditions (e.g., using hydrogen iodide and red phosphorus) to yield the racemic fluorinated phenylalanine.
-
Hydrolysis: The resulting N-acetylated amino acid is hydrolyzed under acidic or basic conditions to afford the free fluorinated phenylalanine.
-
Resolution: If a specific enantiomer is required, the racemic mixture can be resolved using enzymatic or chromatographic methods.
Causality Behind Experimental Choices:
-
Acetic Anhydride and Sodium Acetate: This combination serves as both the solvent and the catalyst for the condensation reaction, promoting the formation of the azlactone.
-
Reductive Ring Opening: The use of a strong reducing agent like HI/P is crucial for the conversion of the azlactone to the corresponding amino acid.
-
Enzymatic Resolution: This is often the preferred method for obtaining enantiomerically pure amino acids due to its high stereoselectivity and mild reaction conditions.
Asymmetric Synthesis: Achieving Stereochemical Control
For applications in drug discovery and peptide science, the stereochemistry of the amino acid is of paramount importance. Asymmetric synthesis provides a direct route to enantiomerically pure fluorinated phenylalanine analogues, obviating the need for challenging resolution steps.
One powerful approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, a chiral Ni(II) complex of a Schiff base derived from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone and the amino acid can be used to synthesize various fluorinated phenylalanine analogues with high enantiomeric purity.[9]
A stereospecific XtalFluor-E promoted rearrangement of enantiopure α-hydroxy-β-amino esters provides an efficient route to anti-β-fluorophenylalanines.[6][10][11][12]
Step-by-Step Methodology: [10]
-
Aminohydroxylation: An α,β-unsaturated ester is subjected to diastereoselective aminohydroxylation to produce the corresponding anti-α-hydroxy-β-amino ester.
-
Fluorinative Rearrangement: The resulting α-hydroxy-β-amino ester is treated with XtalFluor-E and Et₃N·3HF, promoting a stereospecific rearrangement to yield the anti-β-fluoro-α-amino ester with high diastereoselectivity (>99:1 dr).
-
Deprotection: The protecting groups are removed to afford the final anti-β-fluorophenylalanine. For example, sequential treatment with NaBrO₃ and HCl can be used to remove an N-benzyl group and hydrolyze the ester.
Causality Behind Experimental Choices:
-
XtalFluor-E: This is a deoxyfluorinating agent that facilitates the stereospecific replacement of the hydroxyl group with fluorine.
-
Diastereoselective Aminohydroxylation: This initial step is crucial for establishing the stereochemistry of the two adjacent chiral centers, which is then retained during the fluorination step.
Chemoenzymatic Synthesis: Harnessing the Power of Biocatalysis
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to provide efficient and environmentally friendly routes to fluorinated amino acids.[13] These methods often overcome the challenges of stereoselectivity control associated with purely chemical syntheses.[13]
This innovative cascade reaction utilizes an aldolase, a chemical decarboxylation step, and a phenylalanine ammonia lyase to produce a variety of fluorinated L-α-amino acids from inexpensive starting materials.
Step-by-Step Methodology: [13]
-
Aldol Condensation: A fluorinated benzaldehyde is reacted with pyruvate in an aldol reaction catalyzed by the enzyme NahE to form a β-hydroxy-α-keto acid.
-
Oxidative Decarboxylation: The resulting keto acid is subjected to chemical oxidative decarboxylation using hydrogen peroxide (H₂O₂) to yield a fluorinated cinnamic acid derivative.
-
Reductive Amination: The cinnamic acid derivative undergoes reductive amination catalyzed by a phenylalanine ammonia lyase (PAL) to produce the final enantiomerically pure fluorinated L-α-amino acid (enantiomeric excesses ranging from 86% to >99%).
Causality Behind Experimental Choices:
-
Aldolase (NahE): This enzyme exhibits broad substrate specificity, allowing for the synthesis of a diverse library of fluorinated compounds.
-
Phenylalanine Ammonia Lyase (PAL): This enzyme is highly stereoselective, ensuring the formation of the desired L-enantiomer of the amino acid.
-
Whole-Cell Biocatalysts: The use of whole-cell biocatalysts can simplify the process by eliminating the need for enzyme purification and cofactor recycling.[13]
Late-Stage Fluorination: Introducing Fluorine at the Final Hour
Late-stage fluorination is a powerful strategy for introducing fluorine into complex molecules, including peptides and proteins, at a late step in the synthetic sequence. This approach is particularly valuable for the synthesis of ¹⁸F-labeled analogues for PET imaging, where the short half-life of the radioisotope necessitates rapid and efficient labeling methods.[14]
Direct radiofluorination of phenylalanine or its derivatives with [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) is a common method for producing [¹⁸F]FPhe.[3]
Step-by-Step Methodology: [3]
-
Precursor Preparation: A suitable precursor, such as 4-borono-L-phenylalanine (BPA), is prepared.
-
Radiofluorination: The precursor is reacted with [¹⁸F]F₂ or [¹⁸F]AcOF. The reaction is typically carried out in a suitable solvent and may require a catalyst.
-
Purification: The radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted precursor and byproducts. The product is isolated with radiochemical yields of 25–35% and a radiochemical purity of more than 99%.
Causality Behind Experimental Choices:
-
Boronic Acid Precursor: Boronic acids are versatile precursors for radiofluorination as they can be readily converted to the corresponding fluorinated compounds.
-
HPLC Purification: This is a critical step to ensure the high radiochemical purity required for in vivo imaging applications.
Physicochemical Properties and Characterization
The introduction of fluorine significantly alters the physicochemical properties of phenylalanine, which in turn influences the behavior of peptides and proteins containing these analogues.
| Property | Impact of Fluorination | Rationale |
| pKa | Can be lowered | The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid and decrease the basicity of the amino group. |
| Lipophilicity | Generally increased | The hydrophobic nature of the C-F bond often leads to an increase in the overall lipophilicity of the molecule. |
| Conformation | Can be altered | Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the conformational preferences of the amino acid and the resulting peptide.[3] |
| Metabolic Stability | Increased | The strength of the C-F bond makes it resistant to enzymatic cleavage, leading to increased metabolic stability.[1][3][4][5][7] |
Characterization Techniques
The successful synthesis and purification of fluorinated phenylalanine analogues require robust analytical techniques for their characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for confirming the structure and purity of these compounds.[15] ¹⁹F NMR is particularly powerful as the ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift dispersion, making it a sensitive probe of the local chemical environment.[16][17][18]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized analogues and to confirm the incorporation of fluorine.[19][20][21][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and purity assessment of the synthesized compounds.[15]
Applications in Research and Drug Development
The unique properties of fluorinated phenylalanine analogues have led to their widespread use in various fields of research and development.
Peptide and Protein Engineering
Incorporating fluorinated phenylalanines into peptides and proteins can enhance their therapeutic properties. The increased metabolic stability can lead to longer in vivo half-lives, while the altered conformational preferences can improve binding affinity and selectivity for biological targets.[1][3][4][5][7][23]
Drug Discovery
Fluorinated phenylalanines are valuable building blocks for the synthesis of novel drug candidates.[2] Their incorporation can improve the pharmacokinetic and pharmacodynamic properties of small molecules, leading to more effective and safer drugs.[13]
PET Imaging
¹⁸F-labeled phenylalanine analogues, such as [¹⁸F]FEP, are used as metabolic tracers in PET imaging for the diagnosis and monitoring of tumors.[24][25][26] These tracers are taken up by cancer cells via amino acid transporters, which are often overexpressed in tumors.[14][27]
Probes for Structural Biology
The sensitivity of the ¹⁹F NMR signal to the local environment makes fluorinated phenylalanines excellent probes for studying protein structure, dynamics, and interactions.[16][17][18][28] By site-specifically incorporating a fluorinated phenylalanine into a protein, researchers can obtain detailed information about the structure and function of that specific region of the protein.
Safety and Handling of Fluorinating Agents
Many fluorinating agents are highly reactive and toxic, requiring careful handling and specialized equipment.[29] It is imperative to consult the Safety Data Sheet (SDS) for each reagent and to work in a well-ventilated fume hood.[30][31]
General Safety Precautions: [30][31][32][33]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For highly corrosive reagents, a face shield and double-gloving are recommended.[30][32]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of toxic vapors.
-
Incompatible Materials: Store and handle fluorinating agents away from incompatible materials such as water, acids, and bases.
-
Quenching and Disposal: Quench reactions carefully and dispose of waste according to institutional guidelines. The quenching of reactive fluorinating agents like DAST is exothermic and releases gas, requiring slow addition to a quenching solution (e.g., saturated aqueous sodium bicarbonate) with vigorous stirring in an ice bath.[32]
-
Emergency Procedures: Be familiar with emergency procedures in case of a spill or exposure. For skin contact with HF-generating compounds, flush with copious amounts of water and apply calcium gluconate gel.[29][32]
Visualizing Synthetic Workflows
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A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a novel, non-proteinogenic amino acid with significant potential in drug discovery and chemical biology. Given the absence of a complete, publicly available dataset for this specific molecule, this document serves as an expert guide for researchers. It combines foundational principles with data from analogous structures to predict the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) features of the title compound. Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting high-fidelity spectroscopic data, ensuring researchers can confidently validate their synthesis and downstream applications.
Introduction: The Significance of Fluorinated Phenylalanines
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine and trifluoromethyl (CF₃) groups can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced therapeutic properties.[1][2] Phenylalanine derivatives, in particular, are valuable building blocks for peptides and small-molecule drugs.[3] The title compound, this compound, presents a unique substitution pattern on the aromatic ring, offering a distinct electronic and steric profile for probing biological systems or designing novel therapeutics.
Accurate structural elucidation is the bedrock of chemical research. This guide provides the critical spectroscopic roadmap—spanning ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry—required to unequivocally identify and characterize this complex molecule.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Predicted NMR Spectroscopic Data
The following spectral characteristics are predicted based on established principles of NMR spectroscopy and data from analogous fluorinated aromatic compounds.[4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the amino acid backbone and the complex aromatic system.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |
| Hα | ~4.0 - 4.3 | Doublet of doublets (dd) | JHα-Hβ1 ≈ 5-7, JHα-Hβ2 ≈ 7-9 | Coupled to the two diastereotopic β-protons. |
| Hβ (Hβ1, Hβ2) | ~3.2 - 3.5 | Two multiplets (m) | JHβ1-Hβ2 ≈ 14 (geminal), JHβ-Hα ≈ 5-9 | Diastereotopic protons due to the chiral α-carbon, appearing as complex multiplets. |
| Aromatic (H4', H5', H6') | ~7.3 - 7.8 | Complex multiplets (m) | JH-H ≈ 7-9 (ortho), JH-F ≈ 1-10 (long-range) | The three aromatic protons form a complex, second-order spin system due to mutual H-H coupling and additional long-range couplings to both the C3'-F and C2'-CF₃ groups.[3] |
| -NH₂ | ~7.5 - 8.5 | Broad singlet (br s) | None | Exchangeable protons; signal may be broad and its position is concentration-dependent. May not be observed in D₂O. |
| -COOH | ~10 - 12 | Broad singlet (br s) | None | Exchangeable proton; typically very broad and downfield. May not be observed in D₂O. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be uniquely defined by the large coupling constants between carbon and fluorine atoms.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |
| C' (Carbonyl) | ~170 - 175 | Singlet or narrow multiplet | - | |
| Cα | ~55 - 60 | Singlet or doublet | - | |
| Cβ | ~35 - 40 | Singlet or narrow multiplet | - | |
| C1' | ~135 - 140 | Quartet (q) | ³JC-F ≈ 3-5 | Coupled to the CF₃ group. |
| C2' | ~125 - 130 | Doublet of quartets (dq) | ²JC-F ≈ 30-35 (from CF₃), ²JC-F ≈ 15-25 (from F) | Attached to the CF₃ group and ortho to the fluorine atom. The multiplicity will be complex.[4] |
| C3' | ~160 - 165 | Doublet (d) | ¹JC-F ≈ 245-255 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| C4' | ~115 - 120 | Doublet (d) | ²JC-F ≈ 20-25 | Ortho to the C3'-F. |
| C5' | ~128 - 132 | Doublet (d) | ³JC-F ≈ 5-10 | Meta to the C3'-F. |
| C6' | ~124 - 128 | Multiplet (m) | Long-range C-F couplings | Coupled to both fluorine substituents. |
| C (CF₃) | ~120 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 | Carbon of the trifluoromethyl group, split by three equivalent fluorine atoms.[4] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most definitive technique for characterizing this molecule, with two expected signals in distinct regions of the spectrum.
| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |
| C3'-F | ~ -110 to -115 | Multiplet (m) | JF-H ≈ 2-10 | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. It will be split by ortho and meta protons. |
| C2'-CF₃ | ~ -60 to -65 | Multiplet (m) | JF-H, JF-F | The trifluoromethyl group signal is expected in this region.[4] It will be split by the ortho proton (H6') and potentially a 5-bond coupling to the C3'-F atom (JF-F ≈ 1-5 Hz).[7][8] |
Predicted Mass Spectrometry Fragmentation
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the elemental composition. The fragmentation pattern in MS/MS experiments provides further structural proof.
Predicted HRMS (ESI+): C₁₀H₉F₄NO₂ + H⁺ = 252.0642 m/z
The fragmentation pathway will likely proceed through characteristic losses from the amino acid structure.
Caption: Predicted ESI+ MS/MS fragmentation pathway.
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, the following step-by-step protocols are recommended. This workflow is designed to be self-validating, where each step confirms the findings of the previous one.
Workflow for Spectroscopic Characterization
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solubility and stability of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Executive Summary
The strategic incorporation of fluorinated amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering enhanced metabolic stability, modulated bioavailability, and refined binding affinities.[1][] this compound is a novel, non-canonical amino acid with significant potential due to its unique electronic and steric properties conferred by dual fluorination at the phenyl ring and a trifluoromethyl group. This guide provides a comprehensive framework for characterizing its fundamental physicochemical properties—solubility and stability. We present detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, alongside a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[3] The methodologies are designed to be self-validating, providing researchers with a robust pathway to elucidate the compound's behavior in aqueous and biorelevant media, identify potential degradation pathways, and develop stability-indicating analytical methods crucial for downstream drug development.
Introduction: The Strategic Role of Fluorine in Phenylalanine Analogs
The substitution of hydrogen with fluorine is a powerful tool in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is known for its high metabolic stability and lipophilicity.[4] This strategic incorporation into a phenylalanine scaffold can lead to profound improvements in a drug candidate's profile.
-
Enhanced Stability: Fluorination, particularly the trifluoromethyl group, can shield molecules from enzymatic degradation, thereby increasing their in vivo half-life.[5][6]
-
Modulated Physicochemical Properties: The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and key molecular interactions like hydrogen bonding and cation-π stacking.[7]
-
Conformational Control: The steric bulk of the trifluoromethyl group can restrict bond rotation, locking the molecule into a more biologically active conformation.
The subject of this guide, this compound, combines these attributes. Its characterization is the first critical step in unlocking its therapeutic potential.
Predicted Physicochemical Profile
A preliminary in silico assessment is vital for designing relevant experiments. The properties of the target molecule are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₀H₉F₄NO₂ | Derived from structure. |
| Molecular Weight | 251.18 g/mol | Calculated from formula. |
| logP (Octanol/Water) | ~2.5 - 3.5 | The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[4] The additional fluorine atom further contributes to this effect compared to standard phenylalanine (logP ~1.4). |
| Predicted pKa (Acid) | ~1.8 - 2.2 | The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to acidify the carboxylic acid proton compared to phenylalanine (pKa ~2.2). |
| Predicted pKa (Base) | ~8.5 - 9.0 | The inductive effect of the fluorinated ring is expected to slightly decrease the basicity of the amine group compared to phenylalanine (pKa ~9.2). |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability. A multi-faceted approach, assessing both kinetic and thermodynamic solubility, is essential.
Causality Behind Experimental Choices
We employ two distinct methods to understand solubility. Kinetic solubility (nephelometry) measures the point at which a compound precipitates from a DMSO stock solution added to buffer. It's a high-throughput method that simulates the conditions of early-stage screening assays. Thermodynamic solubility (Shake-Flask/HPLC-UV) measures the true equilibrium concentration of a compound in a saturated solution, providing the gold-standard value needed for formulation development.
Experimental Workflow: Solubility & Stability Assessment
The overall process involves a logical flow from initial method development to comprehensive characterization.
Caption: Overall workflow for characterization.
Protocol: Thermodynamic Solubility via Shake-Flask & HPLC-UV
This protocol determines the equilibrium solubility, a critical parameter for pre-formulation.
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, pH 6.8, pH 7.4) to simulate physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder (e.g., 2 mg) to 1 mL of each buffer in triplicate in glass vials. This ensures a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification:
-
Carefully aspirate the supernatant.
-
Perform a serial dilution of the supernatant with the mobile phase.
-
Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.
-
-
Calculation: Calculate the concentration in the original supernatant based on the dilution factor to determine the solubility in µg/mL or µM.
Expected Solubility Data (Hypothetical)
Given the high predicted lipophilicity, the aqueous solubility is expected to be low.
| Medium | pH | Temperature (°C) | Expected Thermodynamic Solubility (µg/mL) |
| SGF (Simulated Gastric Fluid) | 1.2 | 37 | 50 - 150 |
| Water | ~7.0 | 25 | 10 - 40 |
| PBS (Phosphate-Buffered Saline) | 7.4 | 37 | 15 - 50 |
Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method, a requirement under ICH guidelines.[3][8] These studies expose the drug substance to conditions more severe than accelerated stability testing.[8]
Causality Behind Stress Conditions
Each condition is chosen to mimic potential storage or in vivo environments and to probe specific chemical liabilities:
-
Acid/Base Hydrolysis: Simulates pH extremes in the gastrointestinal tract and tests the stability of labile functional groups like amides or esters (though the primary amino acid structure is generally robust).
-
Oxidation: Models potential oxidative stress in vivo or degradation in the presence of oxidizing agents.
-
Thermal: Assesses the intrinsic stability of the compound at elevated temperatures.
-
Photostability: Evaluates degradation upon exposure to light, as required by ICH Q1B guidelines.[8]
Protocol: Forced Degradation Study
A prerequisite is a validated, stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photostability: Expose the stock solution to a light source providing UV/Vis illumination as per ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the parent peak area.
-
Expected Degradation Profile (Hypothetical)
The C-F bonds are highly stable, suggesting the primary points of degradation will be the amino acid moiety or the aromatic ring itself under harsh oxidative conditions.[9]
| Condition | Stressor | % Degradation (Parent) | Major Degradants Observed |
| Acidic | 0.1 M HCl, 60°C | < 5% | Minimal degradation expected. |
| Basic | 0.1 M NaOH, 60°C | 5 - 10% | Potential for minor racemization or deamination. |
| Oxidative | 3% H₂O₂, RT | 15 - 25% | Hydroxylation of the aromatic ring; potential N-oxide formation. |
| Thermal | 80°C (Solid) | < 2% | Compound is likely to be highly thermostable in solid form. |
| Photolytic | ICH Q1B | 5 - 15% | Potential for free-radical mediated degradation or ring modifications. |
Proposed Degradation Pathways
Under oxidative stress, the most probable degradation pathway involves electrophilic attack on the aromatic ring.
Caption: Potential oxidative degradation pathways.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the comprehensive characterization of this compound. Based on its structure, the compound is predicted to be a lipophilic and highly stable molecule, with low aqueous solubility. The primary degradation liability is expected to be under strong oxidative conditions. The successful execution of these protocols will provide the critical data package required for informed decision-making in lead optimization, pre-formulation, and overall drug development strategy. Further studies should focus on identifying the exact structure of major degradants using LC-MS/MS and assessing the compound's stability in plasma and microsomal assays to predict its in vivo metabolic fate.
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Trifluoromethylated Amino Acids: A Paradigm Shift in Peptide and Small Molecule Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The trifluoromethyl (CF₃) group has emerged as a uniquely powerful substituent in medicinal chemistry, capable of profoundly enhancing the therapeutic potential of drug candidates. Its incorporation into amino acid scaffolds, the fundamental building blocks of peptides and proteins, represents a strategic approach to overcoming the inherent limitations of metabolic instability and poor bioavailability that have historically challenged peptide-based therapeutics. This guide provides an in-depth analysis of the core principles and practical applications of trifluoromethylated amino acids in modern drug discovery. We will explore the physicochemical properties of the CF₃ group, its impact on pharmacokinetic and pharmacodynamic profiles, key synthetic methodologies, and compelling case studies that underscore its transformative potential.
The Trifluoromethyl Group: A Bioisostere with Unmatched Strategic Value
The strategic introduction of a trifluoromethyl group into a drug candidate is a cornerstone of modern medicinal chemistry.[1][2] Unlike a simple methyl group, the CF₃ moiety possesses a unique combination of high electronegativity, steric bulk, and lipophilicity, which collectively modulate a molecule's properties in several advantageous ways.[3][4]
-
Electronic Effects : The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic distribution of the parent molecule.[4] This can influence the pKa of nearby functional groups, affecting drug-receptor interactions and metabolic stability.[5]
-
Lipophilicity : The CF₃ group is highly lipophilic, a property that can enhance a drug's ability to permeate biological membranes.[3][4] This is critical for improving oral bioavailability and enabling penetration of the blood-brain barrier for neurological drug targets.[3]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and stable, making the CF₃ group resistant to metabolic degradation. Its steric bulk can also shield adjacent, more vulnerable chemical bonds from enzymatic attack.[4][6]
| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |
| Electronegativity (Pauling Scale) | 2.20 | ~2.3 (C-H) | ~3.4 (C-F) |
| Lipophilicity (Hansch-Leo π value) | 0 | +0.5 | +0.88 to +1.44 |
| Metabolic Stability | Low (susceptible to oxidation) | Moderate (susceptible to oxidation) | High (resistant to oxidation) |
Enhancing Pharmacokinetic Profiles: Overcoming Biological Barriers
A primary challenge in peptide drug development is their rapid degradation by proteases and poor absorption. Trifluoromethylated amino acids directly address these liabilities.
Fortifying Against Enzymatic Degradation
The incorporation of a CF₃ group, particularly at the α-carbon of an amino acid, provides a powerful steric shield. This bulkiness hinders the approach of proteolytic enzymes, preventing the cleavage of nearby peptide bonds and dramatically increasing the drug's in vivo half-life.[4][6] This enhanced metabolic stability reduces the required dosing frequency, improving patient compliance and therapeutic efficacy.
Caption: Steric shielding of a peptide bond by a CF₃ group, preventing enzymatic degradation.
Improving Bioavailability and CNS Penetration
The lipophilicity imparted by the CF₃ group is a critical factor for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By increasing the molecule's lipid solubility, trifluoromethylated amino acids can significantly enhance permeability across the intestinal epithelium for better oral bioavailability and facilitate passage across the blood-brain barrier, a crucial feature for drugs targeting the central nervous system.[3][7] The migraine drug Ubrogepant, for example, features trifluoromethyl groups that contribute to its oral bioavailability and ability to act on neurological pathways.[3]
Modulating Pharmacodynamics: Enhancing Potency and Specificity
Beyond pharmacokinetics, the CF₃ group has profound effects on how a drug interacts with its biological target.
Conformational Control for Receptor Pre-organization
The steric demand of the CF₃ group can impose significant conformational constraints on the peptide backbone.[8][9] This effect can be harnessed to lock the peptide into a bioactive conformation that is pre-organized for optimal binding to its target receptor. This reduces the entropic penalty of binding, leading to higher affinity and potency. Conformationally rigid CF₃-substituted amino acids are also valuable tools for structural analysis of peptides.[10]
Caption: A CF₃ group constrains a peptide, favoring the bioactive conformation for binding.
Novel Binding Interactions
The polarized C-F bonds of the trifluoromethyl group can participate in favorable, non-covalent interactions with protein targets that are inaccessible to hydrocarbon analogues. These include multipolar C-F···C=O interactions with the protein backbone, which can substantially increase binding affinity and ligand potency.[11] The strategic placement of a CF₃ group can therefore create new, high-affinity anchor points within a binding pocket.
Synthetic Strategies and Practical Implementation
The primary challenge limiting the broader use of trifluoromethylated amino acids has been the difficulty of their synthesis.[3] However, significant advances have been made in asymmetric synthesis, providing reliable access to these valuable building blocks.
Asymmetric Synthesis of α-(Trifluoromethyl)-α-Amino Acids
Many successful synthetic routes utilize imines derived from highly electrophilic alkyl 3,3,3-trifluoropyruvates as key starting materials.[8][9] Enantioselectivity is achieved through several robust methods:
-
Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., derived from phenylglycinol) to the imine nitrogen directs the stereoselective addition of nucleophiles.[8][12]
-
Catalytic Asymmetric Synthesis: Organocatalysts, such as chiral thioureas or Brønsted acids, have proven highly effective in promoting enantioselective reactions like the Strecker synthesis (addition of cyanide to the imine).[12][13][14]
-
Enzymatic Resolution: Amidases can be used for the kinetic resolution of racemic CF₃-amino acid amides, providing access to enantiopure (R)- or (S)-amino acids with very high enantioselectivity.[14]
Protocol 1: Asymmetric Strecker Reaction (Conceptual)
This protocol outlines a general, organocatalyzed approach to synthesizing α-quaternary α-trifluoromethyl amino nitriles, which are precursors to the desired amino acids.[14]
-
Imine Formation: React an appropriate aryl or alkyl trifluoromethyl ketone with a primary amine (e.g., a protected aniline) under dehydrating conditions to form the corresponding N-protected trifluoromethyl ketimine.
-
Catalyst Preparation: Prepare a solution of a chiral thiourea catalyst (e.g., Takemoto's catalyst) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Cyanation Reaction: To the catalyst solution, add the trifluoromethyl ketimine followed by a cyanide source, such as trimethylsilyl cyanide (TMSCN).
-
Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., -20 °C to room temperature) and monitor its progress by TLC or LC-MS until the starting imine is consumed.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the resulting α-amino nitrile by flash column chromatography.
-
Hydrolysis: Subject the purified, enantiomerically enriched amino nitrile to acidic hydrolysis to yield the final α-trifluoromethyl amino acid.
Incorporation into Peptides via SPPS
Once synthesized and protected (typically with an Fmoc group), trifluoromethylated amino acids can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[4][7]
Caption: General workflow from precursor synthesis to SPPS incorporation of a CF₃-amino acid.
Case Studies: The Impact of Trifluoromethylation in Approved Drugs
The success of the trifluoromethyl group is evident in the large number of FDA-approved drugs that contain this moiety. While not all are amino acid derivatives, they collectively demonstrate the profound and positive impact of trifluoromethylation on drug efficacy and safety.[1][15]
| Drug | Therapeutic Class | Role of Trifluoromethyl Group |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances potency and metabolic stability; contributes to CNS penetration.[1][16] |
| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | Increases potency and selectivity for the COX-2 enzyme.[16] |
| Selinexor | Anticancer | Interacts with the target protein CRM1, contributing to the mechanism of action.[1] |
| Ubrogepant | Migraine Treatment | Enhances metabolic stability and oral bioavailability for targeting neurological pathways.[3] |
In peptide-specific research, the incorporation of 3-trifluoromethylphenylalanine has been shown to improve the stability and potential blood-brain barrier permeability of neuropeptides, highlighting its value in developing treatments for neurological disorders.[7]
Conclusion and Future Outlook
Trifluoromethylated amino acids are no longer niche laboratory curiosities but are now indispensable tools in the arsenal of the modern drug discovery scientist. Their ability to systematically enhance metabolic stability, improve bioavailability, and modulate target affinity provides a rational and powerful approach to optimizing both peptide and small-molecule drug candidates. While synthetic challenges remain, ongoing innovations in asymmetric catalysis and enzymatic methods are making these critical building blocks more accessible.[9][14] Future frontiers, including the late-stage trifluoromethylation of native peptides and proteins, promise to further expand the application of these unique chemical entities, accelerating the development of next-generation therapeutics for a wide range of diseases.[17][18]
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Whitepaper: A Theoretical Modeling Guide to 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Abstract: The strategic incorporation of fluorine and fluorinated moieties into amino acids has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2] 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine stands as a molecule of significant interest, combining the effects of a single fluorine atom and a trifluoromethyl group on the phenyl ring. This guide provides a comprehensive framework for the theoretical modeling of its properties, offering researchers and drug developers a robust computational workflow to predict its behavior from the quantum level to biological systems. We will explore methodologies for conformational analysis, prediction of key physicochemical properties, simulation of spectroscopic data, and modeling of interactions with protein targets, thereby providing a predictive blueprint to accelerate its application in drug discovery.
Introduction: The Rationale for Fluorination and Theoretical Modeling
The substitution of hydrogen with fluorine in bioactive molecules can induce significant changes in their properties. The high electronegativity of fluorine can alter acidity and basicity, while its introduction, particularly as a trifluoromethyl (CF₃) group, can increase metabolic stability, binding affinity, and lipophilicity.[2] These modifications are critical in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolic degradation.[2][3] Fluorinated phenylalanines, for instance, have been successfully incorporated into peptides and proteins to enhance their stability and modulate their biological activity.[2]
This compound presents a unique case where two distinct electronic effects are at play on the aromatic ring. Theoretical modeling provides an indispensable toolkit for dissecting these influences in silico, long before costly and time-consuming synthesis is undertaken. By employing a suite of computational techniques, we can build a detailed molecular portrait, predicting its structure, reactivity, and potential for biological interaction. This guide delineates the theoretical pathways to achieve this, grounding each step in established quantum chemical and molecular modeling principles.
Foundational Analysis: Molecular Geometry and Conformational Space
Before any property can be accurately predicted, a thorough understanding of the molecule's preferred three-dimensional structure is essential. The bulky and electronegative trifluoromethyl group, combined with the fluorine atom, will significantly influence the rotational barriers of the side chain and its interaction with the amino acid backbone.
The goal of a conformational search is to identify the global minimum energy structure and other low-energy conformers that are likely to be populated under physiological conditions.
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., AMBER) to rapidly explore the potential energy surface by rotating the key dihedral angles (χ¹ and χ²).
-
Quantum Mechanical Refinement: Subject the lowest energy conformers identified in the previous step to full geometry optimization using Density Functional Theory (DFT).[4]
-
Method: A hybrid functional like B3LYP is a robust starting point. For higher accuracy, especially in capturing non-covalent interactions influenced by fluorine, a dispersion-corrected functional such as ωB97X-D is recommended.[5]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[4][6]
-
Solvation Model: To simulate a more realistic environment, incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, using water as the solvent.
-
-
Vibrational Frequency Analysis: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Caption: High-level workflow for theoretical modeling.
Predicting Physicochemical Properties with Quantum Chemistry
The drug-like characteristics of a molecule are largely defined by its physicochemical properties. Quantum chemical calculations offer a powerful means to estimate these values.
Acidity and Basicity (pKa)
The pKa values of the carboxylic acid and amine groups are critical for determining the molecule's charge state at physiological pH. The presence of electron-withdrawing fluorine and trifluoromethyl groups is expected to lower the pKa of both groups compared to unsubstituted phenylalanine.
Protocol 2: pKa Prediction via Thermodynamic Cycle
-
Optimize Structures: Perform geometry optimization and frequency calculations (as in Protocol 1) for both the protonated and deprotonated forms of the functional group of interest (e.g., for the carboxylic acid, R-COOH and R-COO⁻) in both the gas phase and the chosen implicit solvent.
-
Calculate Gibbs Free Energies: Extract the Gibbs free energy in the gas phase (G_gas) and the solvation free energy (ΔG_solv) for each species from the output files.
-
Calculate Solution-Phase Free Energy: Compute the Gibbs free energy in solution (G_sol) for each species using the formula: G_sol = G_gas + ΔG_solv.
-
Calculate ΔG of Deprotonation: Determine the change in Gibbs free energy for the deprotonation reaction in solution: ΔG_deprot = G_sol(deprotonated) + G_sol(H⁺) - G_sol(protonated). The value for G_sol(H⁺) is a well-established constant for specific solvent models (e.g., -270.3 kcal/mol for water with the SMD model).
-
Calculate pKa: Use the fundamental relationship: pKa = ΔG_deprot / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
Lipophilicity (logP)
Lipophilicity, measured as the octanol-water partition coefficient (logP), is a key determinant of membrane permeability and bioavailability. While challenging to predict with high accuracy, computational methods can provide valuable estimates.[7][8][9]
Protocol 3: logP Estimation
-
Solvation Free Energy Calculation: Following the optimization protocol, calculate the Gibbs free energy of solvation (ΔG_solv) for the neutral molecule in both water and n-octanol using an implicit solvent model like SMD.
-
Calculate ΔG of Transfer: Determine the free energy of transfer from water to octanol: ΔG_transfer = ΔG_solv(octanol) - ΔG_solv(water).
-
Calculate logP: Convert the transfer free energy to logP using the equation: logP = -ΔG_transfer / (2.303 * RT).
-
Machine Learning as an Alternative: For fluorinated compounds, standard methods can be inaccurate.[8][10] It is highly recommended to cross-reference these quantum mechanical results with predictions from machine learning models specifically trained on datasets containing fluorinated molecules.[7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method | Justification |
| pKa (Carboxyl) | ~1.8 - 2.0 | DFT Thermodynamic Cycle | Electron-withdrawing F and CF₃ groups stabilize the carboxylate anion, lowering the pKa relative to Phenylalanine (~2.2). |
| pKa (Amine) | ~8.9 - 9.1 | DFT Thermodynamic Cycle | Inductive effects from the substituted ring lower the basicity of the amine group compared to Phenylalanine (~9.3). |
| logP | ~1.8 - 2.2 | DFT Solvation Energies | The addition of F and especially the lipophilic CF₃ group significantly increases logP over Phenylalanine (~1.4). |
| Dipole Moment | ~4.5 - 5.5 D | DFT | The highly polar C-F bonds create a strong molecular dipole moment, influencing solubility and intermolecular interactions. |
Simulating Molecular Spectra
Theoretical spectroscopy is vital for structure verification and for understanding the electronic properties of the molecule.
NMR Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. Predicting chemical shifts, particularly for ¹⁹F NMR, is a key application of theory.
Protocol 4: NMR Chemical Shift Calculation
-
Geometry Optimization: Use a high-quality optimized geometry (Protocol 1).
-
GIAO Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at a DFT level of theory (e.g., B3LYP/6-311+G(d,p)) in an implicit solvent.
-
Reference and Scaling: Calculate the isotropic shielding value (σ) for each nucleus. The chemical shift (δ) is determined relative to a reference compound (e.g., Tetramethylsilane for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory: δ = σ_ref - σ_sample.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies from the geometry optimization step can be used to generate a theoretical IR spectrum. This is useful for identifying characteristic functional group vibrations. The C-F and C-CF₃ stretching modes will produce strong, characteristic bands in the fingerprint region. Cryogenic IR spectroscopy combined with DFT provides high-resolution data for detailed structural analysis.[11][12]
UV-Vis Spectroscopy
The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT).[5] This can help understand how fluorination alters the π-π* transitions of the phenyl ring.
Protocol 5: TD-DFT Calculation for UV-Vis Spectra
-
Ground State Optimization: Obtain an optimized ground-state geometry in the desired solvent (Protocol 1).
-
Excited State Calculation: Run a TD-DFT calculation (e.g., using ωB97X-D or CAM-B3LYP) to compute the vertical excitation energies and oscillator strengths for the first several singlet excited states.[5]
-
Spectrum Generation: The calculated excitation energies (λ_max) and their corresponding oscillator strengths (related to peak intensity) can be used to plot a theoretical UV-Vis spectrum. Fluorine substitution is known to alter the nature and energy of excited electronic states.[13][14]
Modeling Biological Interactions
Ultimately, the value of this molecule lies in its potential interaction with biological targets like enzymes or receptors. Molecular docking and molecular dynamics provide powerful predictive insights.
Caption: A typical workflow for molecular docking simulations.
Molecular Docking
Docking predicts the preferred binding orientation of the molecule within a protein's active site and estimates the binding affinity.
Protocol 6: Molecular Docking
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[15]
-
Ligand Preparation: Use the lowest-energy, DFT-optimized conformer of this compound. Assign partial charges compatible with the docking software's force field.
-
Grid Generation: Define a search space (a "grid box") that encompasses the active site of the protein.[15]
-
Docking Simulation: Use a docking program like AutoDock Vina to sample different poses of the ligand within the grid box and score them based on a scoring function.
-
Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potentially unique interactions involving the fluorine atoms (e.g., orthogonal multipolar C-F···C=O interactions).
Molecular Dynamics (MD) Simulations
While docking is a static picture, MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time in an explicit solvent environment.
Protocol 7: MD Simulation of the Ligand-Protein Complex
-
System Setup: Place the best-docked pose of the ligand-protein complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Parameterization: This is a critical step. Use a well-validated protein force field like AMBER or CHARMM.[16] Parameters for the non-standard fluorinated amino acid must be generated. This often involves fitting partial charges from quantum mechanical calculations (e.g., RESP or IPolQ methods) and deriving missing bond, angle, and dihedral parameters.[17][18]
-
Minimization and Equilibration: Minimize the energy of the system to remove steric clashes. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. Finally, run a longer equilibration without restraints.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to observe the stability of the binding pose and the dynamics of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.
Conclusion
The theoretical modeling of this compound provides a powerful, multi-faceted approach to understanding its potential as a building block in drug development. Through a systematic application of quantum chemistry and molecular modeling, from conformational analysis to the simulation of biological interactions, researchers can generate a wealth of predictive data. This in silico characterization allows for a more rational design of peptides and small molecules, guiding experimental efforts and ultimately accelerating the discovery of novel therapeutics. The protocols and insights provided in this guide serve as a comprehensive roadmap for unlocking the potential of this uniquely substituted amino acid.
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Dual-Substituted Phenylalanine Derivatives: A Technical Guide to Synthesis, Applications, and Drug Development
Abstract
Phenylalanine, a fundamental aromatic amino acid, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure offers a versatile platform for modifications that can profoundly alter biological activity, pharmacokinetic profiles, and target specificity. This technical guide delves into the burgeoning field of dual-substituted phenylalanine derivatives, where the strategic introduction of two distinct functional groups unlocks novel therapeutic and diagnostic possibilities. We will explore the sophisticated synthetic strategies employed to create these complex molecules, from asymmetric synthesis to late-stage functionalization. The core of this guide focuses on their diverse applications, with a particular emphasis on their roles as dual-modality agents in oncology—combining PET imaging and Boron Neutron Capture Therapy (BNCT)—and as targeted radiopharmaceuticals for cancer diagnosis and treatment. Furthermore, we will examine their development as dual-target inhibitors for diseases ranging from HIV to diabetes. By synthesizing field-proven insights with rigorous scientific data, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles, experimental workflows, and future potential of dual-substituted phenylalanine derivatives.
Introduction: The Phenylalanine Scaffold in Medicinal Chemistry
1.1 The Unique Properties of Phenylalanine
Phenylalanine (Phe) is an essential amino acid characterized by a hydrophobic benzyl side chain. In the realm of materials science, chemical modifications at its C or N terminus have led to the synthesis of numerous low-molecular-weight gelators.[1] These modifications allow for the creation of softgel materials through the self-assembly of Phe-derived building blocks, which can be programmed with atomic-level precision.[1]
1.2 Rationale for Dual Substitution: A Paradigm for Multifunctionality
The introduction of a single substituent, such as fluorine, into the phenylalanine scaffold can significantly modulate properties like acidity, basicity, hydrophobicity, and bioavailability.[2][3] This has been shown to influence protein folding, stability, and protein-protein interactions.[2][3] Dual substitution amplifies these effects, creating a synergistic modulation of the molecule's characteristics. This strategy allows for the development of multi-functional agents, such as probes for both Positron Emission Tomography (PET) imaging and Boron Neutron Capture Therapy (BNCT), or dual-target inhibitors that can engage multiple pathological pathways simultaneously. The replacement of hydrogen with fluorine, for instance, can enhance the biophysical and chemical properties of bioactive molecules due to fluorine's small size and high electronegativity, which results in a strong carbon-fluorine bond.[2][3] This can lead to improved stability and substrate selectivity in proteins.[3]
Synthetic Strategies for Dual-Substituted Phenylalanine Derivatives
The synthesis of optically pure, dual-substituted phenylalanine derivatives is a complex challenge that requires precise control over stereochemistry and regioselectivity. The chosen synthetic route is critical, as it dictates the feasibility of introducing diverse functional groups at specific positions on both the aromatic ring and the amino acid backbone.
2.1 Asymmetric Synthesis: Establishing the Chiral Core
The foundation of any phenylalanine derivative is its chiral α-carbon. Ensuring the correct stereochemistry (typically L-configuration for biological activity) is paramount.
-
Alkylation of Chiral Glycine Enolates: Methods like the Schöllkopf chiral auxiliary approach provide a reliable way to generate enantioenriched phenylalanine analogs. A one-pot double alkylation of the chiral auxiliary with substituted benzyl iodides can yield cis-dialkyl derivatives, which, after removal of the auxiliary, produce the desired N-protected phenylalanines.[2]
-
Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers an elegant and environmentally friendly alternative. Phenylalanine ammonia lyases (PALs) can be used in a one-pot cascade process, coupling amination of cinnamic acids with chemoenzymatic deracemization to synthesize substituted D-phenylalanines in high yield and excellent optical purity.[4] This method can be adapted to produce L-phenylalanines by using different enzymes in the cascade.[4][5]
2.2 Introduction of Substituents on the Phenyl Ring
With the chiral center established, the focus shifts to modifying the phenyl ring. The choice of reaction depends on the desired substituents (e.g., halogens, boronic acids, alkyl chains) and their intended positions.
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki and Stille couplings are powerful tools for creating carbon-carbon bonds. For example, a Stille coupling can be used to introduce a vinyl group onto a protected bromophenylalanine derivative, which serves as a key intermediate for further functionalization.[2][3] Similarly, copper-mediated nucleophilic radiofluorination of arylstannane precursors is a key step in synthesizing radiotracers like 4-[18F]fluorophenylalanines.[2][3]
-
Protocols for Radiolabeling and Boronation: The synthesis of derivatives for imaging and therapy often involves specialized, late-stage functionalization steps.
-
Fluorination (for PET): Radiofluorination is typically achieved via nucleophilic substitution using [18F]KF-Kryptofix 2.2.2 complex or [18F]TBAF on a precursor with a suitable leaving group (e.g., tosylate).[6]
-
Iodination (for SPECT/Radiotherapy): Radioiodinated phenylalanine can be synthesized from a tributylstannyl precursor, which undergoes radioiodination followed by deprotection to yield the final product with high radiochemical purity.[7][8]
-
Boronation (for BNCT): Boronic acid moieties are often introduced via coupling reactions with appropriately functionalized aspartic acid derivatives, which are then converted to the final phenylalanine structure.[2][3]
-
2.3 General Synthetic Workflow
The synthesis of a dual-substituted phenylalanine derivative is a multi-step process that demands careful planning to ensure compatibility between protecting groups and reaction conditions. The following workflow illustrates a representative pathway.
Caption: A generalized workflow for synthesizing dual-substituted phenylalanine derivatives.
Key Applications in Diagnostics and Therapeutics
The true value of dual substitution lies in the creation of molecules with enhanced or entirely new functionalities, particularly in the challenging field of oncology.
3.1 Dual-Modality Imaging and Therapy Probes: The Case of [18F]FBPA
A prime example of a dual-substituted derivative is 4-Borono-2-[18F]fluoro-L-phenylalanine ([18F]FBPA), designed for a theranostic approach to cancer treatment.[2] This molecule integrates a boron-10 atom for Boron Neutron Capture Therapy (BNCT) and a fluorine-18 radioisotope for Positron Emission Tomography (PET) imaging.
-
Mechanism of Action:
-
PET Imaging: The 18F label allows for non-invasive visualization of tumor uptake and biodistribution of the drug via PET scans. This is crucial for patient selection and treatment planning, ensuring that the tumor accumulates a sufficient concentration of the boron agent.[9]
-
Boron Neutron Capture Therapy (BNCT): Once the drug has accumulated in the tumor, the patient is irradiated with a beam of low-energy thermal neutrons. The stable 10B atoms capture these neutrons, triggering a nuclear fission reaction that releases high-energy alpha particles (4He) and lithium-7 nuclei (7Li). These particles have a very short path length (approximately one cell diameter), delivering a highly localized and destructive radiation dose specifically to the cancer cells that have taken up the drug, while sparing surrounding healthy tissue.[10][11][12]
-
The use of fluorinated boronophenylalanine (BPA) derivatives may offer an additional advantage by optimizing the interaction with neutrons, potentially enhancing the efficacy of the BNCT treatment.[9][13]
This protocol is a representative example and must be adapted for specific laboratory conditions and automated synthesis modules.
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [18F]F- into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]KF-K222 complex by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
Nucleophilic Substitution: Add the precursor, an appropriate N-protected and boronate-ester-protected 2-nitro-L-phenylalanine derivative, dissolved in a high-boiling-point solvent (e.g., DMSO). Heat the reaction mixture (e.g., 150-160°C) for a specified time (e.g., 15-20 minutes) to effect the nucleophilic aromatic substitution of the nitro group with [18F]fluoride.
-
Deprotection: Cool the reaction mixture and perform hydrolysis to remove the protecting groups (e.g., Boc and boronate ester) using a strong acid (e.g., HCl) at elevated temperature.
-
Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC to isolate [18F]FBPA.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under vacuum, and formulate the final product in a physiologically compatible buffer (e.g., phosphate-buffered saline) for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (HPLC), chemical purity, pH, sterility, and pyrogenicity, before clinical use.
3.2 Radiolabeled Derivatives for Imaging and Endoradiotherapy
Cancer cells often exhibit upregulated amino acid metabolism to fuel their rapid proliferation. This has been exploited by developing radiolabeled phenylalanine derivatives that are preferentially taken up by tumors via amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1).[7][12][14][15]
-
Fluorinated Derivatives for PET Imaging: Amino acid tracers like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) are well-established for brain tumor imaging because their uptake in normal brain tissue is low, leading to high tumor-to-background contrast.[14][15][16] However, researchers are developing novel dual-substituted phenylalanine derivatives to improve upon tracers like [18F]FET. For example, p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) has shown significantly higher uptake in glioma cells compared to [18F]FET, suggesting its potential as a more sensitive tumor imaging agent.[6] Similarly, 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP) has demonstrated improved affinity and specificity for the LAT1 transporter, making it another promising candidate.[15]
-
Iodinated Derivatives for Targeted Radiotherapy: The same principle of tumor-specific uptake can be used for therapy. By replacing the diagnostic radioisotope (like 18F) with a therapeutic beta-emitting radioisotope (like iodine-131), the molecule becomes a vehicle for targeted endoradiotherapy. 4-[131I]Iodo-L-phenylalanine ([131I]IPA) has been evaluated clinically for treating refractory gliomas.[17] After intravenous administration, [131I]IPA accumulates in glioma tissue and emits beta particles that kill the cancer cells.[17][18] This approach has been shown to be well-tolerated and can be combined with external beam radiation to enhance therapeutic effects.[18][19]
| Tracer | Target/Mechanism | Key Findings | Reference |
| [18F]FET | LAT1 Transporter | Established for brain tumor imaging, but has limitations in peripheral tumors and relatively low LAT1 affinity. | [6][14][15] |
| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | LAT1 Transporter | In vitro uptake in 9L glioma cells was 40% higher than [18F]FET. | [6] |
| p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP) | LAT1 Transporter | In vitro uptake in 9L glioma cells was comparable to [18F]FET. | [6] |
| 3-L-[18F]Fluorophenylalanine | LAT1 Transporter, Protein Synthesis | Shows significantly higher early tumor uptake in an orthotopic glioblastoma model compared to [18F]FET. | [14] |
| 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP) | LAT1 Transporter | Showed improved in vitro affinity and specificity for LAT1 compared to [18F]FET. | [15] |
3.3 Dual-Targeting Small Molecule Inhibitors
The principle of dual substitution extends beyond imaging and radiotherapy into the realm of targeted small-molecule inhibitors.
-
MDM2/MDMX Dual Inhibitors: The p53 tumor suppressor protein is negatively regulated by two proteins, MDM2 and MDMX. Dual inhibition of both has emerged as an effective anticancer strategy. A novel phenylalanine-derived compound, isolated from Micromonospora sp., has been identified as a dual inhibitor of both MDM2 and MDMX, demonstrating nanomolar affinity and the ability to reduce cancer cell viability.[20]
Caption: p53 activation via a dual-inhibitor phenylalanine derivative.
-
HIV Capsid Inhibitors: The HIV-1 capsid (CA) protein is a critical target for antiviral drugs. Phenylalanine derivatives have been designed to mimic the binding of known inhibitors like PF-74.[21][22] By modifying different parts of the phenylalanine scaffold, researchers have developed compounds with potent anti-HIV-1 activity in the low micromolar range, laying the groundwork for novel antiretroviral therapies.[21][22][23]
-
DPP-4 Inhibitors for Diabetes: Dipeptidyl peptidase 4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for treating type 2 diabetes. Novel series of (S)-phenylalanine derivatives have been synthesized that show potent DPP-4 inhibitory activity, with some compounds being significantly more potent than the marketed drug sitagliptin.[24][25] The 4-fluorobenzyl substituted derivative 6g, for example, not only had a very low IC50 value (3.79 nM) but also showed high selectivity over other related enzymes.[25]
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations
Optimizing the therapeutic potential of dual-substituted phenylalanine derivatives requires a deep understanding of their structure-activity relationships (SAR) and pharmacokinetic (PK) profiles.
4.1 Impact of Substituent Position and Nature
The specific placement and chemical nature of substituents can have a dramatic effect on biological activity.
-
Halogenation: In a study of N-benzoyl derivatives of fluorophenylalanine, compounds with m-chloro, p-chloro, m-nitro, and p-nitro substitutions were particularly potent inhibitors in a microbial antitumor prescreen.[26] The study also found that derivatives of m-fluorophenylalanine were generally better inhibitors than their o-fluoro or p-fluoro counterparts, highlighting the importance of isomer positioning.[26] Halogenated derivatives of L-phenylalanine have also shown promise as neuroprotective agents in models of brain ischemia.[27]
-
Boron Position: For boronated derivatives used in BNCT, the position of the borono group influences key properties. 3-borono-L-phenylalanine (3-BPA) was found to have a water solubility over 100 times higher than the clinically used 4-borono-L-phenylalanine (4-BPA), potentially offering formulation advantages without compromising tumor accumulation.[10]
| Base Scaffold | R1 Group (Benzyl Substitution) | IC50 (nM) | Key Insight | Reference |
| (S)-phenylalanine w/ 2-cyanopyrrolidine | H | >1000 | Unsubstituted benzyl is inactive. | [24] |
| (S)-phenylalanine w/ 2-cyanopyrrolidine | Cyclopropyl | 0.247 | Small, rigid groups can significantly enhance potency. | [24] |
| (S)-phenylalanine w/ 1,2,3-triazole linker | 4-Fluorobenzyl | 3.79 | Potent inhibition, superior to sitagliptin. Halogenation is beneficial. | [25] |
| (S)-phenylalanine w/ 1,2,3-triazole linker | 4-Chlorobenzyl | 4.31 | Similar potency to fluoro-substituted analog. | [25] |
| (S)-phenylalanine w/ 1,2,3-triazole linker | 4-Methylbenzyl | 25.52 | Electron-donating group is less favorable than halogens. | [25] |
4.2 Modulating Pharmacokinetic Properties
A biologically active compound is only useful if it can reach its target in the body. Dual substitution is a key strategy for fine-tuning PK properties.
-
Improving Stability and CNS Penetration: In the development of peptidomimetics, substituting the N-terminal phenylalanine of a lead compound with a benzylcarbamate group led to a new class of analogues with good binding affinity and an improved in vitro PK profile.[28] While some rigidified compounds showed improved in vivo stability, they suffered from poor brain exposure, likely due to efflux at the blood-brain barrier.[28] However, the prototype carbamate compound showed good permeability and was able to enter the central nervous system.[28]
-
Metabolism: Aspartame, an esterified dipeptide of phenylalanine, is rapidly metabolized in the gastrointestinal tract to phenylalanine, aspartic acid, and methanol, demonstrating how simple modifications can dramatically alter the pharmacokinetic fate of the parent amino acid.[29]
Conclusion and Future Outlook
Dual-substituted phenylalanine derivatives represent a highly versatile and powerful class of molecules in modern drug discovery. The strategic incorporation of two distinct functional groups has enabled the development of sophisticated theranostic agents for oncology, highly specific PET tracers for improved diagnostics, and potent dual-target inhibitors for a range of diseases. The synthetic methodologies have matured to a point where a vast chemical space of novel derivatives is now accessible to researchers.
The future of this field is bright, with several exciting avenues for exploration. The design of multi-targeting agents that can simultaneously engage three or more pathological pathways could lead to breakthroughs in complex diseases like cancer and neurodegeneration. Combination therapies, where a dual-substituted phenylalanine derivative is used to sensitize tumors to other treatments, such as immunotherapy or conventional chemotherapy, hold immense promise. As our understanding of disease biology deepens, the rational design of these precisely tailored molecules will continue to push the boundaries of diagnostic and therapeutic innovation.
References
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Synthesis and in vitro evaluation of F-18 labeled fluoroalkyl phenylalanine derivatives as potential PET imaging agents. Journal of Nuclear Medicine. [Link]
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Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
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New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports. [Link]
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Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. MDPI. [Link]
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Application of Nitroimidazole-Carbobane-Modified Phenylalanine Derivatives as Dual-Target Boron Carriers in Boron Neutron Capture Therapy. PubMed. [Link]
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Fluorinated borono-phenylalanine for optimizing BNCT: Enhancing boron absorption against hydrogen scattering for thermal neutrons. CNR-IRIS. [Link]
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Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT). PMC. [Link]
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Development of new radiofluorinated methylphenylalanine analogues for tumour imaging with PET. ResearchGate. [Link]
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Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. NIH. [Link]
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Efficacy of Systemic Radionuclide Therapy with p-131I-Iodo-l-Phenylalanine Combined with External Beam Photon Irradiation in Treating Malignant Gliomas. Journal of Nuclear Medicine. [Link]
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(PDF) Fluorinated borono‐phenylalanine for optimizing BNCT: Enhancing boron absorption against hydrogen scattering for thermal neutrons. ResearchGate. [Link]
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Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. [Link]
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An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]
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Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
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Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. PubMed. [Link]
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Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC. [Link]
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A phase I study of 4-L-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). DSpace. [Link]
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An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. PubMed. [Link]
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Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [Link]
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Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC. [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PMC. [Link]
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Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]
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Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Royal Society of Chemistry. [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
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Design, Synthesis, Biological Evaluation, and Docking Studies of (S)-Phenylalanine Derivatives with a 2-Cyanopyrrolidine Moiety as Potent Dipeptidyl Peptidase 4 Inhibitors. DTU Research Database. [Link]
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Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. [Link]
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Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1][2] 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a unique building block, presenting both significant opportunities and challenges in solid-phase peptide synthesis (SPPS). The strategic placement of electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring can profoundly influence the electronic and steric properties of the resulting peptide.[2][3] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful incorporation of this sterically hindered, fluorinated amino acid into peptide sequences using Fmoc-based SPPS. We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and the necessary analytical techniques for the characterization of the final peptide products.
Introduction: The Strategic Advantage of Fluorinated Phenylalanine Analogs
Fluorine-containing amino acids have garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] The incorporation of this compound into a peptide sequence can offer several advantages:
-
Enhanced Metabolic Stability: The presence of the trifluoromethyl group provides significant steric bulk, which can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[4]
-
Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can alter the electrostatic and hydrophobic interactions of the phenylalanine side chain with its biological target, potentially leading to improved binding affinity and selectivity.[3][5]
-
Conformational Control: The steric hindrance imposed by the ortho-trifluoromethyl group can restrict the rotational freedom of the side chain, influencing the overall peptide conformation.
However, the same steric hindrance that provides these benefits also presents a significant challenge during peptide synthesis.[6] Furthermore, the use of a DL-racemic mixture will result in the synthesis of diastereomeric peptides, a critical consideration for purification and biological evaluation.
Challenges in SPPS with this compound
The primary obstacle in utilizing this compound is the steric hindrance around the alpha-carbon and the carboxyl group, which can lead to incomplete coupling reactions.[7] This can result in deletion sequences and a lower yield of the desired full-length peptide.[8]
Additionally, the electronic effects of the fluoro and trifluoromethyl groups can influence the reactivity of the carboxyl group, potentially requiring more potent activation methods.
The workflow for incorporating this amino acid must be meticulously optimized to overcome these hurdles.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Recommended Protocols for Incorporation
The following protocols are designed to maximize the coupling efficiency of this compound.
Materials and Reagents
-
Fmoc-protected this compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for peptide amides)
-
High-quality Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DDT))
-
Acetic Anhydride (for capping)
Optimized Coupling Protocol
Due to the steric hindrance of this compound, a standard DIC/HOBt coupling may be inefficient.[7] The use of a more potent coupling reagent such as HATU is strongly recommended.[9]
Step-by-Step Coupling Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased.[8]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.
-
Double Coupling (if necessary): Repeat steps 4 and 5.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the deprotection of the Fmoc group for the next amino acid.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient for sterically hindered amino acids.[9] |
| Equivalents of Amino Acid | 4 | Drives the reaction to completion. |
| Equivalents of HATU | 3.95 | Minimizes side reactions. |
| Equivalents of Base (DIPEA) | 8 | Sufficient to neutralize and activate. |
| Reaction Time | 2-4 hours | Allows sufficient time for the sterically hindered coupling. |
| Double Coupling | Recommended | Ensures maximum incorporation and minimizes deletion sequences.[8] |
Cleavage and Deprotection
The final cleavage from the resin and removal of side-chain protecting groups is typically achieved using a cocktail containing a strong acid, most commonly TFA.[10]
Standard Cleavage Cocktail (Reagent R):
-
TFA: 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%
Procedure:
-
Wash the dried peptide resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Analysis and Purification of Diastereomeric Peptides
The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides. These diastereomers will likely have different physicochemical properties and biological activities.[11] Therefore, their separation and characterization are crucial.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[12] The two diastereomers may be separable by optimizing the chromatographic conditions.
Recommended HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A shallow gradient of mobile phase B is recommended to maximize the resolution of the diastereomers.
-
Detection: UV at 214 nm and 280 nm.
Caption: Purification and analysis workflow for diastereomeric peptides.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the molecular weight of the synthesized peptides.[13] Both diastereomers will have the identical mass.
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the purified peptides. The observed mass should correspond to the calculated mass of the target peptide.
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful optimization of the SPPS protocol. The key to success lies in the use of potent coupling reagents, such as HATU, and extended reaction times to overcome the steric hindrance of this non-canonical amino acid. Furthermore, researchers must be prepared to address the challenge of separating and characterizing the resulting diastereomeric peptides. The protocols and considerations outlined in this guide provide a robust framework for harnessing the unique properties of this valuable building block in the development of novel peptide-based therapeutics and research tools.
References
- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Purity Assessment of Synthetic Peptides with Unnatural Residues.
- Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unnatural Residues.
- Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- St. Amant, A. H., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Kiso, Y., et al. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-7.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Howard, E. C., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- Geurink, P. P., et al. (2013). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 56(3), 1262-1267.
- Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Howard, E. C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 35.
- Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate.
- St. Amant, A. H., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- El-Gazzar, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1014.
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Deprotection of various amino acids in the presence of other labile groups.
- Kubitz, L., et al. (2020). Pentafluorophosphato-Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine-Specific Protein Interactions. Angewandte Chemie International Edition, 59(46), 20563-20569.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Google Patents. (n.d.). Deprotection of protected peptides.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BLDpharm. (n.d.). Optimizing Peptide Synthesis: The Role of 3-Fluoro-L-phenylalanine.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.
Sources
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- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 9. bachem.com [bachem.com]
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- 12. lcms.cz [lcms.cz]
- 13. bachem.com [bachem.com]
Protocol for Utilizing 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in Cell-Based Assays
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for the application of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a novel unnatural amino acid (UAA), in cell-based research. The unique electronic properties conferred by the dual halogenation—a fluoro and a trifluoromethyl group on the phenyl ring—make this compound a powerful tool for probing protein structure, function, and dynamics. This guide details the underlying principles of its incorporation into proteins, provides step-by-step protocols for cytotoxicity assessment and cellular incorporation, and outlines methods for verifying its successful integration. It is intended for researchers in chemical biology, drug discovery, and molecular biology seeking to leverage advanced protein engineering techniques.
Introduction and Scientific Principle
This compound is a synthetic analog of the canonical amino acid phenylalanine. Its structure is distinguished by two highly electronegative substituents on the aromatic side chain: a fluorine atom and a trifluoromethyl (CF₃) group. This unique chemical modification introduces significant changes to the side chain's electrostatic potential and hydrophobicity, without drastically altering its steric profile compared to native phenylalanine.[1][2]
The incorporation of such fluorinated amino acids into proteins offers several advantages for researchers:
-
Probing Protein Environments: The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, making it an exquisitely sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] By strategically placing this UAA, researchers can gain high-resolution insights into local protein structure, conformational changes, and ligand binding events.
-
Modulating Protein Properties: The strong electron-withdrawing nature of the F and CF₃ groups can alter non-covalent interactions, such as cation-π and stacking interactions, which are critical for protein stability and protein-protein interactions.[5][6] This allows for the systematic tuning of protein stability and function.
-
Developing Novel Therapeutics: The enhanced metabolic stability of fluorinated compounds is a well-established principle in medicinal chemistry.[2][7][8] Incorporating this UAA can render peptides and proteins more resistant to proteolytic degradation, a key step in developing novel biologics.
This UAA is supplied as a DL-racemic mixture . In biological systems, the protein synthesis machinery predominantly recognizes and incorporates the L-enantiomer (L-phenylalanine). The D-enantiomer is typically not incorporated into nascent polypeptide chains but may exhibit separate biological activities or competitively inhibit amino acid transporters.[9][10] Therefore, its presence must be considered during experimental design and data interpretation.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity and successful application of the compound.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₄NO₂ | N/A |
| Molecular Weight | 263.18 g/mol | N/A |
| Appearance | White to off-white solid powder | [11] |
| Storage | Store at 0-8°C, desiccated. Protect from light. | [8][11] |
| Solubility | Soluble in aqueous buffers (pH-dependent), DMSO. | [12] |
Note: Properties are based on closely related analogs like 3-trifluoromethyl-D-phenylalanine and 3-fluoro-DL-phenylalanine, as specific data for the 3-fluoro-2-trifluoromethyl isomer may not be widely published. Researchers should perform their own solubility tests.
Safety and Handling
While this specific compound has not been exhaustively characterized, related fluorinated amino acids and organic compounds warrant careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation and contact with skin and eyes.[15][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Mechanism of Incorporation into Cellular Proteins
Incorporating 3-Fluoro-2-(trifluoromethyl)-L-phenylalanine into proteins in cell-based assays can be achieved via two primary strategies: residue-specific global substitution or site-specific insertion.
Residue-Specific (Global) Substitution
This method relies on the "promiscuity" of the endogenous phenylalanyl-tRNA synthetase (PheRS), the enzyme that charges tRNA with phenylalanine. In a phenylalanine-depleted culture medium, the cell's PheRS may recognize and activate the fluorinated analog, leading to its stochastic incorporation at every phenylalanine codon throughout the proteome.
Site-Specific Incorporation
For precise control, a more advanced genetic code expansion strategy is required.[17][18] This involves the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host cell.[19] This engineered synthetase is designed to exclusively recognize the unnatural amino acid and charge a unique suppressor tRNA, which in turn reads a repurposed codon (typically the amber stop codon, UAG) on the mRNA of a target gene.[20] This ensures the UAA is inserted only at a predefined site.
Below is a diagram illustrating the site-specific incorporation workflow.
Caption: Workflow for site-specific UAA incorporation via an orthogonal translation system.
Experimental Protocols
Protocol 4.1: Preparation of Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution for cell culture use.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1 M NaOH (for pH adjustment, if needed)
-
Phosphate-buffered saline (PBS), sterile
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out a desired amount of the UAA powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to fully dissolve the powder. Causality: DMSO is a potent solvent for many organic molecules and is generally cell-compatible at low final concentrations (<0.5%).
-
Alternatively, for a DMSO-free stock, dissolve the powder in PBS. Gently warm or adjust the pH with a small amount of 1 M NaOH to aid dissolution if necessary, then neutralize back to pH 7.4.
-
Once dissolved, bring the solution to a final concentration of 100-200 mM with sterile PBS or cell culture medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 4.2: Determining Cytotoxicity and Optimal Working Concentration
-
Objective: To determine the concentration range that is non-toxic to the chosen cell line.
-
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete growth medium
-
96-well cell culture plates
-
UAA stock solution
-
MTT or similar cell viability assay kit (e.g., PrestoBlue™, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the UAA stock solution in complete growth medium. Recommended starting concentrations are listed in the table below.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different UAA concentrations. Include a "no UAA" control and a "vehicle only" (e.g., DMSO) control.
-
Incubate for a period relevant to your planned incorporation experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform the cell viability assay according to the manufacturer's protocol.
-
Plot cell viability (%) against UAA concentration to determine the EC₅₀ (concentration at which 50% of cells are viable). The optimal working concentration for incorporation experiments should be well below this value (typically ≤EC₁₀).
-
| Recommended Starting Concentrations for Cytotoxicity Screen |
| 10 mM |
| 5 mM |
| 2 mM |
| 1 mM |
| 500 µM |
| 200 µM |
| 100 µM |
| 50 µM |
| 10 µM |
| 0 µM (Control) |
Protocol 4.3: Global Incorporation in Mammalian Cells
-
Objective: To replace native phenylalanine residues with the UAA in newly synthesized proteins.
-
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
DMEM medium lacking L-phenylalanine (custom or commercially available)
-
UAA stock solution
-
-
Procedure:
-
Culture cells to ~70-80% confluency in complete growth medium.
-
Prepare the "incorporation medium": DMEM lacking L-phenylalanine, supplemented with 10% dFBS, penicillin/streptomycin, and the non-toxic, optimized concentration of this compound determined in Protocol 4.2. Causality: Using a medium devoid of native phenylalanine and serum that has been dialyzed to remove small molecules (including amino acids) maximizes the chance that the cell will use the supplied UAA.
-
Wash the cells twice with sterile PBS to remove all traces of the complete medium.
-
Add the incorporation medium to the cells.
-
Incubate for 24-48 hours to allow for protein expression and incorporation of the UAA.
-
Harvest cells for downstream analysis (e.g., Western blot, mass spectrometry).
-
Caption: General workflow for global UAA incorporation in mammalian cells.
Protocol 4.4: Verification of UAA Incorporation by Mass Spectrometry
-
Objective: To definitively confirm the presence and location of the UAA in a target protein.
-
Procedure Outline:
-
Protein Isolation: Isolate the protein of interest from the cell lysate, typically via immunoprecipitation or affinity chromatography if it has a tag (e.g., His-tag, FLAG-tag).
-
SDS-PAGE: Run the purified protein on an SDS-PAGE gel and excise the corresponding band.
-
In-Gel Digestion: Perform an in-gel digest using a protease like trypsin. Causality: Trypsin cleaves proteins at specific sites (after lysine and arginine), creating a predictable set of peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein's sequence, specifying a variable modification on phenylalanine residues corresponding to the mass shift caused by the UAA. The mass of native Phe is ~165.19 Da; the mass of 3-Fluoro-2-(trifluoromethyl)-Phe is ~263.18 Da. The expected mass shift is therefore +97.99 Da . Identifying peptides with this specific mass shift confirms successful incorporation.[]
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity | UAA concentration is too high; compound is inherently toxic to the cell line. | Re-run cytotoxicity assay with a lower concentration range. Reduce incubation time. Consider a different cell line. |
| Low/No Incorporation | Inefficient uptake by amino acid transporters; poor recognition by endogenous PheRS; UAA concentration too low. | Increase UAA concentration (if not toxic). Ensure Phe-free medium is used. For site-specific, verify plasmid transfection and expression of the orthogonal system.[19][20] |
| Poor Protein Yield | UAA incorporation is stressful for the cell, leading to reduced translation; UAA-containing protein is unstable and degraded. | Lower the incubation temperature (e.g., to 30°C) after adding the UAA. Add a proteasome inhibitor (e.g., MG132) for the last few hours of incubation. |
| Ambiguous Mass Spec Results | Low incorporation efficiency; poor peptide ionization. | Enrich for the protein of interest before digestion. Increase the amount of protein analyzed. Ensure the mass spec search parameters correctly define the mass shift.[] |
References
-
Wang, Y. S., & Fang, X. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748), 20170366. Retrieved from [Link]
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Ginzburg, A., & Erez, Z. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107-1120. Retrieved from [Link]
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Li, J., & Alexandrov, K. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 21(21), 8207. Retrieved from [Link]
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Ginzburg, A., & Erez, Z. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed. Retrieved from [Link]
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Li, F., et al. (2018). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic & Medicinal Chemistry, 26(10), 2851-2858. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081. Retrieved from [Link]
-
Tharp, J. M., et al. (2022). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 13(1), 7906. Retrieved from [Link]
-
Kunchithapautham, K., et al. (2017). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 292(31), 12991-13002. Retrieved from [Link]
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Sudakov, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4889. Retrieved from [Link]
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AAPPTec. (n.d.). MSDS - Safety Data Sheet: Fmoc-Phe(3,4-diF)-OH. AAPPTec. Retrieved from [Link]
-
Hoesl, M. G., & Budisa, N. (2011). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 750, 245-257. Retrieved from [Link]
-
Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4642. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Retrieved from [Link]
-
Carlier, F., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(20), 14595-14606. Retrieved from [Link]
-
Tharp, J. M., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, H., et al. (2015). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. American Journal of Nuclear Medicine and Molecular Imaging, 5(5), 494-507. Retrieved from [Link]
-
Dunn, T. F., & Leach, F. R. (1967). Incorporation of p-fluorophenylalanine into protein by a cell-free system. The Journal of Biological Chemistry, 242(11), 2693-2699. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]
-
Kumar, S., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PloS one, 9(1), e85482. Retrieved from [Link]
-
Veselovsky, N. S., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 28(4), 800-811. Retrieved from [Link]
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Application Notes and Protocols: 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine as a ¹⁹F-NMR Probe for Protein Structure
Introduction: The Power of the Fluorine Nucleus in Unraveling Protein Complexity
In the intricate world of structural biology and drug discovery, understanding the dynamic nature of proteins is paramount. While traditional techniques like X-ray crystallography and cryo-electron microscopy provide invaluable static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique window into the conformational dynamics, ligand binding events, and allosteric regulation of proteins in solution.[1] Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) isotope stands out as an exceptionally powerful probe for biological systems.[2]
The ¹⁹F nucleus boasts several advantageous properties for protein NMR studies:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1][2]
-
Vast Chemical Shift Range: With a chemical shift dispersion spanning over 400 ppm, the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[2][3] This sensitivity allows for the detection of subtle conformational changes, ligand binding, and alterations in solvent exposure.[1]
-
Absence of Background Signals: Fluorine is virtually absent in biological systems, meaning that ¹⁹F-NMR spectra of labeled proteins are free from background signals that can complicate ¹H, ¹³C, and ¹⁵N NMR.[1]
The trifluoromethyl (CF₃) group, in particular, has emerged as a preferred ¹⁹F-NMR reporter tag. The three equivalent fluorine nuclei provide a significant enhancement in signal-to-noise, and the rapid rotation around the C-CF₃ bond helps to average the chemical shift anisotropy (CSA), which can lead to sharper resonance lines, especially for larger proteins.[4][5]
This application note provides a comprehensive guide to the use of a novel fluorinated amino acid, 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine , as a ¹⁹F-NMR probe for protein structure and function. We will detail a plausible synthetic route, protocols for its incorporation into proteins, and in-depth methodologies for acquiring and interpreting high-quality ¹⁹F-NMR data.
I. Synthesis and Purification of this compound
Plausible Synthetic Pathway
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol (Constructed)
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid
This initial step can be achieved through various methods, with one plausible route starting from 2-fluoro-3-methylbenzoic acid, which is commercially available.
-
Trichlorination: The methyl group of 2-fluoro-3-methylbenzoic acid can be converted to a trichloromethyl group via radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN).
-
Fluorination: The trichloromethyl group is then fluorinated to a trifluoromethyl group. A common method involves the use of antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction). Alternatively, anhydrous hydrogen fluoride (HF) can be used under pressure.[6] A published synthesis for the similar compound 2-fluoro-3-(trifluoromethyl)benzoic acid is available and can be referenced for reaction conditions.[7]
Step 2: Reduction to 2-Fluoro-3-(trifluoromethyl)benzaldehyde
The direct reduction of a carboxylic acid to an aldehyde can be challenging as the reaction is prone to over-reduction to the alcohol.[8] A more controlled and common method is a two-step process via the acid chloride.[9][10][11]
-
Formation of the Acid Chloride: 2-Fluoro-3-(trifluoromethyl)benzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-fluoro-3-(trifluoromethyl)benzoyl chloride.[9][10] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.
-
Rosenmund Reduction: The resulting acid chloride is then reduced to the aldehyde using a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), under a hydrogen atmosphere.[9][11] This selective reduction prevents over-reduction to the alcohol.
Step 3: Strecker Synthesis of this compound
The Strecker synthesis is a classic and robust method for preparing α-amino acids from aldehydes.[12][13][14][15][16]
-
Formation of the α-aminonitrile: 2-Fluoro-3-(trifluoromethyl)benzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide or sodium cyanide). This reaction forms the corresponding α-aminonitrile intermediate.[14][15] The reaction is typically carried out in an aqueous or alcoholic solvent.
-
Hydrolysis to the Amino Acid: The α-aminonitrile is then hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding the final product, this compound, as a racemic mixture.[14][16]
Purification: The final product can be purified by recrystallization or ion-exchange chromatography. The purity should be assessed by ¹H-NMR, ¹⁹F-NMR, ¹³C-NMR, and mass spectrometry.
II. Incorporation of this compound into Proteins
There are two primary strategies for incorporating non-canonical amino acids like this compound into proteins expressed in E. coli: global substitution and site-specific incorporation.
A. Global Incorporation in Phenylalanine Auxotrophs
This method involves replacing all instances of a specific canonical amino acid (in this case, phenylalanine) with the fluorinated analog. This requires an E. coli strain that is auxotrophic for phenylalanine (i.e., it cannot synthesize its own phenylalanine).
Protocol for Global Incorporation
-
Host Strain: Utilize a phenylalanine auxotrophic E. coli strain (e.g., ATCC 33694).
-
Culture Medium: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for phenylalanine.
-
Growth: Grow the cells in the minimal medium at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression (e.g., with IPTG) and simultaneously add this compound to the culture medium at a final concentration of 50-100 mg/L.
-
Expression: Continue the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard protocols.
Causality: By depleting the cellular pool of natural phenylalanine and providing only the fluorinated analog, the cell's translational machinery is forced to incorporate the non-canonical amino acid at all phenylalanine codons.
B. Site-Specific Incorporation via Amber Codon Suppression
For more precise structural studies, it is often desirable to incorporate the ¹⁹F probe at a single, specific site within the protein. This can be achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[10][17][18][19]
Protocol for Site-Specific Incorporation
-
Genetic Modification:
-
Introduce a UAG (amber) stop codon at the desired labeling site in the gene of your protein of interest using site-directed mutagenesis.
-
Co-transform the E. coli expression host (e.g., BL21(DE3)) with the plasmid containing your mutated gene and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pCNF-RS).[19] This synthetase must be evolved or selected to specifically recognize and charge the tRNA with this compound. While a specific synthetase for this particular isomer may need to be developed, existing synthetases for other trifluoromethyl-phenylalanine analogs serve as an excellent starting point.[18]
-
-
Culture and Induction:
-
Grow the co-transformed cells in a rich medium (e.g., LB or 2xYT) containing the appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the orthogonal synthetase/tRNA pair with L-arabinose (e.g., 0.02% w/v).[19]
-
Simultaneously, add this compound to the culture medium (typically 1-2 mM).
-
Induce the expression of your target protein with IPTG (e.g., 1 mM).
-
-
Expression and Purification:
-
Continue the culture at a reduced temperature (e.g., 20-30°C) for 12-18 hours.
-
Harvest the cells and purify the protein. It is advisable to include a purification tag (e.g., His-tag) to separate the full-length, labeled protein from any truncated products resulting from termination at the UAG codon.
-
Figure 2. Workflow for site-specific incorporation of the ¹⁹F-amino acid.
III. ¹⁹F-NMR Data Acquisition and Analysis
Acquiring high-quality ¹⁹F-NMR data requires careful sample preparation and optimization of acquisition parameters.
Sample Preparation
-
Concentration: For soluble proteins, a concentration of 0.1-0.5 mM is typically sufficient.[9]
-
Buffer: Use a standard biological buffer (e.g., phosphate or HEPES) at the desired pH. The buffer should be free of any fluorine-containing compounds.
-
Deuterium Oxide (D₂O): Add 5-10% D₂O to the sample for the spectrometer's lock system.
-
Reference Compound: Include a suitable internal or external ¹⁹F chemical shift reference. For internal referencing, a compound that does not interact with the protein, such as trifluoroacetic acid (TFA) or 4-fluorobenzoic acid, can be used at a low concentration.[20][21] However, be aware that the chemical shift of some reference compounds can be pH-dependent.[20] External referencing using a coaxial insert is an alternative.
NMR Data Acquisition
The following are recommended starting parameters for a simple one-dimensional ¹⁹F-NMR experiment. These may need to be optimized for your specific protein and spectrometer.
| Parameter | Recommended Value/Range | Rationale |
| Pulse Program | Simple ¹⁹F observe (e.g., zg on Bruker) | For a simple 1D spectrum, a single 90° pulse followed by acquisition is sufficient.[22] |
| Spectrometer Frequency | As high as available (e.g., ≥ 400 MHz for ¹H) | Higher fields generally provide better sensitivity and resolution. |
| Spectral Width (SW) | 30-50 ppm | The chemical shift range for trifluoromethyl groups on aromatic rings is relatively narrow. This range should be sufficient to observe the signal without aliasing.[23] |
| Transmitter Offset (O1P) | ~ -60 to -70 ppm | The chemical shift of aromatic CF₃ groups is typically in this range relative to CFCl₃. An initial scout scan with a wider spectral width may be necessary to locate the resonance. |
| Acquisition Time (AQ) | 0.1 - 0.5 s | This will depend on the linewidth of the resonance. Broader lines require shorter acquisition times. |
| Relaxation Delay (D1) | 1-2 s | The T₁ relaxation time of CF₃ groups is relatively short, allowing for faster repetition rates.[21] |
| Number of Scans (NS) | 128 - 4096 (or more) | This will depend on the protein concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25°C) or desired experimental temp. | Ensure the protein is stable at the chosen temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 10-50 Hz to improve the signal-to-noise ratio before Fourier transformation.[21]
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to remove any residual baseline distortions.
-
Referencing: Reference the spectrum to the internal or external standard. For example, TFA is often referenced to -76.55 ppm.[24]
Interpreting the ¹⁹F-NMR Spectrum
The beauty of site-specifically labeled ¹⁹F-NMR lies in its simplicity. A single resonance is expected for each labeled site. The key parameters to analyze are:
-
Chemical Shift (δ): The position of the resonance is highly sensitive to the local environment.
-
Solvent Exposure: A more solvent-exposed CF₃ group will generally have a different chemical shift compared to one buried in the hydrophobic core of the protein.
-
Conformational Changes: Ligand binding, protein-protein interactions, or changes in pH or temperature that induce conformational changes will often result in a shift in the ¹⁹F resonance.[1]
-
Multiple States: The presence of multiple peaks can indicate that the protein exists in several distinct conformational states that are in slow exchange on the NMR timescale.
-
-
Linewidth: The width of the resonance provides information about the dynamics of the labeled site.
-
Broader lines can indicate intermediate exchange between different conformational states or increased mobility.
-
Sharper lines suggest a more well-defined and stable environment.
-
-
Intensity: The integrated area of the peak is proportional to the concentration of the labeled protein.
IV. Applications in Protein Science and Drug Discovery
The use of this compound as a ¹⁹F-NMR probe opens up a wide range of applications:
-
Characterizing Protein-Ligand Interactions: By monitoring the chemical shift of the ¹⁹F probe upon titration with a ligand, one can determine binding affinities (KD), map binding sites, and study the conformational changes that accompany binding.[3]
-
Studying Protein Dynamics and Allostery: Placing the probe at a site distant from the active site can reveal allosteric communication pathways by detecting conformational changes that occur upon ligand binding or mutation at the active site.
-
Monitoring Protein Folding and Stability: The ¹⁹F chemical shift is an excellent reporter of the folded state of a protein. Thermal or chemical denaturation can be monitored by observing the change in the ¹⁹F spectrum.
-
Fragment-Based Drug Discovery: ¹⁹F-NMR is a powerful tool for screening fragment libraries. The protein is labeled with the ¹⁹F probe, and changes in the ¹⁹F spectrum upon addition of fragment cocktails can identify binders.[11]
V. Conclusion
This compound represents a valuable addition to the toolkit of non-canonical amino acids for protein NMR spectroscopy. Its trifluoromethyl group provides a sensitive and easily observable ¹⁹F-NMR signal, while the fluorine atom on the phenyl ring offers additional electronic perturbation that can be exploited in structural studies. The protocols outlined in this application note provide a comprehensive framework for the synthesis, incorporation, and NMR analysis of proteins labeled with this novel probe. By leveraging the unique advantages of ¹⁹F-NMR, researchers can gain deeper insights into the complex interplay of protein structure, dynamics, and function, thereby accelerating progress in fundamental biology and therapeutic development.
References
- Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
-
Unacademy. (n.d.). How to Convert Benzoic Acid to Benzaldehyde. Retrieved from [Link]
-
Vedantu. (n.d.). How do you convert benzoic acid to benzaldehyde class 12 chemistry CBSE. Retrieved from [Link]
-
Allen Digital. (n.d.). How can the conversion of benzoic acid to benzaldehyde be brought about? Retrieved from [Link]
-
Quora. (2018). Why do can't we convert benzoic acid directly to benzaldehyde? Retrieved from [Link]
-
Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine... Retrieved from [Link]
- Arbely, E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12833–12841.
- Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 64(2), 145–154.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163-195.
- Li, H., et al. (2013). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of magnetic resonance (San Diego, Calif. : 1997), 237, 53–59.
- Isley, W. C., et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular pharmaceutics, 13(7), 2416–2427.
-
Filo. (2024). The use of Strecker synthesis to make phenylalanine. Retrieved from [Link]
- Ulrich, A. S., et al. (2007). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Magnetic resonance in chemistry : MRC, 45(5), 412–420.
-
ResearchGate. (n.d.). Prediction of 19 F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
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Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... Retrieved from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
- Costantino, A., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1195–1204.
- Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics.
- Gee, C. T., et al. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of chemical research, 49(8), 1475–1483.
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
-
ResearchGate. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Retrieved from [Link]
- Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 846–847.
- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
- Coin, I., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv.
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Application Note & Protocol: Enzymatic Incorporation of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine into Peptides
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids (ncAAs), particularly those containing fluorine, is a transformative strategy in drug discovery and materials science. Fluorinated residues like 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine can dramatically enhance peptide stability, modulate conformation, and introduce unique bioactivities.[1][2][3] However, their chemical synthesis into peptides can be complex, and their unique steric and electronic properties pose a significant challenge for traditional biological incorporation methods. This document provides a comprehensive guide for the enzymatic synthesis of peptides containing this compound. We will explore strategic considerations for enzyme selection, covering both protease-catalyzed ligation and sortase-mediated approaches. A detailed, field-tested protocol using thermolysin as a model enzyme is provided, alongside essential methods for product characterization and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage enzymatic catalysis for the creation of novel, high-value fluorinated peptides.
Part 1: Strategic Considerations & Enzyme Selection
The successful enzymatic incorporation of this compound hinges on selecting an enzyme that can accommodate its unique structural features. The presence of both a fluoro and a trifluoromethyl group on the phenyl ring creates significant steric bulk and alters the electronic properties compared to natural phenylalanine. Furthermore, the use of a DL-racemic mixture means the enzyme's stereoselectivity is a critical factor.
Physicochemical Properties of the Target ncAA
-
Steric Hindrance: The ortho-trifluoromethyl and meta-fluoro groups create a sterically demanding side chain that may not fit into the substrate-binding pockets of many enzymes.
-
Hydrophobicity: The fluorinated aromatic ring significantly increases the hydrophobicity of the amino acid, a key recognition element for certain proteases.
-
Stereochemistry: As a DL-racemic mixture, the enzyme may exhibit strong preference for either the L- or D-enantiomer, or it may not be selective. This will result in either enantioselective product formation or a mixture of diastereomeric peptides, which must be considered during purification and analysis.
Candidate Enzyme Systems
Two primary classes of enzymes are suitable for this application: proteases operating in reverse (ligases) and dedicated peptide ligases.
A. Protease-Catalyzed Peptide Synthesis
Proteases, which normally hydrolyze peptide bonds, can be coaxed to catalyze their formation under specific non-aqueous conditions. This can be achieved through either thermodynamic or kinetic control. In kinetically controlled synthesis, an N-protected amino acid or peptide ester (the acyl donor) forms a transient acyl-enzyme intermediate, which is then attacked by the amino group of the incoming nucleophile (the amino component) to form a new peptide bond. This approach is generally faster and less prone to side reactions than the thermodynamic approach.
Caption: Kinetically controlled protease-catalyzed peptide synthesis.
-
Thermolysin: This metalloproteinase is an excellent candidate. It exhibits a strong preference for a hydrophobic amino acid residue at the P1' position (the amino component of the new bond), which aligns with the properties of our target ncAA.[4][5] Crucially, thermolysin has been shown to catalyze peptide synthesis with various halophenylalanines, though its reactivity is influenced by the position of the substituents.[6]
-
Subtilisin: A serine protease with broad substrate specificity. While less specific than thermolysin, its promiscuity can be an advantage when dealing with unnatural substrates.[7][8] It can be used to synthesize peptide esters, which can then be used in subsequent ligation steps.[7]
-
Papain: A cysteine protease that is commercially available and robust. It has been used for peptide synthesis, including with unnatural amino acids, often at alkaline pH values to suppress hydrolysis.[9][10][11]
B. Sortase-Mediated Ligation (SML)
Sortases are transpeptidases from Gram-positive bacteria that recognize a specific C-terminal sorting signal (e.g., LPXTG for Sortase A) on one peptide and ligate it to an N-terminal glycine on another.[12] This method is highly specific and orthogonal to most other cellular processes.
-
The Strategy: For incorporating our ncAA, the ncAA would first be incorporated into a short peptide via standard solid-phase peptide synthesis (SPPS). This peptide would either contain the N-terminal glycine nucleophile or the C-terminal LPXTG recognition motif. SML would then be used to ligate this ncAA-containing peptide to a larger recombinant protein or another synthetic peptide. This approach bypasses the need for the enzyme to directly recognize the fluorinated residue's side chain during bond formation.
Comparative Summary of Enzymatic Strategies
| Feature | Thermolysin | Subtilisin/Papain | Sortase A |
| Enzyme Class | Metalloproteinase | Serine/Cysteine Protease | Transpeptidase (Ligase) |
| Substrate Recognition | Hydrophobic residue at P1' position of amino component.[4] | Broader specificity.[8][9] | C-terminal LPXTG motif and N-terminal Glycine.[12] |
| ncAA Position | Typically the C-terminal residue (amino component). | Can be either component, depending on protecting groups. | Anywhere within the synthetic peptide fragment. |
| Key Advantage | High affinity for hydrophobic residues; proven with halo-Phe.[6] | Robust, commercially available, broad scope. | Highly specific, orthogonal reaction, independent of ncAA side chain. |
| Key Disadvantage | Potential for low reactivity due to steric bulk; may have competing hydrolysis. | Lower specificity can lead to off-target reactions; hydrolysis is a major concern. | Requires pre-synthesis of the ncAA-peptide fragment via SPPS. |
| Stereoselectivity | Often L-selective. | Variable. | Does not act on the chiral center of the ncAA. |
Part 2: Experimental Protocol - A Thermolysin-Based Approach
Based on the strategic analysis, thermolysin presents the most direct and promising route for the enzymatic synthesis of a dipeptide containing this compound. This protocol details a kinetically controlled synthesis.
Principle
The synthesis involves the condensation of an N-terminally protected amino acid (acyl donor) with the methyl ester of our target ncAA (amino component). The reaction is performed in a solvent system with low water content to suppress the competing hydrolytic reaction and drive the equilibrium towards synthesis.
Materials & Reagents
-
Acyl Donor: N-carbobenzyloxy-L-phenylalanine (Z-L-Phe-OH)
-
Amino Component: this compound methyl ester (H-DL-F,TFM-Phe-OMe)
-
Enzyme: Immobilized Thermolysin (e.g., on agarose resin)
-
Solvent: Ethyl acetate or a mixture of Ethyl acetate/Acetonitrile
-
Buffer: Tris-HCl buffer (1 M, pH 7.5)
-
Analytical: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Mass Spectrometer (LC-MS).
Step-by-Step Protocol
-
Preparation of Amino Component (H-DL-F,TFM-Phe-OMe):
-
Rationale: The C-terminal carboxyl group of the amino component must be protected (e.g., as a methyl ester) to prevent self-polymerization.
-
Suspend this compound in anhydrous methanol.
-
Cool to 0°C and slowly add thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Evaporate the solvent under reduced pressure to obtain the methyl ester hydrochloride salt. Verify product formation by mass spectrometry.
-
Neutralize carefully with a suitable base just before use in the enzymatic reaction.
-
-
Enzymatic Reaction Setup:
-
Rationale: High concentrations of reactants and low water content favor the synthesis pathway over hydrolysis. Immobilized enzyme simplifies removal and reuse.
-
In a 2 mL reaction vial, dissolve Z-L-Phe-OH (e.g., 0.1 M) and H-DL-F,TFM-Phe-OMe (e.g., 0.2 M, a 2-fold excess to drive the reaction).
-
Add the primary organic solvent (e.g., 950 µL of Ethyl Acetate).
-
Add a small volume of concentrated Tris-HCl buffer (e.g., 50 µL of 1 M Tris-HCl, pH 7.5) to provide the minimal water required for enzyme activity. The final water content should be ~5% (v/v).
-
Add immobilized thermolysin (e.g., 10 mg/mL).
-
Incubate the reaction at 40-50°C with vigorous shaking.
-
-
Reaction Monitoring:
-
Rationale: HPLC allows for quantitative tracking of substrate consumption and product formation, determining the optimal reaction time and yield.
-
At regular intervals (e.g., 1, 4, 8, 24 hours), take a small aliquot (5-10 µL) of the reaction mixture.
-
Filter out the immobilized enzyme using a syringe filter.
-
Dilute the aliquot with a suitable solvent (e.g., Acetonitrile/Water 1:1) and analyze by RP-HPLC.
-
Monitor the decrease in the Z-L-Phe-OH peak and the appearance of the new product peak(s).
-
-
Product Purification:
-
Rationale: The product must be separated from unreacted substrates and any hydrolytic side products.
-
Once the reaction reaches completion (or equilibrium), remove the immobilized enzyme by filtration or centrifugation.
-
Evaporate the organic solvent.
-
The crude product can be purified using flash column chromatography on silica gel or by preparative RP-HPLC.
-
Note on Diastereomers: Since a DL-amino component was used, the product will be a mixture of two diastereomers (Z-L-Phe-L-F,TFM-Phe-OMe and Z-L-Phe-D-F,TFM-Phe-OMe). These may be separable by careful chromatography.
-
Workflow Diagram
Caption: Experimental workflow for thermolysin-catalyzed synthesis.
Part 3: Product Characterization & Validation
Rigorous characterization is essential to confirm the successful synthesis and purity of the target peptide.
RP-HPLC Analysis
-
Purity Assessment: A gradient method (e.g., water/acetonitrile with 0.1% TFA) should be used. The final purified product should show a single peak or two closely eluting peaks corresponding to the diastereomers.
-
Diastereomer Separation: The two diastereomers (L-L and L-D) will likely have different retention times on a chiral or high-resolution C18 column. The peak area ratio can be used to assess the stereoselectivity of the enzymatic reaction.
Mass Spectrometry (MS)
-
Identity Confirmation: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The observed mass should match the calculated mass of the Z-L-Phe-(L/D)-F,TFM-Phe-OMe dipeptide.
-
Calculated Mass (C₂₇H₂₄F₄N₂O₅): 544.16 g/mol
-
Expected [M+H]⁺: 545.17 m/z
-
NMR Spectroscopy
-
¹H NMR: Will confirm the overall structure, showing characteristic peaks for the aromatic protons, the peptide backbone, and the protecting groups.
-
¹⁹F NMR: This is a powerful, non-negotiable tool. It will provide direct evidence of the ncAA incorporation.
-
The spectrum should show two distinct signals: one for the -CF₃ group and one for the Ar-F group.
-
If the diastereomers are not separated by HPLC, ¹⁹F NMR may still resolve the signals for the L-L and L-D forms, providing a direct measure of the diastereomeric ratio.
-
Data Summary Table (Expected Results)
| Analysis Method | Parameter | Expected Result | Purpose |
| RP-HPLC | Retention Time | One or two distinct peaks, >95% purity | Purity assessment, diastereomer separation |
| LC-MS (ESI+) | [M+H]⁺ | 545.17 ± 0.1 m/z | Identity confirmation |
| ¹⁹F NMR | Chemical Shift | Two signals (or two sets of signals for diastereomers) | Confirms incorporation of fluorinated ncAA |
| ¹H NMR | Integration & Shifts | Consistent with proposed dipeptide structure | Structural validation |
Part 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Enzyme inhibition by ncAA or solvent. 2. Steric hindrance preventing substrate binding. 3. Insufficient enzyme activity. | 1. Screen different organic solvents. 2. Try a different acyl donor (e.g., a smaller one like Z-Ala). 3. Increase enzyme concentration or reaction time. |
| High Hydrolysis | 1. Water content in the reaction is too high. | 1. Use anhydrous solvents and dry reagents. Reduce the aqueous buffer component to <5%. |
| Poor Diastereoselectivity | 1. Thermolysin is not highly selective for this specific substrate. | 1. This is an intrinsic property of the enzyme-substrate pair. Focus on developing a robust downstream separation method (chiral HPLC). |
Conclusion
The enzymatic synthesis of peptides containing this compound is a challenging but feasible endeavor. A strategic approach, beginning with the careful selection of an appropriate enzyme system, is paramount. Proteases like thermolysin offer a direct path to incorporation, leveraging their affinity for hydrophobic residues.[4] Alternatively, orthogonal ligases such as Sortase A provide a powerful method for ligating pre-synthesized ncAA-containing fragments, bypassing substrate recognition challenges.[13] The detailed protocol provided for a thermolysin-catalyzed synthesis, coupled with rigorous analytical validation, serves as a robust starting point for researchers. Successful application of these methods will enable the generation of novel fluorinated peptides with enhanced properties for applications ranging from therapeutics to advanced biomaterials.
References
-
Yagasaki, M., Ozaki, A., & Kikkawa, M. (1994). Peptide synthesis with halophenylalanines by thermolysin. Applied Microbiology and Biotechnology, 40(5), 653-6. [Link]
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Hammer, R. P., & D'mello, M. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(20), 7484-7497. [Link]
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McIntosh, J. A., & D'mello, M. (2018). Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews, 47(20), 7484-7497. [Link]
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Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. FEBS Letters, 162(1), 1-5. [Link]
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Pagar, A. D., et al. (2021). Enzymes with noncanonical amino acids. ACS Catalysis, 11(15), 9636-9664. [Link]
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Carver, J. A., & Bown, A. W. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1167-1175. [Link]
-
Witte, M. D., et al. (2012). Optimization of sortase A ligation for flexible engineering of complex protein systems. Journal of Biological Chemistry, 287(21), 17765-17774. [Link]
-
Fruton, J. S. (1982). Pepsin and thermolysin as catalysts of peptide bond synthesis. Molecular and Cellular Biochemistry, 49(2), 105-114. [Link]
-
Kumar, K. S., & Raines, R. T. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 10(5), 514. [Link]
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O'Hagan, D. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 57(3-4), 214-225. [Link]
-
Ni, Y., & Li, Z. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8099-8116. [Link]
-
Bordusa, F., et al. (2001). Subtilisin-catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters, 3(26), 4157-4159. [Link]
-
Gimenez, C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4886. [Link]
-
Pagar, A. D., et al. (2021). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 121(15), 9636-9664. [Link]
-
Li, Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
-
van den Berg, E. M., et al. (2011). Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Chembiochem, 12(14), 2185-2192. [Link]
-
Bentley, M. L. (2015). Profiling Sortase Substrate Specificity using Peptide Libraries. Western Washington University, Masters Thesis. [Link]
-
Mitin, Y. V., et al. (1984). Peptide Synthesis Catalyzed by Papain at Alkaline pH Values. International Journal of Peptide and Protein Research, 23(5), 528-534. [Link]
-
Gauthier, M. A., & Ting, S. R. S. (2014). Challenges in the use of sortase and other peptide ligases for site-specific protein modification. Chemical Communications, 50(94), 14816-14828. [Link]
-
Zhang, C., et al. (2020). Sortase-Mediated Peptide Ligation and Cyclization for Phage Display. ChemRxiv. [Link]
-
Clapés, P., et al. (1992). Subtilisin-catalysed peptide synthesis and transesterification in organic solvents. Applied Microbiology and Biotechnology, 36(5), 601-606. [Link]
-
Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244. [Link]
-
Uyama, H., et al. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Biomacromolecules, 23(9), 3844-3852. [Link]
-
Shalaby, M. A., & Ghorab, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 999-1021. [Link]
-
Margolin, A. L., & Klibanov, A. M. (1987). Papain Catalyzed Synthesis of Protected Amino Acid Amides. Journal of the American Chemical Society, 109(12), 3802-3804. [Link]
-
Ghorab, M. M., & Shalaby, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 999-1021. [Link]
-
Sal-Man, A., et al. (2017). Fluorinated peptide biomaterials. Journal of Peptide Science, 23(7-8), 527-539. [Link]
Sources
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Application Notes & Protocols: Enhancing Peptide Stability with 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Introduction
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] This leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. A powerful strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids (UAAs) designed to enhance proteolytic resistance.[][4]
This guide details the application of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine , a novel fluorinated UAA, to significantly improve the stability of synthetic peptides. The strategic placement of both a fluoro and a trifluoromethyl group on the phenyl ring introduces unique steric and electronic properties that can effectively shield adjacent peptide bonds from enzymatic cleavage.[5][6]
We provide an in-depth look at the mechanism of stability enhancement, a detailed protocol for incorporating this UAA into a peptide sequence using standard solid-phase peptide synthesis (SPPS), and a robust method for evaluating the resulting increase in proteolytic stability.
The Challenge: Proteolytic Degradation of Peptide Therapeutics
The therapeutic potential of natural peptides is often unrealized due to their susceptibility to enzymatic breakdown by proteases found in plasma and tissues.[7][8] These enzymes recognize and cleave specific peptide sequences, rapidly clearing the therapeutic agent from circulation. Traditional approaches to improve stability, such as PEGylation or formulation strategies, can be effective but may also alter the peptide's biological activity. The incorporation of UAAs offers a more precise method of modification at the molecular level, aiming to block enzymatic action without compromising the peptide's interaction with its target.[1][9]
The Solution: Strategic Fluorination
Fluorine has become a cornerstone of modern medicinal chemistry for its ability to modulate the physicochemical properties of bioactive molecules.[10] The trifluoromethyl (-CF3) group is particularly effective due to its:
-
Steric Bulk: The -CF3 group is significantly larger than a methyl group, creating a powerful steric shield that can physically block the active site of a protease from accessing the scissile peptide bond.[11]
-
Electronic Effects: As the most electronegative element, fluorine atoms create strong, polarized C-F bonds. The electron-withdrawing nature of the -CF3 and fluoro substituents can alter the electronic environment of the peptide backbone, potentially disfavoring the enzymatic hydrolysis mechanism.[5]
-
Increased Hydrophobicity: Fluorination generally increases the lipophilicity of the amino acid side chain, which can influence peptide conformation and binding to biological targets.[12][13]
The unique ortho-trifluoromethyl and meta-fluoro substitution pattern of This compound is designed to maximize these effects, providing a robust tool for peptide stabilization.
Mechanism: Steric Shielding of the Peptide Backbone
The primary mechanism by which this compound enhances stability is through steric hindrance. When incorporated into a peptide chain, particularly at or near a known protease cleavage site, its bulky, rigid side chain acts as a protective shield, preventing the protease from properly docking and catalyzing the hydrolysis of the adjacent peptide bond.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected standard amino acids
-
Fmoc-3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
-
Coupling Reagent: HCTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Wash Solvent: Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling (for this compound): a. Prepare the coupling solution: Dissolve Fmoc-3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Add the solution to the resin and agitate for 2 hours. c. (Optional but Recommended) Double Coupling: Drain the vessel and repeat step 4b with a freshly prepared solution for another 2 hours to ensure maximum coupling efficiency.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, using standard coupling times (e.g., 45-60 minutes) for canonical amino acids.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).
-
Final Washing: Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [14]10. Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and air-dry. Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity via mass spectrometry (LC-MS).
Application Protocol 2: Proteolytic Stability Assay
This protocol evaluates the stability of the modified and native peptides in the presence of a specific protease (e.g., trypsin) or in a complex biological matrix like human serum. The degradation is monitored over time by RP-HPLC or LC-MS. [7][15][16] Rationale for Procedural Choices: This assay uses a time-course analysis to determine the rate of degradation. [17]Aliquots are taken at multiple time points and the reaction is immediately quenched with a strong acid (TFA) to stop all enzymatic activity, ensuring an accurate measurement for each time point. RP-HPLC is a reliable method for separating the intact parent peptide from its degradation fragments, allowing for quantification.
Caption: Workflow for the in vitro proteolytic stability assay.
Materials and Reagents:
-
Lyophilized native and modified peptides
-
Protease: Trypsin, Chymotrypsin, or other relevant enzyme
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Biological Matrix (optional): Human or mouse serum
-
Quenching Solution: 10% TFA in water (v/v)
-
RP-HPLC system with a C18 column
Step-by-Step Protocol:
-
Prepare Peptide Stocks: Dissolve the native and modified peptides in assay buffer to a final concentration of 1 mg/mL.
-
Prepare Protease Solution: Prepare a working solution of the protease (e.g., 10 µg/mL trypsin) in pre-warmed (37°C) assay buffer.
-
Initiate Reaction: In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution at a defined ratio (e.g., 10:1 substrate-to-enzyme ratio by mass). For serum stability, mix the peptide stock with serum (e.g., 1 part peptide to 4 parts serum).
-
Incubate: Place the reaction tubes in an incubator or water bath at 37°C.
-
Time-Point Sampling: a. Immediately after mixing, take the t=0 aliquot (e.g., 50 µL) and add it to a labeled HPLC vial containing an equal volume of quenching solution (50 µL). Mix thoroughly. b. Repeat this sampling process at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze each quenched sample by RP-HPLC. a. Use a gradient of water/acetonitrile (both containing 0.1% TFA) to separate the peptide from its fragments. b. Monitor the elution profile at 220 nm or 280 nm. c. Identify the peak corresponding to the intact peptide based on the retention time from the t=0 sample.
-
Data Interpretation: a. Integrate the peak area of the intact peptide for each time point. b. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0. c. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
Data Presentation and Expected Results
The incorporation of this compound is expected to dramatically increase the peptide's half-life in a proteolytic environment. The results can be effectively summarized in a table for direct comparison.
| Peptide | Protease | Half-Life (t½) in hours | Fold Improvement |
| Native Control Peptide | Trypsin | 1.5 | - |
| Modified Peptide | Trypsin | > 24 | > 16x |
| Native Control Peptide | Human Serum | 0.8 | - |
| Modified Peptide | Human Serum | 15.2 | 19x |
Table 1: Example comparative stability data for a native peptide versus a peptide modified with this compound. Data is hypothetical and for illustrative purposes.
Conclusion
This compound is a highly effective building block for enhancing the metabolic stability of therapeutic peptides. Its unique steric and electronic properties provide a robust "shield" against enzymatic degradation, significantly extending peptide half-life in vitro. The straightforward incorporation using optimized SPPS protocols and verification via standard stability assays make this UAA an invaluable tool for researchers, scientists, and drug development professionals seeking to improve the pharmacokinetic profiles of next-generation peptide therapeutics.
References
- Accelerated solid-phase synthesis of post-translationally modified peptides. Google Scholar.
-
How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. PubMed. [Link]
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Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Solid-phase synthesis of C-terminal modified peptides. PubMed. [Link]
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Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
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Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. ACS Publications. [Link]
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Advancements in Peptide Synthesis with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. ConnectSci. [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
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Non-Natural Amino Acids in Drug Design. MDPI. [Link]
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One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
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A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC. [Link]
-
Serum Stability of Peptides. Springer Nature Experiments. [Link]
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Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
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Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]
-
Analysis of the proteolysis of bioactive peptides using a peptidomics approach. PMC. [Link]
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Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC. [Link]
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Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH. [Link]
-
Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. ResearchGate. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
-
Fluorinated peptide biomaterials. PMC. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
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- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
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- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Permeability Assays of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine Modified Peptides
Introduction: The Fluorine Advantage in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their poor cell membrane permeability and susceptibility to enzymatic degradation.[1][2][3] A promising strategy to overcome these limitations is the incorporation of non-canonical amino acids. This guide focuses on peptides modified with 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a novel fluorinated amino acid. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties.[4] Fluorination is a widely used strategy in small molecule drug design to enhance metabolic stability, binding affinity, and hydrophobicity.[4][5] These benefits are now being explored in the context of peptide therapeutics.
The unique properties of this compound, with both a fluoro and a trifluoromethyl group, are anticipated to significantly impact peptide conformation and membrane interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be crucial for improved bioavailability.[5] The strategic placement of fluorine atoms can lead to peptides with enhanced cell uptake and stability.[1][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the cell permeability of these modified peptides using established in vitro models. We will delve into the causality behind experimental choices and provide robust, self-validating protocols.
Choosing the Right Permeability Assay
Selecting the appropriate assay is critical for obtaining meaningful data on peptide permeability. The two most common cell-based assays are the Caco-2 and MDCK models, which are widely accepted in the pharmaceutical industry for predicting in vivo drug absorption.[8][9][10]
-
Caco-2 Permeability Assay: This assay utilizes human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[10][11] Caco-2 cells express a variety of transporters, making this model suitable for studying both passive diffusion and active transport mechanisms.[10]
-
MDCK Permeability Assay: The Madin-Darby Canine Kidney (MDCK) cell line is another popular choice.[12] MDCK cells form tight monolayers quickly and are often used for assessing passive permeability.[12] Genetically engineered MDCK cells, such as those overexpressing the P-glycoprotein (P-gp) efflux pump (MDR1-MDCK), are invaluable for investigating a compound's susceptibility to efflux.[13][14][15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane.[16][17][18] While it doesn't account for active transport or metabolism, PAMPA is a cost-effective tool for early-stage screening of passive permeability.[16][19]
For peptides, which can be subject to complex transport mechanisms, the Caco-2 assay is often the most informative starting point due to its closer resemblance to the human intestinal barrier.[10]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for a bidirectional Caco-2 permeability assay.
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability Assay for Fluorinated Peptides
This protocol provides a step-by-step guide for assessing the permeability of this compound modified peptides.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
This compound modified peptide
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or NMR instrumentation
Step-by-Step Methodology
Part 1: Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
Part 2: Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the transport experiment, measure the TEER of the Caco-2 monolayers using an epithelial volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are generally considered suitable for permeability studies.[20][21]
-
Lucifer Yellow Permeability: To further confirm monolayer integrity, a Lucifer yellow assay can be performed. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
Part 3: Transport Experiment
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).
-
Preparation of Dosing Solutions: Dissolve the fluorinated peptide and control compounds in the transport buffer to the desired final concentration (e.g., 10 µM).
-
Equilibration: Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes at 37°C.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh, pre-warmed transport buffer.
-
Mass Balance: At the end of the experiment, collect samples from both the donor and receiver chambers to determine the mass balance.
Part 4: Sample Analysis
The unique fluorine atoms in the modified peptide offer distinct analytical advantages.
-
LC-MS/MS Analysis: This is the most common method for quantifying compounds in permeability assays.[10][15] Develop a sensitive and specific LC-MS/MS method for the fluorinated peptide.
-
¹⁹F NMR Spectroscopy: Due to the low natural abundance of ¹⁹F, NMR spectroscopy of fluorinated compounds is highly specific with minimal background interference.[22][23] This technique can be particularly useful for confirming the structural integrity of the peptide during the assay. For ¹⁹F NMR analysis, samples may need to be concentrated.
Data Analysis and Interpretation
-
Calculate the Apparent Permeability Coefficient (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the peptide in the donor chamber (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the peptide is a substrate for active efflux transporters.[11][14]
-
Calculate Percent Recovery:
Recovery (%) = [(Cf_donor * Vf_donor) + (Cf_receiver * Vf_receiver)] / (C₀ * V₀) * 100
Where:
-
Cf and Vf are the final concentrations and volumes in the donor and receiver chambers.
-
C₀ and V₀ are the initial concentration and volume in the donor chamber.
A low recovery (<70%) may indicate issues such as peptide binding to the plate, metabolism, or accumulation within the cells. For peptides, non-specific binding can be a challenge. To mitigate this, bovine serum albumin (BSA) can be added to the receiver compartment.[24]
-
Data Presentation: A Comparative Overview
The following table provides a template for summarizing permeability data for your fluorinated peptides and control compounds.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Recovery (%) | Permeability Classification |
| Test Peptide 1 | Value | Value | Value | Value | Classification |
| Test Peptide 2 | Value | Value | Value | Value | Classification |
| Propranolol | >10 | >10 | ~1 | >80 | High |
| Atenolol | <1 | <1 | ~1 | >80 | Low |
Permeability Classification:
-
Low: Papp < 1 x 10⁻⁶ cm/s
-
Moderate: Papp = 1-10 x 10⁻⁶ cm/s
-
High: Papp > 10 x 10⁻⁶ cm/s
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Papp values | Inconsistent cell monolayer; Pipetting errors; Inconsistent incubation times. | Ensure consistent cell seeding density and culture conditions; Use calibrated pipettes; Standardize all incubation and sampling times. |
| Low TEER values | Incomplete monolayer formation; Cell toxicity from the test peptide. | Allow for longer differentiation time; Perform a cytotoxicity assay (e.g., MTT assay) for the fluorinated peptide. |
| Low percent recovery | Peptide binding to plasticware; Cellular accumulation; Peptide degradation. | Add BSA to the receiver buffer[24]; Lyse cells at the end of the experiment to quantify intracellular peptide; Analyze samples for metabolites. |
| High Papp for low permeability control | Leaky cell monolayer. | Check Lucifer yellow permeability; Re-evaluate cell culture and seeding procedures. |
The Causality of Fluorination on Peptide Permeability
The incorporation of this compound is hypothesized to enhance cell permeability through several mechanisms.
Sources
- 1. Fluoroalkylation promotes cytosolic peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 5. chemimpex.com [chemimpex.com]
- 6. The fluorination effect on the transfection efficacy of cell penetrating peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. scribd.com [scribd.com]
- 22. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolian.com [resolian.com]
Application Notes and Protocols for the Quantification of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in Biological Samples
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the quantitative determination of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in various biological matrices. As a novel phenylalanine analog with potential applications in drug development and biomedical research, robust and reliable analytical techniques are imperative for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines detailed protocols for sample preparation and analysis using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Emphasis is placed on the rationale behind methodological choices, ensuring scientific integrity and providing researchers with the necessary tools to develop and validate their own assays in accordance with regulatory standards.
Introduction: The Significance of Quantifying this compound
This compound is a synthetic amino acid analog characterized by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. The introduction of these moieties can significantly alter the physicochemical and biological properties of the parent molecule, phenylalanine, potentially enhancing metabolic stability, altering protein-protein interactions, and providing a unique probe for biochemical investigations.
Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is critical for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Establishing dose-response relationships and assessing the safety profile of potential drug candidates.
-
Metabolism Studies: Identifying and quantifying metabolites to understand the biotransformation pathways.
-
Biomarker Discovery: Investigating the compound's role and fate in biological systems.
This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the bioanalysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective analytical methods. While experimental data for this compound is not extensively available in the public domain, we can infer and predict key parameters based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Structure | 2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | IUPAC Nomenclature |
| CAS Number | 1256482-60-6 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₉F₄NO₂ | - |
| Molecular Weight | 251.18 g/mol | -[1] |
| Predicted pKa (acidic) | ~2.1 (Carboxylic acid) | Prediction based on phenylalanine and effects of electron-withdrawing groups. |
| Predicted pKa (basic) | ~9.0 (Amine) | Prediction based on phenylalanine and effects of electron-withdrawing groups. |
| Predicted logP | ~1.5 - 2.5 | Prediction based on the increased lipophilicity from the trifluoromethyl group. |
Note: Predicted values should be experimentally verified for definitive method development.
The presence of the electron-withdrawing fluorine and trifluoromethyl groups is expected to lower the pKa of the carboxylic acid and the amine compared to phenylalanine. The trifluoromethyl group will significantly increase the lipophilicity of the molecule, as indicated by the predicted logP value. These properties are critical for selecting appropriate sample preparation techniques and chromatographic conditions.
Bioanalytical Methodologies: A Strategic Approach
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, both HPLC and LC-MS/MS are highly suitable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely accessible technique for the quantification of amino acids. Detection can be achieved through UV absorbance or fluorescence.
-
UV Detection: The phenyl ring of the analyte allows for UV detection, typically in the range of 200-220 nm. While straightforward, this method may lack the sensitivity and selectivity required for low-level quantification in complex biological matrices.
-
Fluorescence Detection: Derivatization of the primary amine with a fluorescent tag, such as o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), can significantly enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and specificity. It allows for the direct detection of the analyte without the need for derivatization, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis.
Protein Precipitation (PPT)
This is a simple and rapid method for removing proteins from plasma or serum samples. An organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate the proteins.
-
Causality: The addition of a water-miscible organic solvent disrupts the hydration shell around proteins, leading to their aggregation and precipitation.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: May result in a less clean extract compared to other methods, potentially leading to matrix effects in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior.
-
Causality: The analyte's distribution between the two phases is governed by its partition coefficient (logP). The predicted moderately lipophilic nature of this compound suggests LLE could be a viable option. The pH of the aqueous phase should be adjusted to neutralize the analyte to maximize its partitioning into the organic phase.
-
Advantages: Can provide a cleaner extract than PPT.
-
Disadvantages: Can be labor-intensive and may have lower recovery than other methods.
Solid-Phase Extraction (SPE)
SPE is a highly effective and versatile technique that can provide a very clean extract. It involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
-
Causality: The choice of sorbent depends on the analyte's properties. For this compound, a mixed-mode cation exchange sorbent could be effective, utilizing both ion exchange interactions with the amine group and reversed-phase interactions with the aromatic ring.
-
Advantages: Provides the cleanest extracts, minimizes matrix effects, and allows for sample concentration.
-
Disadvantages: More expensive and requires more method development than PPT or LLE.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for the specific application and laboratory conditions.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is designed for high-sensitivity and high-throughput analysis, making it suitable for pharmacokinetic studies.
5.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Predicted):
-
Analyte: Q1: 252.1 -> Q3: 206.1 (loss of HCOOH), 186.1 (loss of HCOOH and HF)
-
Note: These transitions are predictive and must be optimized by infusing a standard solution of the analyte into the mass spectrometer.
-
5.1.3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for parameters including selectivity, accuracy, precision, recovery, calibration curve, and stability.[1]
Diagram 1: LC-MS/MS Workflow
Sources
Application Notes & Protocols: 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine for Metabolic Labeling
<
Introduction: Expanding the Proteomics Toolkit with Fluorinated Phenylalanine Analogs
Metabolic labeling using unnatural amino acids (uAAs) has revolutionized the study of protein synthesis, dynamics, and function.[1][2] By introducing amino acids with unique chemical properties, researchers can tag, track, and isolate newly synthesized proteins (NSPs) within complex biological systems.[1][3] Fluorinated amino acids, in particular, offer powerful probes for investigating protein structure and interactions due to the unique biophysical properties of fluorine, including its high electronegativity and minimal steric bulk.[4]
This guide details the prospective application of a novel phenylalanine analog, 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (3F-2-CF3-Phe) , for metabolic labeling. While direct studies on this specific compound are emerging, its structural motifs—a fluoro group at the meta-position and a trifluoromethyl group at the ortho-position—suggest unique properties for probing protein environments. The trifluoromethyl group provides a sensitive ¹⁹F NMR reporter, while the combined electron-withdrawing nature of the substituents can modulate aromatic interactions.[4][5]
This document provides a theoretical framework and practical protocols for utilizing 3F-2-CF3-Phe as a proteome-wide labeling agent, drawing upon established methodologies for similar fluorinated analogs.[6][7]
Compound Profile and Principle of Application
This compound is a synthetic amino acid designed to act as a surrogate for endogenous phenylalanine during protein translation.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₉F₄NO₂ | (Calculated) |
| Molecular Weight | 251.18 g/mol | (Calculated) |
| Key Features | - Fluorine atom (C3): Modulates electrostatic potential of the aromatic ring. | [4][5] |
| - Trifluoromethyl group (C2): Strong ¹⁹F NMR probe, sterically influential. | [8] | |
| - DL-racemic mixture: Both L- and D-isomers are present. The L-isomer is anticipated to be incorporated by the ribosomal machinery. | ||
| Proposed Mechanism | The L-isomer of 3F-2-CF3-Phe is recognized by the endogenous phenylalanyl-tRNA synthetase (PheRS) and charged to its cognate tRNA. The resulting Phe-tRNA carrying the analog is then incorporated into nascent polypeptide chains at phenylalanine codons during ribosomal translation. | [2][9] |
The successful incorporation of this analog hinges on its acceptance by the cell's translational machinery. While high concentrations of some fluorinated phenylalanine analogs can be toxic, carefully optimized conditions often permit robust labeling with minimal impact on cell viability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 9. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Tool for Probing and Inhibiting Enzymes
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate physicochemical and biological properties.[1][2][3] The unique electronic characteristics of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[4][5][6] This application note introduces 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine , a novel non-canonical amino acid designed for the development of potent and selective enzyme inhibitors.
The presence of both a fluorine atom at the meta-position and a trifluoromethyl group at the ortho-position of the phenyl ring is anticipated to create a unique electronic and steric profile. The strongly electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby functional groups and enhance binding affinity through various non-covalent interactions.[5][6] The fluorine atom further modulates the electronic distribution and can participate in favorable interactions within an enzyme's active site.[2] This combination makes this compound a compelling candidate for incorporation into peptide-based inhibitors or as a standalone scaffold for small molecule inhibitor design.
This guide provides a comprehensive overview of the rationale for using this novel amino acid, a proposed synthetic route, and detailed protocols for its application in enzyme inhibitor design, including kinetic analysis and computational modeling.
Physicochemical Properties and Rationale for Use
The introduction of fluoro and trifluoromethyl groups onto the phenylalanine scaffold imparts several advantageous properties for enzyme inhibitor design:
| Property | Influence of 3-Fluoro and 2-Trifluoromethyl Substituents | Reference |
| Lipophilicity | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and improve bioavailability. The fluorine atom has a more modest effect on lipophilicity. | [5] |
| Metabolic Stability | The high strength of the C-F bond can block sites of oxidative metabolism, leading to increased in vivo half-life of the inhibitor. | [1][4] |
| pKa Modulation | The potent electron-withdrawing nature of the ortho-trifluoromethyl group is expected to lower the pKa of the carboxylic acid and amino groups, influencing the ionization state at physiological pH and potentially altering binding interactions. | [5] |
| Binding Affinity | The trifluoromethyl group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within an enzyme's active site. The fluorine atom can also participate in hydrogen bonds and other polar interactions. | [2][5] |
| Conformational Effects | The steric bulk of the ortho-trifluoromethyl group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to the target enzyme. | [1] |
Proposed Synthesis of this compound
A plausible and adaptable synthetic route for this compound is the Erlenmeyer-Plöchl synthesis , which is a well-established method for preparing α-amino acids.[7] The synthesis commences with the corresponding benzaldehyde.
Caption: Proposed Erlenmeyer-Plöchl synthesis workflow.
Protocol: Erlenmeyer-Plöchl Synthesis
Step 1: Azlactone Formation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture to 100 °C with stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the azlactone product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol and then water.
-
Dry the solid azlactone intermediate under vacuum.
Step 2: Reductive Hydrolysis to the Amino Acid
-
Suspend the dried azlactone intermediate in a mixture of hydriodic acid and red phosphorus .
-
Reflux the mixture for 3-4 hours. Caution: This step should be performed in a well-ventilated fume hood as it produces phosphine gas.
-
After cooling, filter the reaction mixture to remove excess red phosphorus.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~6 with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the crude this compound by filtration.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
The crude amino acid can be purified using reversed-phase HPLC.
-
Column: A C18 column is a suitable choice for the separation of fluorinated amino acids.[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Gradient: A shallow gradient (e.g., 5-95% acetonitrile over 30 minutes) will likely be effective.
-
Detection: UV detection at 254 nm and 280 nm is appropriate due to the aromatic ring.
-
Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity and purity by mass spectrometry and NMR.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Application in Enzyme Inhibitor Studies
I. Enzyme Kinetic Analysis: Determining Inhibition Mechanism and Potency
A fundamental step in characterizing a new inhibitor is to determine its mechanism of action and its potency (e.g., IC₅₀ and Kᵢ values). The following protocol describes a general workflow for assessing the inhibitory activity of this compound or a peptide incorporating it against a target enzyme, assuming a competitive inhibition model as a starting point.
Caption: Workflow for enzyme kinetic analysis.
Protocol: Competitive Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of the target enzyme, substrate, and inhibitor in a suitable assay buffer. The buffer should be optimized for enzyme activity and stability.
-
Perform serial dilutions of the substrate and inhibitor to create a range of concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.
-
For each substrate concentration, prepare a set of reactions with different concentrations of the inhibitor (including a no-inhibitor control).
-
Include controls for background signal (no enzyme).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the enzyme to the substrate/inhibitor mixtures.
-
Immediately place the plate in a plate reader and measure the product formation over time (e.g., by monitoring changes in absorbance or fluorescence). The measurement interval and duration will depend on the enzyme's turnover rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.[9]
-
To determine the inhibition constant (Kᵢ), a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) is often used.[9] For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Kᵢ can be calculated from the apparent Kₘ values obtained at different inhibitor concentrations. The Cheng-Prusoff equation can also be used to determine Kᵢ from the IC₅₀ value.
-
II. Computational Modeling: Predicting Binding Modes
Molecular docking can provide valuable insights into the potential binding mode of this compound within the active site of a target enzyme, helping to rationalize experimental findings and guide further inhibitor design.
Caption: General workflow for protein-ligand docking.
Protocol: Protein-Ligand Docking with a Non-Standard Amino Acid
-
Receptor Preparation:
-
Obtain a high-resolution 3D structure of the target enzyme, typically from the Protein Data Bank (PDB).
-
Prepare the protein structure using software such as AutoDockTools or Chimera. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure.
-
Define the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
Define the binding site on the receptor. This can be done by specifying a grid box around the known active site or a potential allosteric site.
-
Use a docking program that can handle non-standard residues, such as HADDOCK or AutoDock Vina.[2] You may need to create a custom parameter file for the non-standard amino acid.
-
Run the docking simulation to generate a series of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their scoring functions and clustering.
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD) to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the enzyme's active site residues.
-
Characterization of this compound
Standard analytical techniques can be used to confirm the identity and purity of the synthesized amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful as it provides a sensitive probe for the local environment of the fluorine atoms.[1][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.
Conclusion
This compound represents a promising and novel building block for the design of enzyme inhibitors. The unique combination of a fluorine atom and a trifluoromethyl group on the phenyl ring is poised to offer significant advantages in terms of metabolic stability, binding affinity, and conformational constraint. The protocols outlined in this application note provide a framework for the synthesis, purification, and evaluation of this compound in enzyme inhibition studies. While the specific applications of this molecule are yet to be explored, the principles and methodologies described herein offer a solid foundation for researchers to unlock its potential in the development of new therapeutic agents.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. Chemical Society reviews, 41(6), 2135–2171.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359–4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society reviews, 37(2), 308–319.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
- Zhang, Y., Fotsing, J. R., & Li, W. (2008). Separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts using high-performance liquid chromatography.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Introduction
Welcome to the technical support guide for the synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. This non-canonical amino acid is a valuable building block in medicinal chemistry and drug development. The strategic placement of both fluorine and a trifluoromethyl group on the phenyl ring introduces unique electronic and lipophilic properties, enhancing metabolic stability, binding affinity, and bioavailability in target molecules.[1][2][3] However, the very features that make this compound so desirable also present significant synthetic challenges. The strong electron-withdrawing nature of the two fluoro-substituents deactivates the aromatic ring, complicating key bond-forming reactions.[2][4]
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of this synthesis. It is structured to address specific issues you may encounter, moving from common synthetic strategies to granular, step-by-step problem-solving.
Core Synthetic Strategies & Mechanistic Insights
The most common and reliable route to this compound involves building the amino acid side chain onto a pre-functionalized aromatic precursor. A typical disconnection strategy involves a cross-coupling reaction.
The general workflow is outlined below:
Why this strategy?
-
Control of Regiochemistry: Starting with 1-fluoro-2-(trifluoromethyl)benzene allows for precise control over the position of the incoming bromo group. The trifluoromethyl group is a meta-director, while the fluorine is an ortho-, para-director. Their combined influence directs bromination to the desired position.
-
Avoiding Harsh Conditions: Introducing the CF3 group late in the synthesis can be challenging and often requires harsh reagents.[2][4] Using a commercially available, pre-functionalized starting material bypasses this difficult step.
-
Versatility: Palladium-catalyzed cross-coupling reactions are robust and tolerate a wide range of functional groups, making them ideal for complex molecule synthesis.[5] Methods like the Negishi cross-coupling are particularly effective for creating C-C bonds to form the amino acid backbone.[5][6]
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask during your experiment, followed by detailed, actionable answers.
Category 1: Precursor Synthesis & Aromatic Functionalization
Question 1: My bromination of 1-fluoro-2-(trifluoromethyl)benzene is slow and gives a mixture of isomers. How can I improve the yield and selectivity?
Answer: This is a classic challenge stemming from the deactivated nature of the aromatic ring. Both the -F and -CF3 groups are strongly electron-withdrawing, making the ring less susceptible to electrophilic attack.
-
Causality: Standard bromination conditions (Br2, FeBr3) are often insufficient. The reaction requires a more potent electrophilic bromine source and conditions that favor the desired C-2 bromination (relative to the CF3 group).
-
Troubleshooting Steps:
-
Increase Catalyst Lewis Acidity: Switch from FeBr3 to a stronger Lewis acid like AlCl3. This will polarize the Br-Br bond more effectively, creating a more powerful electrophile.
-
Use a More Potent Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a strong acid (e.g., concentrated H2SO4 or triflic acid) can be highly effective. The acid protonates NBS, generating a highly electrophilic bromine species.
-
Control Temperature: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This can help minimize the formation of undesired isomers by favoring the kinetically controlled product.
-
| Condition | Typical Yield (Desired Isomer) | Key Consideration |
| Br2, FeBr3, 40°C | 30-40% | Often sluggish and incomplete. |
| NBS, H2SO4, 0°C to RT | 60-75% | Improved yield and selectivity. Requires careful handling of strong acid. |
| Br2, AlCl3, CH2Cl2, 0°C | 55-65% | Stronger Lewis acid improves rate but can be less selective. |
Question 2: I'm observing some de-trifluoromethylation. Why is this happening and how can I stop it?
Answer: The C-CF3 bond, while generally strong, can be susceptible to cleavage under certain nucleophilic or strongly basic conditions, particularly at elevated temperatures.
-
Causality: The high electronegativity of the fluorine atoms makes the carbon atom of the CF3 group electrophilic.[1][4] Strong nucleophiles or bases can attack this carbon, leading to the eventual loss of the CF3 group. This is more common in later steps of the synthesis.
-
Preventative Measures:
-
Avoid Strong, Hard Bases: When a base is required (e.g., in a coupling reaction), opt for softer, non-nucleophilic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) instead of alkoxides (e.g., NaOtBu) or hydroxides.
-
Moderate Reaction Temperatures: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. For palladium couplings, screen different ligand/catalyst combinations that are active at lower temperatures (e.g., below 80 °C).
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions.
-
Category 2: Cross-Coupling & Sidechain Installation
Question 3: My palladium-catalyzed coupling reaction to form the C-C bond is giving low yields. What should I optimize?
Answer: Low yields in Pd-catalyzed cross-couplings with electron-poor aryl halides are common. The issue can stem from catalyst deactivation, poor oxidative addition, or slow reductive elimination.
-
Troubleshooting Workflow: The following decision tree can guide your optimization process.
-
Expert Insights:
-
Ligand Choice is Critical: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos or XPhos promote the difficult oxidative addition step and stabilize the active Pd(0) species.
-
Catalyst Precursor: While Pd(PPh3)4 is common, it can be sluggish. Consider using a more active precursor like Pd2(dba)3 or a pre-formed catalyst like SPhos Pd G3.
-
Solvent Matters: Anhydrous, degassed solvents are non-negotiable. Oxygen can oxidize and deactivate the Pd(0) catalyst. Use solvents like dioxane or toluene.
-
Category 3: Deprotection & Purification
Question 4: The final acidic hydrolysis to remove the protecting groups is incomplete or causes decomposition. What are the best conditions?
Answer: Hydrolyzing the ester and imine (or Boc) protecting groups without side reactions requires carefully chosen conditions. Standard nitrile hydrolysis mechanisms can be complex, proceeding through an amide intermediate.[7][8][9] Harsh conditions can lead to degradation.
-
Causality: The electron-withdrawing nature of the ring can make the benzylic position susceptible to side reactions under very strong acidic conditions and high heat. The goal is to find a method strong enough to cleave the protecting groups but mild enough to leave the rest of the molecule intact.
-
Recommended Protocol:
-
Reagent: Use a 6M HCl solution in water or a mixture of acetic acid and concentrated HCl (e.g., 2:1 ratio).
-
Temperature: Heat the reaction mixture under reflux (typically around 100-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take anywhere from 4 to 24 hours. Look for the disappearance of the starting material and the appearance of the highly polar amino acid product.
-
Work-up: Once complete, cool the reaction, concentrate it under vacuum to remove the bulk of the acid, and then purify the resulting amino acid, which will be an HCl salt.
-
Question 5: I'm struggling to purify the final product. It streaks on silica gel and is difficult to crystallize. What are my options?
Answer: Fluorinated amino acids can be challenging to purify due to their zwitterionic nature and unique solubility profiles.
-
Troubleshooting Purification:
-
Ion-Exchange Chromatography: This is the most effective method. Use a strong cation exchange resin (e.g., Dowex 50WX8). Load your crude product (dissolved in dilute acid), wash with water to remove neutral impurities, and then elute your desired amino acid with an aqueous ammonia solution (e.g., 2-5% NH4OH).
-
Reverse-Phase Chromatography: If ion-exchange is not available, reverse-phase HPLC (using a C18 column) with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) can be effective.
-
Crystallization: Achieving crystallization can be difficult. After purification, try dissolving the clean product in a minimum amount of hot water and slowly adding a miscible organic solvent like isopropanol or acetone until turbidity is observed. Allowing this to cool slowly may yield crystals.
-
Detailed Experimental Protocol: Palladium-Catalyzed Coupling
This protocol describes a representative Buchwald-Hartwig-type cross-coupling to install the amino acid backbone.
Materials:
-
2-Bromo-3-fluoro-1-(trifluoromethyl)benzene (1.0 eq)
-
N-(diphenylmethylene)glycine t-butyl ester (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
XPhos (0.05 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd2(dba)3, XPhos, and NaHMDS.
-
Add anhydrous, degassed toluene via cannula and stir the mixture for 10 minutes at room temperature.
-
Add the N-(diphenylmethylene)glycine t-butyl ester, followed by the 2-Bromo-3-fluoro-1-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (staining with ninhydrin after acidic workup of the TLC spot) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product (the protected phenylalanine precursor) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]
-
Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (n.d.). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026. Available from: [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026. Available from: [Link]
-
Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026. Available from: [Link]
-
(PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. (2020). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
Boll, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
-
Chemistry of Nitriles. (2023). LibreTexts Chemistry. Retrieved January 19, 2026. Available from: [Link]
-
Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using quinoline-based ligand 162 in the Pd-catalyzed direct fluorination of β-methylene C(sp 3 )-H bonds. (n.d.). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
Hydrolysing nitriles. (n.d.). Chemguide. Retrieved January 19, 2026. Available from: [Link]
-
5 Nitrile Hydrolysis Steps. (2024). Berkeley Learning Hub. Retrieved January 19, 2026. Available from: [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026. Available from: [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 19, 2026. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 19, 2026. Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2018). National Institutes of Health. Available from: [Link]
-
Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (2015). National Institutes of Health. Available from: [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. (2021). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Royal Society of Chemistry. Available from: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2015). National Institutes of Health. Available from: [Link]
-
Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via Pd-catalyzed direct fluorination of β-methylene C(sp 3)-H bonds in Phe substrates functionalized with the PIP auxiliary group. (n.d.). ResearchGate. Retrieved January 19, 2026. Available from: [Link]
-
Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. (2017). Freie Universität Berlin. Available from: [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). National Institutes of Health. Available from: [Link]
-
Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). Journal of the American Chemical Society. Available from: [Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers. Available from: [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Royal Society of Chemistry. Available from: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Royal Society of Chemistry. Available from: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2021). National Institutes of Health. Available from: [Link]
-
Synthesis of Unusual Trifluoromethylated Amino Acids via Electrophilic Addition of 2-Methyl Azaarenes with α-Trifluoromethylimino Esters. (2018). Georgia Southern University. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Coupling of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in SPPS
Welcome to the technical support center for the successful incorporation of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This novel amino acid presents unique challenges due to a combination of steric hindrance and electronic effects. This guide is designed to provide you with the expertise and actionable troubleshooting strategies to overcome these hurdles and achieve optimal coupling efficiency.
The structure of this compound, with a trifluoromethyl group ortho to the beta-carbon and a fluorine atom in the meta position, creates a sterically crowded and electron-deficient aromatic side chain. The high electronegativity of fluorine and the trifluoromethyl group can modulate the reactivity and conformation of the amino acid.[1] These properties necessitate a departure from standard SPPS protocols to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The difficulty arises from two main factors:
-
Steric Hindrance: The bulky trifluoromethyl group at the ortho position of the phenyl ring physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.[2][3]
-
Electron-Withdrawing Effects: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This reduces the nucleophilicity of the alpha-amino group, making it less reactive towards the activated carboxyl group of the incoming amino acid.
Q2: Can I use standard coupling reagents like DCC or HBTU?
A2: While standard reagents might yield some product, they are often inefficient for sterically hindered and electron-deficient amino acids.[4] Reagents like DCC can lead to significant racemization and the formation of insoluble byproducts.[5][6] HBTU may not be sufficiently reactive to overcome the steric and electronic barriers presented by this particular amino acid.[7] It is highly recommended to start with more potent coupling reagents.
Q3: What is the first thing I should try if I see a positive Kaiser test after coupling?
A3: A positive Kaiser test indicates incomplete coupling. The most straightforward initial step is to perform a second coupling (a "double coupling") of the same amino acid.[8][9] This provides a second opportunity for the reaction to go to completion. If the Kaiser test remains positive, more advanced troubleshooting is necessary.
Q4: Should I be concerned about any specific side reactions?
A4: With fluorinated amino acids, one potential concern is the stability of the protecting groups under various reaction conditions. While the primary challenge with this amino acid is coupling efficiency, it is always good practice to ensure that your cleavage cocktail is appropriate to avoid side reactions involving the fluorinated side chain. For tryptophan-containing peptides, for instance, specific scavengers are needed to prevent alkylation during TFA cleavage.[10] While no specific side reactions for this particular amino acid are widely documented, careful final product analysis is crucial.
Troubleshooting Guides
Guide 1: Persistent Incomplete Coupling
This guide addresses situations where a positive Kaiser test persists even after a double coupling.
Visualizing the Troubleshooting Workflow
Caption: Workflow for troubleshooting persistent incomplete coupling.
Step-by-Step Troubleshooting Protocol
-
Upgrade Your Coupling Reagent: The choice of coupling reagent is critical. For difficult couplings, phosphonium and aminium/uronium salt-based reagents are superior due to their high reactivity.[5][11]
-
Recommendation: Switch to a more potent coupling reagent. HATU, HCTU, and COMU are excellent choices for sterically hindered amino acids.[7][8][11] HATU is often considered one of the most effective reagents due to the formation of a highly reactive OAt-ester.[7][11] COMU is a safer alternative to HATU with comparable efficiency.[5][11]
Coupling Reagent Class Key Advantages HATU Aminium Salt Highly reactive, effective for hindered amino acids, low racemization risk.[7] HCTU Aminium Salt More cost-effective than HATU, good for standard and difficult couplings.[7] COMU Aminium Salt Safer (non-explosive byproducts), high solubility, comparable to HATU.[5][11] PyBOP Phosphonium Salt Strong coupling reagent, good for preventing racemization.[7] -
-
Optimize Reaction Conditions:
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent. A 3- to 5-fold excess over the resin loading is a good starting point.
-
Extend Coupling Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. In cases of severe aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can be beneficial.[9][12]
-
-
Incorporate Additives: Additives can enhance coupling efficiency and reduce side reactions.
-
Utilize Microwave-Assisted SPPS: Microwave energy can dramatically accelerate coupling reactions, especially for sterically hindered amino acids.[2][8] This technique can reduce reaction times from hours to minutes and often improves coupling efficiency where conventional methods fail.
-
Capping: If a small fraction of the N-termini remains unreacted after employing the strategies above, it is advisable to "cap" these unreacted amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13]
Guide 2: Poor Solubility and Resin Aggregation
Hydrophobic amino acids can lead to peptide aggregation on the resin, hindering reagent access and reducing reaction efficiency.[14] The fluorinated phenyl ring of this compound can contribute to this issue.
Visualizing the Mitigation Strategy
Caption: Strategies to mitigate resin aggregation during SPPS.
Recommended Actions
-
Solvent Modification:
-
Switch to NMP: NMP has better solvating properties than DMF for many aggregating sequences.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.4 M) to the DMF can help disrupt secondary structures and improve solvation.[9]
-
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt aggregates and increase reaction rates. This should be done cautiously as prolonged high temperatures can increase the risk of side reactions.
-
Incorporate Pseudoproline Dipeptides: If the difficult coupling is preceded by a Ser or Thr residue, using a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[9]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for coupling this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.
-
Allow to pre-activate for 5-15 minutes.[7]
-
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to check for completion. If positive, proceed with a second coupling (repeat steps 4-8).[13]
Protocol 2: Capping of Unreacted Amines
-
After the final coupling attempt and subsequent DMF washes, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.
-
React for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF and then DCM.
-
Perform a final Kaiser test to confirm the absence of free amines.
References
-
American Peptide Company. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (2025, August 10). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050.
- Thomson, R. J. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Accounts of Chemical Research, 52(4), 989-1001.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
- Abdel-Aal, A. M., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-6.
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Request PDF. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. PubChem. Retrieved from [Link]
- Sutherland, A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 16, 2596-2616.
- Lester, H. A., et al. (2023, January 4). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorophenylalanine. PubChem. Retrieved from [Link]
- Muttenthaler, M., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 157.
-
Al-Masoudi, N. A., et al. (2020, May 15). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Retrieved from [Link]
- Poli, M., et al. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, e202200331.
- Poli, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(13), e202200331.
-
Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. r/Chempros. Retrieved from [Link]
-
Giraud, M., et al. (2025, August 5). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]
- Zhang, X. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 246-262.
- Wang, M., et al. (2012). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 39(1), 111-120.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. file.globalso.com [file.globalso.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Peptides Containing 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by this highly hydrophobic and complex building block. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and field-proven insights to ensure your success.
Section 1: Understanding the Unique Challenges
The incorporation of this compound into a peptide sequence introduces several purification challenges that distinguish it from standard peptide purifications. The trifluoromethyl group (CF3) significantly increases the hydrophobicity of the peptide, while the DL-racemic nature of the amino acid results in the synthesis of diastereomeric peptides.[1][2] These factors can lead to issues such as poor solubility, strong retention on reversed-phase media, and difficult separation of closely eluting species.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your target peptide.
Issue 1: My peptide is showing a broad peak or significant peak tailing during RP-HPLC.
Possible Causes:
-
Secondary Interactions: The highly electronegative fluorine and trifluoromethyl groups can engage in secondary interactions with the silica backbone of the stationary phase, leading to peak tailing.[3][4] Basic residues in your peptide can also interact with residual acidic silanol groups on the column packing.[5]
-
Column Overload: Injecting too much crude peptide can saturate the stationary phase, resulting in peak distortion.[3]
-
Poor Solubility: The increased hydrophobicity from the fluorinated phenylalanine may cause on-column precipitation or aggregation, especially at high concentrations.[6]
-
Co-elution of Diastereomers: The use of a DL-amino acid results in diastereomeric peptides which may have very similar retention times, leading to a broadened peak if not fully resolved.
Solutions:
-
Optimize Mobile Phase Additives:
-
Increase TFA Concentration: A higher concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% to 0.2%) can help to mask silanol interactions and improve peak shape.[7]
-
Alternative Ion-Pairing Agents: For peptides that are particularly sensitive to TFA, consider using formic acid (FA). While FA is a weaker ion-pairing agent and may result in broader peaks, it can be beneficial for mass spectrometry compatibility.[8]
-
-
Methodical Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient to improve the separation of your target peptide from closely eluting impurities and potential diastereomers.[9]
-
Isocratic Hold: If you have an idea of the elution point of your peptide, an isocratic hold at a specific organic solvent concentration can help to improve resolution.
-
-
Column Selection and Maintenance:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[4]
-
Column Cleaning: Ensure your column is thoroughly cleaned and regenerated between runs to remove any adsorbed impurities.
-
-
Sample Preparation:
-
Solubility Test: Before injection, test the solubility of your crude peptide in the initial mobile phase conditions. If it is not fully soluble, consider dissolving it in a small amount of a stronger organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase. Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[3]
-
Reduce Sample Load: Decrease the amount of peptide injected onto the column to avoid overloading.[3]
-
Issue 2: I'm observing multiple, closely eluting peaks for my target peptide.
Possible Cause:
-
Diastereomers: The primary cause for multiple, closely eluting peaks of the correct mass is the presence of diastereomers resulting from the use of DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine in your synthesis. Diastereomers have different physical properties and can often be separated by chromatography.
Solutions:
-
High-Resolution Chromatography:
-
Analytical to Preparative Scaling: Develop a high-resolution analytical method first, using a long column with a smaller particle size to maximize the separation of the diastereomers. Once separation is achieved, scale up the method to a preparative column with the same stationary phase chemistry.[7]
-
Optimize Temperature: Increasing the column temperature can sometimes improve the resolution between diastereomers by altering the interaction kinetics with the stationary phase.
-
-
Orthogonal Purification Methods:
-
If RP-HPLC is insufficient to separate the diastereomers, consider an orthogonal purification technique.[10] Ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC) could potentially provide a different selectivity for the diastereomers.
-
Experimental Workflow for Diastereomer Separation
Caption: Workflow for separating diastereomeric peptides.
Issue 3: My peptide has a very long retention time and requires a high percentage of organic solvent to elute.
Possible Cause:
-
High Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the phenylalanine residue, leading to stronger interactions with the non-polar stationary phase of the RP-HPLC column.[1]
Solutions:
-
Adjust Stationary Phase:
-
Shorter Alkyl Chain: Consider using a C8 or even a C4 column instead of a C18 column. The shorter alkyl chains will have weaker hydrophobic interactions, resulting in shorter retention times.
-
Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase can offer different selectivity through pi-pi interactions with the aromatic ring of the modified phenylalanine, potentially leading to better peak shapes and retention times.
-
-
Modify Mobile Phase:
-
Stronger Organic Solvent: If you are using acetonitrile (ACN), you could try switching to or adding isopropanol (IPA) to the organic mobile phase. IPA is a stronger solvent than ACN and can help to elute highly hydrophobic peptides at a lower overall organic concentration.
-
-
Increase Column Temperature:
-
Elevating the column temperature (e.g., to 40-60 °C) can decrease the viscosity of the mobile phase and reduce the retention time of your peptide.
-
Data Summary: Impact of Purification Parameters on a Hydrophobic Peptide
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time | Long | Moderate | Moderate |
| Peak Shape | May show tailing | Often improved | Can be improved |
| Resolution | High | Good | Different Selectivity |
| Organic Solvent % | High | Moderate | Moderate |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve my crude peptide containing this compound?
A1: Due to its high hydrophobicity, dissolving the peptide directly in aqueous buffers may be difficult. Start by attempting to dissolve it in the initial mobile phase of your HPLC gradient (e.g., 95% water/5% ACN with 0.1% TFA). If solubility is an issue, you can try adding a small amount of pure ACN or DMSO to the peptide first, ensuring it is fully dissolved before diluting with your aqueous mobile phase. Always centrifuge your sample before injection to remove any particulate matter.
Q2: Should I expect to see two distinct peaks for the diastereomers?
A2: It is possible, but not guaranteed. The ability to resolve the diastereomers will depend on the overall peptide sequence, the length of the peptide, and the chromatographic conditions. In some cases, the diastereomers may co-elute or appear as a single broad peak. High-resolution analytical chromatography is the best way to determine if you can separate them.
Q3: Can I use flash chromatography for the initial purification of this type of peptide?
A3: Yes, reversed-phase flash chromatography can be a valuable first step to clean up the crude peptide and remove major impurities.[11] This can enrich your target peptide, reducing the number of injections required for the final polishing step on a preparative HPLC system.[11]
Q4: How will the fluorine and trifluoromethyl groups affect mass spectrometry analysis?
A4: The presence of these groups will result in a characteristic isotopic pattern and a precise mass that should be used for identification. The high electronegativity of the fluorine atoms does not typically interfere with ionization by electrospray ionization (ESI).
Q5: What are some alternative purification strategies if RP-HPLC is not effective?
A5: If you are unable to achieve the desired purity with RP-HPLC, you can explore orthogonal methods.[10] Ion-exchange chromatography (IEX) can be effective if your peptide has a net charge, and hydrophilic interaction liquid chromatography (HILIC) is an option for very polar peptides, although this is less likely to be the case with the incorporation of the highly hydrophobic this compound. A multi-step purification protocol involving two different chromatographic techniques can often yield a product of very high purity.[12]
References
- Google Patents. (1986). Purification of L-phenylalanine.
-
Biotage. (2023, January 30). How to purify synthetic peptides - what are the options? Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, April 10). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
University of Nottingham. (n.d.). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
NIH. (n.d.). Protecting group free radical C–H trifluoromethylation of peptides. PMC. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. Retrieved from [Link]
-
ResearchGate. (2018, April 10). (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Retrieved from [Link]
-
Reddit. (2025, March 11). Why am I getting a peak tailing like this? Retrieved from [Link]
-
YouTube. (2016, November 8). Peptide Debate Series: "Tailing" in peptide columns. Retrieved from [Link]
-
PubMed. (n.d.). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Retrieved from [Link]
-
MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Innovagen. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]
-
PubMed. (2021, April 6). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
NIH. (n.d.). Rapid Flow-Based Peptide Synthesis. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Incorporation Rates of Unnatural Amino Acids
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the incorporation of unnatural amino acids (Uaas). This resource is designed for researchers, scientists, and drug development professionals who are looking to harness the power of genetic code expansion but are encountering challenges with low incorporation efficiency. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Core Challenge: The Competition for the Codon
The site-specific incorporation of a Uaa into a protein is a feat of molecular engineering that hijacks the cell's natural translation machinery.[1][2][3] The most common strategy, amber (UAG) stop codon suppression, creates a competition at the ribosome.[4][5][6] When the ribosome encounters a UAG codon, it can either terminate translation through the action of Release Factor 1 (RF1) or incorporate the Uaa via the engineered orthogonal tRNA (o-tRNA) charged by its cognate orthogonal aminoacyl-tRNA synthetase (o-aaRS).[4][6] Low incorporation rates are fundamentally a result of this competition tipping in favor of termination.
Several factors can influence this delicate balance:
-
The Orthogonal Translation System (OTS): The efficiency and fidelity of the o-aaRS/o-tRNA pair are paramount. The o-aaRS must efficiently charge the o-tRNA with the Uaa and not with any canonical amino acids, and the o-tRNA must be a good substrate for the ribosome but not for endogenous synthetases.[7][8][9][10]
-
Cellular Environment: The host cell's physiology can significantly impact the performance of the OTS.[11][12][13] Factors such as the expression levels of the OTS components, the availability of the Uaa, and the presence of competing cellular factors all play a role.
-
The Target Protein and Codon Context: The location of the UAG codon within the mRNA sequence and the surrounding nucleotide context can influence suppression efficiency.[14]
Below is a diagram illustrating the central competition in amber suppression.
Caption: The central competition at the amber (UAG) stop codon.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues encountered during Uaa incorporation experiments.
Issue 1: Very low or no full-length protein expression.
This is the most common and frustrating problem. The absence of your target protein suggests a fundamental failure in the Uaa incorporation machinery.
Q: I don't see any full-length protein on my Western blot. What should I check first?
A: Start by verifying the expression of all your components and the viability of your system.
Troubleshooting Workflow: No Full-Length Protein
Caption: A stepwise approach to diagnosing no protein expression.
Step-by-Step Protocol: Initial System Check
-
Positive Control: Express a variant of your target protein without the UAG codon (e.g., with a tyrosine or other natural amino acid codon instead). This confirms that your protein can be expressed in the host system under your chosen conditions.
-
Negative Control: Express your UAG-containing target protein in the absence of the Uaa. You should only see truncated protein, confirming that suppression is Uaa-dependent.
-
Uaa Concentration and Stability:
-
Ensure the Uaa is dissolved properly and at the correct concentration in the growth media. A typical starting concentration is 1-2 mM.
-
Some Uaas are light-sensitive or unstable in solution. Prepare fresh solutions and protect them from light if necessary.
-
-
Verify OTS Component Expression:
-
If your o-aaRS is tagged (e.g., with His or FLAG), perform a Western blot to confirm its expression.
-
Confirming o-tRNA expression is more complex, but ensuring the integrity of your plasmid and using a reliable expression vector are good starting points.[4]
-
-
Assess Toxicity: High levels of o-aaRS, o-tRNA, or the Uaa itself can be toxic to cells.[15][16] Monitor cell growth rates after induction and compare them to your positive control. If you observe significant growth inhibition, consider reducing the inducer concentration or the copy number of your OTS plasmids.
Issue 2: Low yield of the full-length protein.
You can detect the full-length protein, but the yield is too low for downstream applications. This indicates that the competition is favoring termination over incorporation.
Q: My protein yield is very low. How can I improve the efficiency of Uaa incorporation?
A: Optimizing the balance of the orthogonal translation system components and the expression conditions is key.
Strategies for Enhancing Uaa Incorporation Efficiency
| Strategy | Rationale | Recommended Action |
| Optimize OTS Component Ratio | The relative levels of o-aaRS and o-tRNA are critical. Too much or too little of either can be detrimental.[4] | Use vectors with different copy numbers or promoters of varying strengths to express the o-aaRS and o-tRNA. The pEVOL series of plasmids, for instance, has been engineered for improved Uaa incorporation.[4][10] |
| Increase o-tRNA Copy Number | A higher concentration of charged o-tRNA can better compete with RF1 for the UAG codon. | Use plasmids that express multiple copies of the o-tRNA.[5] However, be mindful of potential toxicity from tRNA overexpression.[5][16] |
| Enhance o-aaRS Expression | Ensuring sufficient levels of active o-aaRS is necessary to keep the o-tRNA pool charged. | Some systems benefit from an additional, inducible copy of the o-aaRS gene.[5] |
| Optimize Uaa Concentration | The optimal Uaa concentration can vary depending on the Uaa's transport into the cell and its affinity for the o-aaRS. | Titrate the Uaa concentration in the growth medium (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) and analyze the yield of the full-length protein by Western blot. |
| Lower Induction Temperature | Lowering the temperature after induction (e.g., from 37°C to 20-25°C) can slow down cellular processes, including protein synthesis. This can give the o-tRNA more time to compete with RF1. | After adding the inducer and Uaa, transfer the culture to a lower temperature incubator and express for a longer period (e.g., 16-24 hours). |
| Use an Engineered Host Strain | In E. coli, RF1 is the primary competitor. Strains with reduced RF1 activity or where the chromosomal UAG codons have been recoded can significantly improve Uaa incorporation.[4][6] | Consider using a genomically recoded E. coli strain, such as C321.ΔA, which lacks RF1 and has all UAG stop codons replaced with UAA.[4] |
Experimental Protocol: Optimizing Uaa Concentration
-
Set up a series of small-scale cultures (5-10 mL) of your expression strain.
-
Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8).
-
Add the Uaa to each culture at a different final concentration (e.g., 0, 0.5, 1, 2, 5 mM).
-
Incubate the cultures under your standard expression conditions (temperature and time).
-
Harvest the cells and prepare lysates.
-
Analyze the expression of the full-length and truncated protein by SDS-PAGE and Western blotting.
-
Quantify the band intensities to determine the optimal Uaa concentration that maximizes the ratio of full-length to truncated protein.
Frequently Asked Questions (FAQs)
Q1: Can I incorporate more than one type of Uaa into a single protein?
A: Yes, but it requires a more complex system. To incorporate multiple, distinct Uaas, you need a separate orthogonal aaRS/tRNA pair for each Uaa, and each pair must recognize a unique codon (e.g., an amber codon and a frameshift codon or another nonsense codon like opal or ochre).[17][18] This is a significant engineering challenge as the different orthogonal systems must not cross-react with each other.
Q2: My Uaa seems to be toxic to the cells. What can I do?
A: Uaa toxicity is a known issue.[15] First, confirm that the toxicity is indeed from the Uaa by comparing cell growth with and without it. If it is toxic, try to:
-
Use the lowest effective concentration of the Uaa.
-
Reduce the expression time after adding the Uaa.
-
Use a cell-free protein synthesis (CFPS) system. CFPS systems are open environments that are not constrained by cell viability or membrane transport, making them ideal for working with toxic compounds.[15][19][20][21][22]
Q3: How do I know if the low yield is due to poor incorporation or protein instability?
A: This is an excellent question. The incorporation of a bulky or chemically unusual Uaa can sometimes lead to protein misfolding and subsequent degradation.
-
Check for Truncated Protein: A strong band corresponding to the truncated product on a Western blot, along with a faint full-length band, strongly suggests an incorporation efficiency problem.
-
Use Protease Inhibitors: When lysing the cells, ensure a potent cocktail of protease inhibitors is present. Compare lysates prepared with and without inhibitors.
-
Pulse-Chase Analysis: For a more definitive answer, you can perform a pulse-chase experiment to measure the stability of the newly synthesized full-length protein.
Q4: Does the choice of expression system matter? (E. coli vs. mammalian vs. cell-free)
A: Absolutely. Each system has its advantages and disadvantages.
-
E. coli: It is a cost-effective and high-yield system with well-established tools for genetic manipulation, including RF1 knockout strains.[1][4][23] However, it lacks the post-translational modification machinery of eukaryotic cells.
-
Mammalian Cells: This system is ideal for producing proteins with complex post-translational modifications in a native-like environment.[3][24][25][26][27][28] However, yields are typically lower, and optimization can be more complex and expensive.
-
Cell-Free Systems: These offer the highest level of control and are excellent for high-throughput screening and incorporating toxic Uaas.[15][19][20][21][22][29] The cost per reaction can be higher, and scaling up can be a challenge.
Q5: What is the difference between nonsense suppression and frameshift suppression?
A: Both are methods to incorporate Uaas, but they use different "blank" codons.
-
Nonsense Suppression: This method reassigns a stop codon (most commonly the amber codon, UAG) to encode a Uaa.[2][17]
-
Frameshift Suppression: This technique uses a tRNA with a four-base anticodon to read a four-base "quadruplet" codon on the mRNA.[17][18] This can be less efficient than nonsense suppression but offers a way to incorporate a second, different Uaa into the same protein.[17][18]
References
- Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PubMed.
- Optimizing Non-natural Protein Function with Directed Evolution. PMC - NIH.
- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers.
- System-wide optimization of an orthogonal translation system with enhanced biological tolerance. PubMed.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PubMed.
- Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance.
- Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. bioRxiv.
- Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Profacgen.
- Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. PubMed.
- Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. EliScholar.
- Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. PubMed.
- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers.
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry.
- Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replic
- In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS.
- A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. PMC - NIH.
- tRNA engineering strategies for genetic code expansion. PMC - NIH.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC - NIH.
- Cell-Free Approach for Non-canonical Amino Acids Incorpor
- Cell-Free Synthesis of Proteins with Unn
- Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic.
- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers.
- An Unnatural Amino Acid-Regulated Growth Controller Based on Inform
- Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. PMC - NIH.
- Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis.
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
- In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PMC - NIH.
- New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast.
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. PMC - NIH.
- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.
- Development of mammalian cell logic gates controlled by unn
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells.
- Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. J-STAGE.
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Technical Support Center: Troubleshooting 19F-NMR Signal Broadening with Fluorinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 19F-NMR with fluorinated amino acids. This guide is designed to provide in-depth troubleshooting for one of the most common challenges encountered in these experiments: signal broadening. As a senior application scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might encounter during your 19F-NMR experiments in a question-and-answer format.
Q1: My 19F-NMR signals are unexpectedly broad. What are the most likely causes?
A1: Broad 19F-NMR signals in proteins labeled with fluorinated amino acids can stem from several factors, often related to the dynamics of the protein or the specifics of your sample and experimental setup. The primary culprits fall into four main categories:
-
Chemical Exchange Phenomena: The fluorine nucleus is exceptionally sensitive to its local environment.[1][2][3] If the fluorinated amino acid residue is located in a region of the protein that is undergoing conformational exchange on a timescale comparable to the NMR experiment (microseconds to milliseconds), this will lead to significant line broadening.[1][4][5] This is a common observation in systems involving:
-
Protein Aggregation or Poor Solubility: If your protein is aggregating or precipitating out of solution, the effective molecular weight of the species being observed increases dramatically.[9] This leads to very slow tumbling, which in turn results in extremely broad, often undetectable, NMR signals.[10] Even the presence of soluble oligomers can contribute to line broadening.
-
Relaxation Mechanisms: The intrinsic properties of the 19F nucleus and its interaction with the surrounding protein and solvent environment play a crucial role.
-
Chemical Shift Anisotropy (CSA): CSA is a major relaxation mechanism for 19F and is proportional to the square of the magnetic field strength.[9] For larger proteins that tumble slowly in solution, CSA becomes a dominant factor leading to broader lines.[9][11]
-
Dipolar Coupling: Interactions with nearby protons can also contribute to relaxation and line broadening.
-
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities (e.g., metal ions like Fe³⁺, Cu²⁺, or dissolved molecular oxygen) can cause significant line broadening.[12][13] This is because the unpaired electrons in these species create a fluctuating magnetic field that enhances the relaxation of the 19F nucleus.[14]
Q2: How can I determine if chemical exchange is the cause of my signal broadening?
A2: To diagnose chemical exchange, you can perform a series of experiments that alter the exchange rate or the populations of the exchanging states.
-
Temperature Variation: Acquiring spectra at different temperatures can be very informative.
-
Increasing Temperature: Often, this will increase the rate of exchange. If you are in the intermediate exchange regime, the signal may broaden further before eventually coalescing into a sharp, population-weighted average signal at a higher temperature (fast exchange).
-
Decreasing Temperature: This will slow down the exchange rate. If you can reach the slow exchange regime, you may see the broad signal resolve into two or more distinct, sharper signals corresponding to the different conformational states.
-
-
Ligand Titration: If the exchange is suspected to be due to ligand binding, titrating in the ligand and monitoring the 19F spectrum is essential.[7] In the slow exchange regime, you will see the signal for the unbound state decrease while a new signal for the bound state appears. In intermediate exchange, you will observe significant broadening upon initial addition of the ligand.[7]
-
Relaxation Dispersion NMR Experiments: Advanced NMR techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can directly measure the kinetics and thermodynamics of conformational exchange processes in the µs-ms timescale.[8]
Below is a workflow to diagnose and address chemical exchange.
Caption: Troubleshooting workflow for chemical exchange.
Q3: What steps can I take to mitigate signal broadening due to aggregation?
A3: Ensuring your protein sample is monodisperse and stable is critical for high-quality 19F-NMR spectra.
-
Sample Purity and Homogeneity:
-
Size Exclusion Chromatography (SEC): Run your purified protein over a SEC column immediately before your NMR experiment to isolate the monomeric species and remove any aggregates.
-
Dynamic Light Scattering (DLS): DLS is a quick and easy way to assess the polydispersity of your sample.
-
-
Buffer Optimization:
-
pH Screening: Ensure you are at a pH where your protein is most stable.
-
Salt Concentration: Varying the ionic strength (e.g., NaCl concentration) can significantly impact protein solubility and stability.
-
Additives: Consider including stabilizing osmolytes (e.g., glycerol, sucrose), reducing agents (e.g., DTT, TCEP) if you have cysteine residues, or low concentrations of non-ionic detergents.
-
-
Protein Concentration: While higher concentrations are generally desirable for better signal-to-noise, for some proteins, high concentrations can promote aggregation.[15] Try acquiring spectra at a lower protein concentration to see if the linewidths improve.
The following table summarizes key parameters to optimize for sample stability.
| Parameter | Range/Considerations | Rationale |
| Protein Concentration | 0.1 - 0.5 mM | Balance between signal-to-noise and aggregation propensity.[15] |
| pH | Typically 6.0 - 8.0 | Maintain protein stability and native fold. |
| Salt (e.g., NaCl) | 50 - 250 mM | Modulates electrostatic interactions and solubility. |
| Additives | 2-5% Glycerol, 1-2 mM DTT/TCEP | Enhance stability and prevent disulfide-linked aggregation. |
Q4: My sample seems stable, but the signals are still broad. Could it be due to paramagnetic impurities or instrumental settings?
A4: Yes, these are important factors to consider once you have ruled out major sample stability issues.
-
Dealing with Paramagnetic Impurities:
-
Chelating Agents: Add a small amount of EDTA (e.g., 0.5-1 mM) to your buffer to chelate any divalent metal ion contaminants.
-
High-Purity Reagents: Use the highest purity water and buffer components available.
-
Degassing the Sample: Dissolved molecular oxygen (O₂) is paramagnetic.[12] While its effect can be subtle, for very high-resolution work, degassing your sample by bubbling with an inert gas like argon or nitrogen can sometimes sharpen the lines.
-
-
Instrumental and Acquisition Parameters:
-
Magnetic Field Strength: As mentioned, CSA-induced broadening is more pronounced at higher magnetic fields.[9] If you have access to multiple spectrometers, acquiring a spectrum at a lower field (e.g., 500 or 600 MHz vs. 800 or 900 MHz) can sometimes result in narrower lines.
-
Acquisition Time: A shorter acquisition time may be necessary if the signal decays rapidly (i.e., has a large T₂).
-
Relaxation Delay: Ensure you are using an appropriate relaxation delay to allow the spins to return to equilibrium between scans.[16][17]
-
Here is a step-by-step protocol for preparing a high-quality NMR sample to minimize these effects:
Protocol: Optimized 19F-NMR Sample Preparation
-
Protein Purification: Purify the fluorinated protein to the highest possible homogeneity. The final step should ideally be size-exclusion chromatography.
-
Buffer Preparation: Prepare your final NMR buffer using high-purity reagents. Include 0.5 mM EDTA. Filter the buffer through a 0.22 µm filter.
-
Sample Concentration: Concentrate the protein to the desired concentration (e.g., 0.3-0.5 mM).[15]
-
Buffer Exchange: Perform a final buffer exchange into the NMR buffer.
-
Add D₂O: Add D₂O to a final concentration of 5-10% for the spectrometer lock.
-
(Optional) Degassing: If necessary, gently bubble argon gas through the sample for 5-10 minutes.
-
Transfer to NMR Tube: Transfer the sample to a high-quality NMR tube.
The logical relationship for troubleshooting these factors is illustrated below.
Caption: Troubleshooting paramagnetic and instrumental factors.
References
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2012). Development and Application of 19F NMR of Proteins. University of Toronto. [Link]
-
Arntson, K. E., & Pomerantz, W. C. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 11(9), 2397-2407. [Link]
-
Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]
-
Jackson, S. E. (2009). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Methods in Molecular Biology, 493, 109-122. [Link]
-
Gao, F. P., Su, X. C., & Hong, M. (2011). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Journal of Biomolecular NMR, 50(3), 251-258. [Link]
-
Sperling, L. J., & Pardi, A. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1079-1089. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. ResearchGate. [Link]
-
Aramini, J. M., et al. (2014). 19F NMR Reveals Multiple Conformations at the Dimer Interface of the Non-Structural Protein 1 Effector Domain from Influenza A Virus. Structure, 22(5), 684-694. [Link]
-
Fedorov, S. V., & Larin, A. V. (2011). Paramagnetic perturbation of the 19F NMR chemical shift in fluorinated cysteine by O2: a theoretical study. The Journal of Chemical Physics, 135(11), 114506. [Link]
-
NMR Sample Preparation Guidelines. Spinomix. [Link]
-
Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei? Chemistry Stack Exchange. [Link]
-
Angell, Y. L., & Creative, P. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 435-456. [Link]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. CORE. [Link]
-
Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]
-
Jee, J. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9156-9171. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Semantic Scholar. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Mishra, N. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2538-2544. [Link]
-
Mishra, N. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]
-
Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. [Link]
-
Progress in Our Understanding of 19 F Chemical Shifts. ResearchGate. [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]
-
Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. [Link]
-
Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. ResearchGate. [Link]
-
Gao, F. P., et al. (2015). 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels. Biophysical Journal, 109(8), 1609-1618. [Link]
-
Current applications of 19F NMR to studies of protein structure and dynamics. Semantic Scholar. [Link]
-
Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins†. ResearchGate. [Link]
-
How Do Paramagnetic Substances Affect NMR? YouTube. [Link]
-
19F NMR Studies of α-Synuclein Conformation and Fibrillation. ACS Publications. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]
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Technical Support Center: Synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support resource for the synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its preparation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
Probable Causes & Solutions:
-
Poor Quality of Starting Materials: The synthesis is highly dependent on the purity of the starting aldehyde, 3-fluoro-2-(trifluoromethyl)benzaldehyde.
-
Solution: Ensure the aldehyde is pure and free from oxidized impurities (e.g., the corresponding carboxylic acid). If necessary, purify the aldehyde by distillation or column chromatography before use. The purity of other reagents like sodium cyanide, ammonium carbonate, and solvents is also critical.[1]
-
-
Suboptimal Reaction Conditions in Strecker or Bucherer-Bergs Synthesis: These multicomponent reactions are sensitive to pH, temperature, and concentration.[2][3][4]
-
Solution:
-
pH Control: In the Strecker synthesis, the formation of the intermediate imine is a crucial step.[5][6] Ensure the pH is appropriate for both imine formation and the subsequent nucleophilic attack by cyanide. For the Bucherer-Bergs synthesis, the reaction is typically carried out in aqueous ethanol with ammonium carbonate, which helps maintain a suitable pH.[2][7]
-
Temperature Management: While heating is often required, excessive temperatures can lead to the decomposition of intermediates or the formation of side products. Monitor the reaction temperature closely and optimize it for your specific setup.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of cyanide can sometimes lead to the formation of byproducts.
-
-
-
Incomplete Hydrolysis of the Intermediate: Both the Strecker (yielding an aminonitrile) and Bucherer-Bergs (yielding a hydantoin) syntheses require a final hydrolysis step to obtain the amino acid.[3][4]
-
Solution: Ensure the hydrolysis conditions (e.g., strong acid or base and elevated temperature) are sufficient for complete conversion of the intermediate. Monitor the progress of the hydrolysis by TLC or HPLC.
-
Issue 2: Presence of Multiple Unidentified Spots on TLC / Impurity Peaks in HPLC
Question: My crude product shows multiple spots on the TLC plate, and HPLC analysis reveals several impurity peaks. What are the potential side reactions occurring?
Answer: The presence of multiple impurities points towards competing side reactions. Given the structure of this compound, several side reactions are plausible:
Potential Side Reactions and Mitigation Strategies:
-
Defluorination or Detrifluoromethylation: The carbon-fluorine bond, especially in the trifluoromethyl group, can be susceptible to cleavage under certain conditions, leading to the formation of impurities lacking one or more fluorine atoms.[8][9]
-
Causality: These reactions can be promoted by strong nucleophiles, bases, or certain metal catalysts that might be used in alternative synthetic routes.[8] The presence of fluoride ions as byproducts can sometimes play a role in the reaction mechanism.[8]
-
Mitigation:
-
Avoid excessively harsh basic or nucleophilic conditions, especially at high temperatures.
-
If using a metal catalyst for a particular synthetic step, screen for catalysts that are less prone to promoting C-F bond activation.
-
-
-
Formation of Isomeric Byproducts: If the synthesis involves electrophilic aromatic substitution on a precursor molecule, there is a risk of forming constitutional isomers.
-
Causality: The directing effects of the substituents on the aromatic ring will influence the position of incoming groups.
-
Mitigation: Choose a synthetic route that builds the molecule from a starting material that already has the desired substitution pattern, such as 3-fluoro-2-(trifluoromethyl)benzaldehyde.
-
-
Oxidative Side Reactions: The aldehyde starting material can be oxidized to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Causality: This can occur if the aldehyde is old or has been improperly stored. Certain reaction conditions can also promote oxidation.
-
Mitigation: Use freshly purified aldehyde. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]
-
-
Byproducts from the Bucherer-Bergs Synthesis: This reaction can sometimes yield hydantoic acids as intermediates, which may not fully cyclize to the desired hydantoin.[4]
-
Mitigation: Ensure adequate reaction time and temperature to promote complete cyclization to the hydantoin intermediate before the final hydrolysis step.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the laboratory-scale synthesis of this compound?
For laboratory-scale synthesis, the Bucherer-Bergs hydantoin synthesis is often a practical choice.[2][7][10] It is a one-pot multicomponent reaction that uses readily available and inexpensive starting materials: 3-fluoro-2-(trifluoromethyl)benzaldehyde, potassium cyanide, and ammonium carbonate.[2][7] The resulting hydantoin intermediate is typically a crystalline solid that is relatively easy to purify before the final hydrolysis to the desired amino acid.[4] The Strecker synthesis is also a viable option.[3][5][6][11]
Q2: What are the key mechanistic considerations for avoiding side reactions?
The key is to understand the reactivity of the functional groups involved. The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution but deactivates it towards electrophilic substitution. The fluorine atom also has a significant electronic effect. The primary goal is to choose reaction conditions that favor the desired transformation while minimizing conditions that could lead to C-F bond cleavage. For instance, in the initial step of the Strecker or Bucherer-Bergs synthesis, the focus should be on the efficient formation of the imine or cyanohydrin intermediate, respectively, without promoting side reactions of the fluoro and trifluoromethyl groups.
Q3: What are the best practices for the purification and characterization of this compound?
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final amino acid.[12] A mixed solvent system, such as ethanol/water or methanol/water, can be effective. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and then induce crystallization by cooling or by the addition of a co-solvent in which it is less soluble.
-
Ion-Exchange Chromatography: For separating the amino acid from salts and other non-ionic impurities, ion-exchange chromatography can be a powerful technique.[13]
-
-
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. ¹⁹F NMR is particularly useful for verifying the presence and integrity of the fluorine-containing groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Using a chiral HPLC column can also allow for the separation and quantification of the D- and L-enantiomers if a stereoselective synthesis was attempted.[12]
-
Visualizing the Synthesis and Potential Side Reactions
Proposed Synthetic Pathway: Bucherer-Bergs Synthesis
Caption: The Bucherer-Bergs pathway to this compound.
Potential Side Reaction: Detrifluoromethylation
Caption: A plausible mechanism for a detrifluoromethylation side reaction.
Quantitative Data Summary: Purification of Amino Acids
| Purification Method | Principle | Typical Application | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Primary purification of the final product. | Cost-effective, scalable, can yield high purity. | Requires finding a suitable solvent system, can have yield losses. |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | Removal of salts and other charged or neutral impurities. | High resolution and capacity. | Can be more time-consuming and require specialized equipment. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric purity. | Accurate quantification of enantiomers. | Primarily an analytical technique, preparative scale can be expensive. |
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]
-
Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. (n.d.). Source Publication. Available from: [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available from: [Link]
-
A silicon-labelled amino acid suitable for late-stage fluorination and unexpected oxidative cleavage reactions in the preparation of a key intermediate in the Strecker synthesis. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. (n.d.). PubMed Central. Available from: [Link]
-
Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... (n.d.). ResearchGate. Available from: [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Available from: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). PubMed Central. Available from: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications. Available from: [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. (2005). ACS Publications. Available from: [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Synthetic Advantages of Defluorinative C−F Bond Functionalization. (2023). ResearchGate. Available from: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central. Available from: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI. Available from: [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Semantic Scholar. Available from: [Link]
-
The use of Strecker synthesis to make phenylalanine. (2024). Filo. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PubMed Central. Available from: [Link]
-
Bucherer-Bergs Hydantoin Synthesis. (2017). Chem-Station. Available from: [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega. Available from: [Link]
-
Show how you would use a Strecker synthesis to make phenylalanine... (n.d.). Pearson. Available from: [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-catalyzed Hydrogenation. (n.d.). Semantic Scholar. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Available from: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Available from: [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. (2011). ResearchGate. Available from: [Link]
-
Deoxytrifluoromethylation of Alcohols. (2022). PubMed Central. Available from: [Link]
-
Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). Angewandte Chemie. Available from: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). CONICET. Available from: [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central. Available from: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). PubMed Central. Available from: [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PubMed Central. Available from: [Link]
- Purification of L-phenylalanine. (n.d.). Google Patents.
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- 5. The use of Strecker synthesis to make phenylalanine. Interpretation: The .. [askfilo.com]
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- 13. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine
As a Senior Application Scientist, this guide provides in-depth technical support for the challenging chiral separation of DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine. This novel, fluorinated amino acid presents unique separation challenges due to its zwitterionic nature and the presence of highly electronegative groups. This document is structured to provide foundational knowledge, actionable protocols, and robust troubleshooting advice to streamline your method development and analysis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic decisions you will encounter when developing a separation method for this analyte.
Q1: What is the best initial chromatographic technique for separating DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine?
A1: For a novel compound like DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine, High-Performance Liquid Chromatography (HPLC) is the recommended starting point. It offers the widest variety of chiral stationary phases (CSPs) and is a versatile, well-understood technique.[1] Specifically, CSPs designed for underivatized amino acids are most likely to succeed.
However, for high-throughput needs or greener chemistry initiatives, Supercritical Fluid Chromatography (SFC) should be strongly considered. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a powerful alternative for both analytical and preparative scale work.[2][3] Capillary Electrophoresis (CE) is another option known for its high efficiency and low sample consumption, particularly suitable for analytical-scale work where sample quantity is limited.[4][5]
Q2: How do I select the right chiral stationary phase (CSP)?
A2: The choice of CSP is the most critical factor in achieving chiral separation.[6] Given the analyte's structure—an underivatized, fluorinated aromatic amino acid—the most promising CSPs are those that can facilitate multiple interaction types.
-
Primary Recommendation: Zwitterionic Ion-Exchangers. Cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) and ZWIX(-) , are highly effective for fluorinated amino acid analogs.[7][8] These phases contain both acidic and basic functional groups, allowing for strong electrostatic interactions with the zwitterionic analyte, which is crucial for chiral recognition.
-
Secondary Options:
-
Macrocyclic Glycopeptides: Phases like teicoplanin-based columns (e.g., Chirobiotic T) can be effective for separating underivatized amino acids through a combination of hydrogen bonding, ionic, and hydrophobic interactions.[9][10]
-
Polysaccharide-Based CSPs: Coated or immobilized amylose and cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC) are broadly applicable CSPs.[2][11] While often used for neutral or derivatized compounds, they can sometimes resolve underivatized amino acids, especially in polar organic or reversed-phase modes.
-
Q3: Do I need to derivatize my analyte for separation?
A3: Not necessarily, and it is recommended to first attempt separation on the underivatized molecule. Direct separation is simpler and avoids potential side reactions or racemization during the derivatization step.[12] CSPs like the zwitterionic and macrocyclic glycopeptide phases are specifically designed for underivatized amino acids.[8][9]
However, if direct methods fail, derivatization can be a powerful alternative. The indirect approach involves reacting the analyte with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[13][14] This can also significantly enhance detection sensitivity, especially for fluorescence or mass spectrometry.[12]
Q4: What are the key principles of mobile phase optimization for this compound?
A4: Mobile phase composition is critical for controlling retention and enantioselectivity. For a zwitterionic CSP, the mobile phase typically consists of an alcohol (like methanol or ethanol) or a mixture of acetonitrile and methanol, often with water and acid/base additives.[7][15] The additives are crucial; they control the ionization state of both the analyte and the stationary phase, which directly impacts the electrostatic interactions required for separation. A systematic study of the type and concentration of these additives is a key part of method development.[16]
Method Development and Experimental Protocols
This section provides a logical workflow for method development and a detailed starting protocol for HPLC-based separation.
General Method Development Workflow
The development of a robust chiral separation method is a systematic process. The following workflow outlines the key stages from initial screening to final optimization.
Recommended Starting Protocol: HPLC with Zwitterionic CSP
This protocol provides a robust starting point based on methods successfully applied to similar fluorinated amino acids.[8]
System Preparation:
-
Equip an HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Install a CHIRALPAK® ZWIX(+) column (e.g., 3 x 150 mm, 3 µm).
-
Prepare the mobile phase: Add formic acid and diethylamine to a pre-mixed solvent of Methanol/Acetonitrile/Water (49/49/2, v/v/v). The final concentrations should be 50 mM formic acid and 25 mM diethylamine.
-
Sonicate the mobile phase for at least 15 minutes to degas.
Column Equilibration:
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column temperature to 25 °C.
Sample Preparation:
-
Dissolve the DL-3-Fluoro-2-(trifluoromethyl)-phenylalanine sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Analysis:
-
Inject an appropriate volume of the sample (e.g., 1-5 µL).
-
Run the analysis isocratically at a flow rate of 0.5 mL/min.
-
Detect the eluting peaks at a suitable wavelength (e.g., 210 nm) or by MS.
Quantitative Data Summary
The following table summarizes the recommended starting conditions. These parameters may require further optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Value |
| Column | CHIRALPAK® ZWIX(+) |
| Dimensions | 3 x 150 mm |
| Particle Size | 3 µm |
| Mobile Phase | 50mM Formic Acid, 25mM Diethylamine in MeOH/ACN/H₂O (49/49/2) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or MS |
| Injection Volume | 1-5 µL |
| Data adapted from methodologies for similar compounds.[8] |
Troubleshooting Guide
This guide provides solutions to common issues encountered during the chiral separation of amino acids.
Q5: I am seeing no separation of the enantiomers (a single peak). What is the first thing I should check?
A5: If there is zero resolution, the primary issue is a lack of enantioselective interaction between the analyte and the CSP.
-
Verify CSP Choice: First, confirm that the chosen CSP is appropriate for underivatized amino acids. As mentioned, zwitterionic or macrocyclic glycopeptide phases are the strongest candidates.[7][9] A general-purpose polysaccharide column might not provide the necessary ionic interactions.
-
Change Mobile Phase System: If the CSP is appropriate, the mobile phase conditions may be preventing the necessary interactions. For example, if you are using a non-polar normal phase (e.g., hexane/ethanol), it will likely not work for this polar, zwitterionic analyte. Switch to a polar organic or reversed-phase mobile phase system with appropriate additives.
Q6: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A6: Poor resolution indicates that the enantioselective interactions are present but weak or are being compromised by band broadening.
-
Optimize Mobile Phase Additives: The concentration and ratio of acidic and basic additives are paramount.[8] Systematically vary the concentration of formic acid and diethylamine (or other suitable modifiers) to find the optimal balance that maximizes selectivity.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve efficiency, often leading to better resolution.
-
Lower the Temperature: Decreasing the column temperature can enhance the strength of enantioselective interactions (e.g., hydrogen bonding), which can significantly improve resolution. A thermodynamic (van't Hoff) analysis can provide detailed insight into the separation mechanism.[7]
Q7: My peaks are tailing badly. What causes this and how can I fix it?
A7: Peak tailing for a zwitterionic compound is typically caused by undesirable secondary ionic interactions with the stationary phase or system components.
-
Adjust Mobile Phase Additives: This is the most common cause. The presence of both an acid and a base in the mobile phase is critical to keep the analyte and the zwitterionic CSP in the proper ionization states, minimizing secondary interactions.[8][16] Ensure your additives are at an effective concentration.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Prepare a more dilute sample and inject a smaller volume to see if peak shape improves.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase. Dissolving the sample in a much stronger or weaker solvent can cause peak distortion upon injection.
Q8: My analysis time is too long. How can I reduce it?
A8: Long run times are often a trade-off for high resolution. However, there are several ways to expedite the analysis.
-
Increase Flow Rate: The most straightforward approach, but it may come at the cost of resolution.
-
Increase Temperature: Higher temperatures reduce mobile phase viscosity, lowering backpressure and allowing for higher flow rates. It can sometimes decrease resolution, but not always.
-
Switch to SFC: Supercritical Fluid Chromatography (SFC) is an excellent technique for reducing run times. The low viscosity of supercritical CO₂ allows for much higher flow rates and faster column equilibration, often reducing analysis times by a factor of 5-10 compared to HPLC.[2][17]
References
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. PubMed. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. ResearchGate. [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]
-
Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. Separation Science. [Link]
-
Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Avanti Publishers. [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]
-
Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. PubMed. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]
-
Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]
-
Enantioselective Labeling of Zebrafish for D-Phenylalanine Based on Graphene-Based Nanoplatform. MDPI. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
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- 7. Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases: Enantioselective separation of fluorinated ß-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pharmtech.com [pharmtech.com]
stability issues of peptides with 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine under assay conditions
A Senior Application Scientist's Guide to Ensuring Stability of Peptides Incorporating 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
The incorporation of non-canonical amino acids like this compound into peptide sequences is a powerful strategy for modulating their conformational properties, receptor binding affinity, and metabolic stability.[1][2] However, the unique physicochemical characteristics of such fluorinated residues can also introduce specific challenges during experimental assays. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of these valuable molecules under typical assay conditions.
Understanding the Stability Landscape of Fluorinated Peptides
The introduction of fluorine and a trifluoromethyl group onto the phenylalanine side chain significantly alters its electronic and steric properties. While this can confer desirable attributes like enhanced proteolytic resistance[3][4], it can also impact solubility and increase the propensity for aggregation.[5][6] Understanding the potential degradation pathways is crucial for designing robust assays and interpreting results accurately. Common stability issues include both chemical degradation (e.g., hydrolysis, oxidation) and physical instability (e.g., aggregation, precipitation).[7][8]
Troubleshooting Guides: A Proactive Approach to Stability
Problem 1: Peptide Insolubility or Precipitation Upon Reconstitution
Causality: The increased hydrophobicity imparted by the fluorinated aromatic ring can lead to poor solubility in aqueous buffers. Peptides may form aggregates, which can be either amorphous or highly structured amyloid-like fibrils, leading to precipitation.[5][6]
Troubleshooting Workflow:
-
Solvent Optimization:
-
Step 1: Attempt to dissolve a small aliquot of the peptide in different solvent systems. Start with HPLC-grade water. If insolubility persists, try solvents with increasing organic content (e.g., 10-50% acetonitrile or DMSO).
-
Step 2: For highly hydrophobic peptides, initial dissolution in a small amount of 100% DMSO followed by gradual dilution with the desired aqueous buffer can be effective. Rationale: This method avoids shocking the peptide with a sudden change in solvent polarity, which can trigger aggregation.
-
-
pH Adjustment:
-
Step 1: Determine the peptide's isoelectric point (pI) if the sequence is known.
-
Step 2: Adjust the pH of the buffer to be at least one unit away from the pI.[5] Peptides are generally more soluble when they carry a net charge.[6] For acidic peptides, use a basic buffer (pH > pI); for basic peptides, use an acidic buffer (pH < pI).
-
-
Use of Solubilizing Agents:
-
Incorporate additives such as non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) to maintain solubility.[5]
-
Problem 2: Poor Reproducibility or Loss of Activity in Biological Assays
Causality: This can stem from time-dependent degradation of the peptide under assay conditions (e.g., physiological pH and temperature) or adsorption to plasticware. The fluorinated residue may influence susceptibility to specific enzymes present in cell culture media or serum.[9]
Troubleshooting Workflow: Stability Assessment via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the intact peptide and its degradation products over time.[7][10]
Experimental Protocol: HPLC-Based Stability Assay
-
Method Development:
-
Step 1: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the parent peptide from potential impurities and degradants. A C18 column is often a good starting point.
-
Step 2: Use a gradient elution with mobile phases typically consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Rationale: TFA acts as an ion-pairing agent to improve peak shape.
-
-
Sample Incubation:
-
Step 1: Prepare a stock solution of the peptide in a suitable solvent.
-
Step 2: Dilute the stock solution into the assay buffer (e.g., PBS, cell culture media) to the final working concentration.
-
Step 3: Incubate the peptide solution at the desired temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
Step 1: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated sample.
-
Step 2: Quench any potential enzymatic degradation by adding an equal volume of a strong acid solution (e.g., 10% trichloroacetic acid or 1% TFA in acetonitrile).[9]
-
Step 3: Centrifuge the samples to pellet any precipitated proteins.
-
Step 4: Analyze the supernatant by the developed RP-HPLC method.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent peptide over time to determine its stability. The appearance of new peaks indicates degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for peptides containing this compound?
A1: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment. For long-term storage of stock solutions, it is recommended to aliquot the peptide into single-use volumes to avoid multiple freeze-thaw cycles and store at -80°C.[5]
Q2: Can the trifluoromethyl group be susceptible to chemical degradation?
A2: The trifluoromethyl group is generally very stable under typical assay conditions. However, extreme pH (highly basic) or the presence of strong nucleophiles could potentially lead to degradation, though this is unlikely in standard biological assays.
Q3: How can I assess if my peptide is aggregating?
A3: Aggregation can be monitored using several techniques:
-
Visual Inspection: Cloudiness or visible precipitates are clear indicators.
-
Dynamic Light Scattering (DLS): This technique can detect the formation of soluble aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect the formation of amyloid-like fibrils.[6] An increase in ThT fluorescence upon binding to the peptide suggests fibril formation.[6]
Q4: My peptide shows multiple peaks on the initial HPLC chromatogram. What could be the cause?
A4: This could be due to several reasons:
-
Synthesis-related impurities: These are residual byproducts from the peptide synthesis process.
-
Isomers: The use of a DL-amino acid will result in diastereomers if other chiral centers are present in the peptide, which may be separable by HPLC.
-
Oxidation: If the peptide contains susceptible residues like methionine or tryptophan, oxidation can occur during storage or handling. Mass spectrometry (MS) can help identify these modifications.[10]
Q5: How do I perform a forced degradation study to understand potential degradation pathways?
A5: Forced degradation studies deliberately expose the peptide to harsh conditions to accelerate degradation and identify potential degradation products.[11][12] This is crucial for developing a stability-indicating analytical method.[7]
Typical Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Peptide bond cleavage, deamidation |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Peptide bond cleavage, deamidation, racemization |
| Oxidation | 3% H₂O₂, room temp, 24h | Oxidation of susceptible residues (Met, Trp, Cys) |
| Thermal Stress | 70°C, 48h | Aggregation, deamidation, oxidation |
| Photostability | ICH Q1B conditions | Photodegradation of aromatic residues |
Note: The conditions should be adjusted to achieve 5-20% degradation of the main peptide.[13]
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for assessing peptide stability under assay conditions.
Troubleshooting Decision Tree for Peptide Insolubility
Caption: Decision tree for troubleshooting peptide solubility issues.
References
- Vertex AI Search. (n.d.). Analyzing Peptide Stability: Key Factors and Testing Methods.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- BenchChem. (2025). Troubleshooting aggregation in peptides containing pyroglutamic acid.
- PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- ResearchGate. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- PubMed Central. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
- GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- PubMed. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.
- Intertek. (n.d.). Protein Forced Degradation Studies.
- Wiley Online Library. (n.d.). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI.
- YouTube. (2017). Peptide Sample Prep Optimization and Troubleshooting.
- ACS Publications. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- Biosynth. (n.d.). Optimizing Peptide Synthesis: The Role of 3-Fluoro-L-phenylalanine.
- PubMed Central. (n.d.). Fluorinated peptide biomaterials.
- MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- ResearchGate. (2022). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- Daicel Pharma Standards. (2026). Forced Degradation Studies for GLP-1 Peptide Drugs.
- PubMed Central. (n.d.). Effect of pH on the influenza fusion peptide properties unveiled by constant-pH molecular dynamics simulations combined with experiment.
- ResearchGate. (n.d.). Effects of temperature (A to C) and pH (D to F) on the stability of AR....
- PubMed. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine.
- National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- MDPI. (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations.
- ACS Publications. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.
- PubMed. (2001). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases.
- PubMed. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides.
- PubMed. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- ResearchGate. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
Technical Support Center: Method Refinement for Quantitative Analysis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support resource for the quantitative analysis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are working with this novel, dual-fluorinated amino acid analog. Given its unique structure, containing both a fluoro and a trifluoromethyl group, established analytical methods may require significant refinement. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you develop and validate a robust quantitative method.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before beginning your method development.
Q1: What are the primary analytical challenges associated with this compound?
A1: The unique structure of this compound presents several analytical hurdles:
-
Dual Fluorine Moieties: The presence of both a single fluorine atom and a trifluoromethyl group can influence the molecule's chromatographic retention, ionization efficiency in mass spectrometry, and create a complex NMR spectrum. The strong electron-withdrawing nature of these groups significantly alters the electronic properties of the phenyl ring compared to native phenylalanine.[1][2]
-
Chirality: As a DL-racemic mixture, you must decide if enantiomeric separation is necessary for your application. Standard reversed-phase HPLC columns will not separate D- and L-enantiomers, requiring specialized chiral columns or derivatization with a chiral agent if separation is required.[3][4]
-
Solubility and Stability: Like many amino acids, solubility can be pH-dependent. Its stability in various solvents and at different pH values during sample preparation and storage should be empirically determined to prevent degradation.
-
Lack of Commercial Standards: As a novel compound, certified reference materials may be unavailable, necessitating careful in-house characterization and qualification of your analytical standard.
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: Several techniques can be adapted, each with distinct advantages and disadvantages. The optimal choice depends on the required sensitivity, sample matrix complexity, and available equipment.
| Technique | Pros | Cons | Best For |
| HPLC with UV Detection | Widely available; robust; relatively inexpensive. | Moderate sensitivity; may require derivatization for enhanced detection.[5][6] | Purity assessments, quantification in simple matrices, or when high sensitivity is not required. |
| LC-MS/MS | Gold standard for sensitivity and selectivity; ideal for complex biological matrices.[7] | Higher cost; susceptible to matrix effects (ion suppression/enhancement). | Bioanalysis (plasma, urine, tissue), pharmacokinetic studies, trace-level quantification. |
| GC-MS | High chromatographic efficiency; provides structural information. | Requires derivatization to increase volatility and thermal stability.[8][9] | Analysis in matrices where derivatization is straightforward and high throughput is needed. |
| ¹⁹F NMR Spectroscopy | Highly specific to fluorine; non-destructive; provides structural confirmation.[10][11] | Low sensitivity (requires nanomole amounts); requires specialized equipment and expertise for accurate quantification.[10] | Structural confirmation; quantification of bulk material or in simple, concentrated solutions. |
Q3: Why is derivatization often recommended for amino acid analysis?
A3: Derivatization is a chemical modification of the analyte and is employed for several reasons:
-
To Enhance Detection: Many amino acids, including this one, lack a strong chromophore, leading to poor UV absorbance. Derivatizing agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) attach a fluorescent or UV-active group, drastically increasing sensitivity.[5][12]
-
To Improve Chromatographic Behavior: Derivatization can improve peak shape and retention on reversed-phase columns by increasing the hydrophobicity of the polar amino acid.
-
To Enable GC Analysis: Amino acids are not volatile. Derivatization is mandatory for GC-MS to create a thermally stable and volatile derivative that can travel through the GC column.[8]
-
To Separate Enantiomers: Using a chiral derivatizing agent (e.g., Marfey's reagent, l-FDLA) creates diastereomers from the D- and L-enantiomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Method Development & Troubleshooting Guides
This section provides specific, problem-oriented advice for refining your analytical method.
Workflow for Method Development
Before troubleshooting, it's essential to follow a logical method development workflow.
HPLC-UV Troubleshooting
Problem: I am seeing poor peak shape (tailing or fronting) for my analyte.
-
Possible Cause & Solution:
-
Inappropriate Mobile Phase pH: The charge state of the amino and carboxylic acid groups is pH-dependent. If the mobile phase pH is too close to the molecule's pKa, you can get a mixture of charged and uncharged species, leading to peak tailing.
-
Action: Adjust the aqueous mobile phase pH. A common starting point for amino acids is a low pH (e.g., 2.5-3.0) using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid group is protonated and the amino group is protonated, leading to consistent interaction with a C18 column.[13]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica backbone of the column.
-
Action: Use a high-purity, end-capped column. Alternatively, add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (~0.1%) to block these active sites.
-
-
Problem: My analyte has very low UV sensitivity.
-
Possible Cause & Solution:
-
Weak Chromophore: The phenyl ring of the analyte has a relatively low UV absorbance, especially at low concentrations.
-
Action 1 (Wavelength Selection): Analyze the UV spectrum of your standard. Ensure you are monitoring at the absorbance maximum, likely in the low UV range (e.g., 210-220 nm). Be aware that many mobile phase solvents absorb at these wavelengths, so a high-purity solvent is critical.
-
Action 2 (Derivatization): This is the most effective solution. Use a pre-column or post-column derivatization kit. For primary amines like this one, OPA (o-phthalaldehyde) with a thiol is an excellent choice for creating a highly fluorescent derivative.[6][12] This will require a fluorescence detector instead of a UV detector but will increase sensitivity by orders of magnitude.
-
-
LC-MS/MS Troubleshooting
Problem: I am observing significant ion suppression in my biological samples.
-
Possible Cause & Solution:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are competing with your analyte for ionization in the MS source, reducing its signal.
-
Action 1 (Improve Sample Cleanup): A simple protein precipitation may be insufficient. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better isolate the analyte from interfering matrix components.
-
Action 2 (Chromatographic Separation): Modify your HPLC gradient to better separate your analyte from the "matrix breakthrough" that often occurs at the beginning of the run.
-
Action 3 (Use an Isotope-Labeled Internal Standard): The gold standard solution is to use a stable isotope-labeled (SIL) version of your analyte (e.g., with ¹³C or ²H atoms). The SIL internal standard will co-elute and experience the exact same ion suppression as your analyte, allowing for accurate correction and reliable quantification.[9] If a custom SIL standard is not feasible, a structural analog may be used, but with less accuracy.
-
-
¹⁹F NMR Troubleshooting
Problem: My quantitative ¹⁹F NMR results are not reproducible.
-
Possible Cause & Solution:
-
Incomplete Relaxation: The ¹⁹F nucleus can have long longitudinal relaxation times (T1). If the delay between pulses is too short, the signal will not have fully relaxed, leading to inaccurate integration.
-
Action: Determine the T1 for both the -F and -CF₃ signals using an inversion recovery experiment. Set the relaxation delay in your quantitative experiment to at least 5 times the longest T1 value to ensure complete relaxation and accurate quantification.
-
-
Inappropriate Internal Standard: The internal standard must be chosen carefully.
-
Action: Use a certified quantitative NMR (qNMR) standard that contains fluorine and has a known purity (e.g., trifluoroacetic acid is often used but can be volatile). The standard's signal should be in a clear region of the spectrum, not overlapping with your analyte. The standard must be chemically inert and not react with your analyte or solvent.
-
-
Detailed Experimental Protocols
Protocol 1: Reverse-Phase HPLC-UV Method Development
This protocol provides a starting point for developing a quantitative method using UV detection.
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Create a series of calibration standards by diluting the stock solution (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare your unknown samples, ensuring the final solvent is compatible with the mobile phase.
-
-
HPLC System & Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
-
Optimization Workflow:
-
Inject a mid-level standard (e.g., 50 µg/mL).
-
Observe the peak shape and retention time.
-
If retention is too low: Decrease the initial percentage of Mobile Phase B.
-
If retention is too high: Increase the initial percentage of Mobile Phase B.
-
If peak shape is poor: Troubleshoot using the guide above (adjust pH, try a different column, etc.).
-
Once optimized, inject the full calibration curve to assess linearity (R² > 0.99).[14]
-
Troubleshooting Logic for HPLC Peak Shape
References
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]
-
J. of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Hughes, G. J. (2003). Validation of Amino Acid Analysis Methods. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press. Retrieved from [Link]
-
Rojas-Dávila, E., et al. (2022). Validation of an analytical methodology for the quantification of amino acids in the fish Anisotremus scapularis "Chita". Ciencia e Investigación, 25(2). [Link]
-
Pfeifer, T., et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(10), 2639. [Link]
-
Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analysis. Retrieved from [Link]
-
Miyano, T., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(4), 3046–3053. [Link]
-
Chatterjee, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 14. [Link]
-
University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
Springer Nature. (2003). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
Cerasoli, E., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]
-
Fujitake, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 332-340. [Link]
-
Yamazaki, T., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 116(25), 11655–11666. [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 958–991. [Link]
-
Hamase, K., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
PubChem. (n.d.). 3-Fluorophenylalanine. Retrieved from [Link]
-
Chatterjee, A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]
-
Al-Janabi, K. F. (2020). Quantitative analysis of some aromatic amino acids by spectrophotometric mathematical derivatization. Iraqi Journal of Agricultural Sciences, 51(4), 1141-1151. [Link]
-
Chatterjee, A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
Wang, L., et al. (2016). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 43(1), 44-53. [Link]
-
Hülshoff, A., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of Mass Spectrometry, 31(7), 727–734. [Link]
-
Glover, E. I., et al. (2011). Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice. Analytical Biochemistry, 417(1), 60–66. [Link]
-
PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. Retrieved from [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbt.abrf.org [jbt.abrf.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. researchgate.net [researchgate.net]
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- 14. scielo.org.pe [scielo.org.pe]
Validation & Comparative
A Researcher's Guide to Fluorinated Phenylalanines: A Comparative Analysis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the biological activity, metabolic stability, and pharmacokinetic profile of peptides and proteins.[1] This guide provides a detailed comparison of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a novel synthetic amino acid, with other commercially available fluorinated phenylalanine analogs. By examining their properties and applications, we aim to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal building block for their specific research needs.
The Strategic Advantage of Fluorinated Phenylalanines
Phenylalanine is a fundamental aromatic amino acid crucial for protein structure and function. Its phenyl ring is a key motif in a multitude of biological recognition events. The introduction of fluorine to this ring can induce a range of beneficial effects:
-
Enhanced Metabolic Stability: The robust C-F bond can shield the molecule from enzymatic degradation, thereby extending its half-life in biological systems.[1]
-
Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, permeability, and binding interactions.[1]
-
Conformational Control: The steric and electronic effects of fluorine can influence peptide and protein conformation, stabilizing specific secondary structures.
-
Probing Molecular Interactions: The presence of the ¹⁹F isotope provides a sensitive NMR handle for studying protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.[1]
In Focus: this compound
This compound is a highly functionalized analog featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring. This unique substitution pattern is expected to create a highly electron-deficient aromatic system, significantly influencing its electrostatic and steric properties. While extensive experimental data for this specific compound is not yet widely available, its structure suggests several potential advantages:
-
Strongly Altered Electronics: The combined electron-withdrawing effects of the fluoro and trifluoromethyl groups are anticipated to significantly lower the pKa of the phenyl ring, enhancing its potential for hydrogen bonding and altering cation-π interactions.
-
Increased Lipophilicity and Metabolic Stability: The trifluoromethyl group is known to increase lipophilicity and block metabolic oxidation, potentially leading to improved cell permeability and a longer in vivo half-life.
-
Conformational Restriction: The bulky trifluoromethyl group at the ortho position can impose significant steric hindrance, restricting the rotation of the phenyl ring and influencing the local peptide backbone conformation.
Diagram 1: Chemical Structure of this compound
Caption: The chemical structure of this compound, highlighting the ortho-trifluoromethyl and meta-fluoro substitutions on the phenyl ring.
A Comparative Look at Fluorinated Phenylalanines
The selection of a fluorinated phenylalanine analog is a critical decision in the design of novel peptides and proteins. The following table provides a comparison of the physicochemical properties of this compound with other commonly used fluorinated phenylalanines. It is important to note that many of the values for the more complex analogs are computationally predicted and await experimental verification.
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Phenylalanines
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Strongest Acidic, Predicted) | Key Features |
| DL-Phenylalanine | 165.19 | -1.2 | 2.47 | The natural canonical amino acid.[2] |
| 4-Fluoro-DL-phenylalanine | 183.18 | -1.9 | - | Minimal steric perturbation, commonly used as a ¹⁹F NMR probe.[3] |
| 3-Fluoro-DL-phenylalanine | 183.18 | 1.16 | - | Alters electronic properties with minimal steric change.[4] |
| 3,5-Difluoro-L-phenylalanine | 201.17 | -1.2 | - | Increased electronic perturbation compared to monofluorinated analogs.[5] |
| 3-(Trifluoromethyl)-DL-phenylalanine | 233.19 | - | - | Increased lipophilicity and metabolic stability.[6] |
| This compound | 251.18 | - | - | Combines strong electron-withdrawing effects with significant steric hindrance. |
Note: Predicted values are sourced from publicly available databases and may vary between different prediction algorithms. Experimental data should be obtained for confirmation.
Synthetic Approaches to Fluorinated Phenylalanines
The synthesis of fluorinated phenylalanines can be achieved through various methods, often involving the functionalization of a pre-existing aromatic core or the construction of the amino acid from a fluorinated starting material. A general and robust approach for the synthesis of complex phenylalanine analogs, such as this compound, involves a Negishi cross-coupling reaction.[7]
A plausible synthetic route, adapted from related literature, would begin with the nucleophilic trifluoromethylation of a suitable benzaldehyde precursor, followed by a series of transformations to introduce the amino acid side chain.[7][8]
Diagram 2: Generalized Synthetic Workflow for a Phenylalanine Analog
Caption: A generalized workflow for the synthesis of a complex fluorinated phenylalanine analog via a Negishi cross-coupling strategy.
Experimental Protocols for Evaluation
To rigorously assess the impact of incorporating a novel fluorinated phenylalanine analog into a peptide or protein, a series of biophysical and biochemical assays are essential.
Protocol 1: Assessing Peptide-Protein Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol provides a framework for comparing the binding affinities of peptides containing different fluorinated phenylalanine analogs to a specific protein target.
Diagram 3: SPR Experimental Workflow
Caption: A streamlined workflow for determining peptide-protein binding kinetics using Surface Plasmon Resonance.
Methodology:
-
Immobilization of the Ligand: The target protein (ligand) is covalently immobilized onto a sensor chip surface using standard amine coupling chemistry.
-
Preparation of the Analyte: The peptides containing the different fluorinated phenylalanine analogs (analytes) are prepared in a range of concentrations in a suitable running buffer.
-
Binding Analysis: The peptide solutions are injected over the sensor surface, and the binding events are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Causality Behind Experimental Choices: SPR is a powerful, label-free technique that provides real-time kinetic data, allowing for a detailed understanding of how the structural and electronic modifications of the fluorinated analogs influence the binding interaction with the target protein.
Protocol 2: Evaluating Metabolic Stability in Human Liver Microsomes
This assay is designed to assess the susceptibility of peptides containing fluorinated phenylalanine analogs to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation: The test peptides are incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent, which also serves to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The remaining concentration of the parent peptide in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the parent peptide is used to calculate its in vitro half-life (t½).
Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. A rapidly metabolized compound (positive control) should show a short half-life, while a known stable compound (negative control) should exhibit a long half-life. A control incubation without NADPH should show minimal degradation, confirming that the observed metabolism is enzyme-dependent.
Conclusion
The strategic use of fluorinated phenylalanines offers a powerful toolkit for modulating the properties of peptides and proteins. While established analogs like 4-fluoro-DL-phenylalanine provide subtle modifications, novel and more complex structures such as this compound present exciting opportunities for creating molecules with significantly altered and potentially enhanced biological activities. The rational selection of a particular fluorinated phenylalanine should be guided by a clear understanding of the desired properties and validated through rigorous experimental evaluation. As synthetic methodologies continue to advance, the diversity of available fluorinated amino acids will undoubtedly expand, further empowering the next generation of drug discovery and chemical biology research.
References
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Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. [Link]
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Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Amino acids, 43(6), 2215–2237. [Link]
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Zhong, S., Niu, H., Zhang, Y., Chen, Y., & Liu, X. (2018). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 64-65, 1-10. [Link]
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Kim, C. S., Oda, K., Yoshinari, K., & Uesugi, M. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4684. [Link]
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Zhang, X., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-449. [Link]
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Safferthal, M., Chatterjee, R., & Pagel, K. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(43), 32455-32462. [Link]
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ResearchGate. Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... [Link]
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Datta, D., & Tirrell, D. A. (2000). Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase. Protein science, 9(12), 2573–2576. [Link]
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Horan, T. L., & Miller, S. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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PubChem. 3-Fluorophenylalanine. [Link]
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Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & medicinal chemistry, 24(20), 4871–4874. [Link]
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Parent, R., Czorny, M., Bernard-Gauthier, V., & Wängler, B. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. EJNMMI Radiopharmacy and Chemistry, 4(1), 6. [Link]
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PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
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FooDB. Showing Compound (±)-Phenylalanine (FDB013245). [Link]
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PubChem. 3,5-Difluoro-L-phenylalanine. [Link]
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PubChem. p-Fluorophenylalanine. [Link]
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PubChem. 3-(Trifluoromethyl)-DL-phenylalanine. [Link]
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A Comparative Guide to 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine and Native Phenylalanine for Researchers and Drug Developers
In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool for modulating the therapeutic properties of peptides and proteins. Among these, fluorinated amino acids have garnered significant attention for their unique ability to fine-tune molecular interactions and enhance metabolic stability. This guide provides an in-depth comparison of the anticipated biological effects of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine versus its native counterpart, L-phenylalanine. While direct experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate from the well-documented effects of similar fluorinated phenylalanine analogs to provide a scientifically grounded comparison for researchers.
Structural and Physicochemical Distinctions: A Tale of Two Rings
At the heart of their differing biological activities lies the fundamental difference in their chemical structures. Native L-phenylalanine possesses a simple phenyl ring, a nonpolar and hydrophobic moiety that plays a crucial role in protein structure and function. In contrast, this compound introduces two key modifications to this ring: a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position.
The introduction of fluorine, the most electronegative element, and the strongly electron-withdrawing trifluoromethyl group dramatically alters the electronic properties of the aromatic ring.[1] This modification can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1]
Caption: Structural comparison of Native L-Phenylalanine and this compound.
Table 1: Comparison of Physicochemical Properties
| Property | Native L-Phenylalanine | This compound (Predicted) |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₉F₄NO₂ |
| Molecular Weight | 165.19 g/mol | 263.18 g/mol |
| Aromatic Ring Electronics | Electron-rich | Electron-deficient |
| Hydrophobicity | High | Significantly Increased |
| Stereochemistry | L-isomer biologically active | DL-racemic mixture |
The Biological Ramifications of Fluorination
The structural alterations imparted by fluorination are not merely cosmetic; they translate into significant differences in how these amino acids behave in a biological system.
Incorporation into Proteins and Impact on Stability
A primary application of fluorinated amino acids is their incorporation into peptides and proteins to enhance stability.[2][3] The increased hydrophobicity of the fluorinated side chain can lead to more favorable packing within the protein core, thereby increasing thermal and chemical stability.[2] While native L-phenylalanine is readily incorporated into proteins via the natural translational machinery, the incorporation of its fluorinated analog is a more nuanced process.
The bulky and electronically distinct nature of the 3-fluoro-2-(trifluoromethyl)phenyl side chain may pose a challenge for the endogenous phenylalanyl-tRNA synthetase (PheRS). It is likely that an engineered or orthogonal aminoacyl-tRNA synthetase/tRNA pair would be required for efficient and site-specific incorporation into a target protein.[4][5]
Once incorporated, the fluorinated analog is expected to have a significant impact on protein secondary and tertiary structure. The altered electronic and steric properties can influence local conformation and long-range interactions within the protein.[3]
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A Senior Application Scientist's Guide to the Validation of 19F-NMR Data for Protein Structural Analysis
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating protein structure, dynamics, and interactions at atomic resolution. Among its variants, ¹⁹F-NMR has emerged as a particularly powerful tool. The fluorine-19 nucleus offers a unique combination of high sensitivity (83% of ¹H), 100% natural abundance, and a wide chemical shift range, all within a biologically silent window, meaning there are no endogenous background signals to complicate spectra.[1][2][3] This allows for the site-specific introduction of a ¹⁹F probe that acts as a sensitive reporter on the local protein environment, capable of detecting subtle conformational changes, ligand binding events, and dynamic processes that are often invisible to other structural biology techniques.[4][5][6]
However, the power of ¹⁹F-NMR is predicated on a crucial assumption: that the introduction of the fluorine label does not perturb the very structure and function we aim to study. This guide provides a comprehensive framework for validating ¹⁹F-NMR data, ensuring that the insights gained are a true reflection of the native protein system. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating workflow that ensures scientific rigor and trustworthiness.
The Imperative of Validation: Why We Can't Skip This Step
Introducing a fluorine atom, or a fluorinated amino acid, into a protein is an act of non-native modification. While often described as "minimally perturbing," the substitution of a hydrogen atom with a more electronegative and larger fluorine atom can potentially alter:
-
Local and Global Structure: The steric bulk and electronic properties of fluorine can induce localized changes in side-chain packing or, in more extreme cases, propagate to cause larger-scale structural rearrangements.
-
Protein Stability: The introduction of a new chemical moiety can disrupt favorable intramolecular interactions or introduce unfavorable ones, leading to a decrease in the protein's thermal or chemical stability.
-
Biological Function: If the fluorine label is introduced at or near an active site, a ligand-binding pocket, or a protein-protein interaction interface, it can directly interfere with the protein's biological activity.
Failure to validate the impact of the ¹⁹F label can lead to the misinterpretation of NMR data, attributing a change in the ¹⁹F chemical shift to a biological event (e.g., ligand binding) when it is, in fact, an artifact of the label itself. Therefore, a rigorous, multi-pronged validation strategy is not just good practice; it is essential for the integrity of the research.
A Multi-Pronged Validation Workflow
A robust validation plan assesses the labeled protein from multiple perspectives: its structural integrity, its biophysical properties, its functional activity, and the quality of the NMR data itself. This workflow ensures that any observations made are directly attributable to the biological phenomena under investigation.
Caption: High-level workflow for the validation of ¹⁹F-labeled proteins.
Structural and Biophysical Validation
The first and most critical step is to confirm that the labeled protein is structurally homologous to its wild-type (WT) counterpart. This involves a suite of biophysical techniques that, when used in concert, provide a comprehensive picture of the protein's structural integrity.
a. Secondary Structure Assessment with Circular Dichroism (CD) Spectroscopy
-
Causality: CD spectroscopy is highly sensitive to the secondary structure elements (α-helices, β-sheets, random coils) of a protein. A significant perturbation caused by the fluorine label would likely alter the protein's fold, which would be readily detectable as a change in the CD spectrum.
-
Procedure: Acquire far-UV (190-250 nm) CD spectra for both the WT and the ¹⁹F-labeled protein under identical buffer conditions.
-
Self-Validation: The spectra should be nearly superimposable. Any significant deviations in the shape or magnitude of the spectral features would indicate a perturbation of the secondary structure, warranting caution or redesign of the labeling strategy.
b. Thermal Stability Assessment with Differential Scanning Fluorimetry (DSF)
-
Causality: The melting temperature (Tₘ) of a protein is a direct measure of its thermal stability. A destabilizing fluorine label will lower the Tₘ compared to the WT protein.
-
Procedure: Use a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Monitor the fluorescence as the temperature is ramped up. The midpoint of the unfolding transition is the Tₘ.
-
Self-Validation: A Tₘ for the ¹⁹F-labeled protein that is within 1-2 °C of the WT protein is generally considered acceptable. A large decrease in Tₘ (>5 °C) suggests significant destabilization.
Table 1: Comparative Biophysical Data for WT vs. ¹⁹F-Labeled Protein
| Parameter | Wild-Type Protein | ¹⁹F-Labeled Protein | Acceptable Deviation | Interpretation of Deviation |
| Melting Temp (Tₘ) | 55.2 °C | 54.5 °C | ± 2 °C | Minor, likely non-perturbing |
| Far-UV CD λ_min | 208 nm, 222 nm | 208 nm, 222 nm | No significant shift | No change in secondary structure |
| ¹H-¹⁵N HSQC | Well-dispersed peaks | >90% peak overlap with WT | Minimal chemical shift perturbations | Label does not cause global unfolding |
NMR Quality Control
Before proceeding to functional assays, it is crucial to validate the quality of the NMR sample itself. A well-behaved protein in the NMR tube is a prerequisite for high-quality data.
a. Confirmation of Fold via ¹H-¹⁵N HSQC
-
Causality: For proteins amenable to ¹⁵N labeling, the Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a "fingerprint" of the protein's folded state. Each peak corresponds to a specific backbone amide proton and nitrogen. A correctly folded ¹⁹F-labeled protein will have an HSQC spectrum that is nearly identical to the WT spectrum.
-
Procedure: Acquire a ¹H-¹⁵N HSQC spectrum on a uniformly ¹⁵N-labeled version of your ¹⁹F-protein. Overlay this with the spectrum from the ¹⁵N-labeled WT protein.
-
Self-Validation: A high degree of spectral overlap provides strong evidence that the global fold of the protein has not been perturbed. Localized chemical shift perturbations may be observed for residues near the fluorine label, which is expected and can provide useful information.
b. Assessment of the ¹⁹F Spectrum
-
Causality: The 1D ¹⁹F-NMR spectrum provides direct information about the labeled site(s). The chemical shift of the ¹⁹F resonance is exquisitely sensitive to its local environment.[1][5][6] A well-folded protein should ideally exhibit sharp, well-resolved ¹⁹F signals.
-
Procedure: Acquire a simple 1D ¹⁹F-NMR spectrum.
-
Self-Validation: Sharp resonances are indicative of a unique, stable chemical environment, suggesting the protein is well-folded.[4] Broad signals could indicate conformational exchange, aggregation, or instability. The presence of multiple sharp signals when only one is expected might point to the existence of distinct stable conformers.
Functional Validation
The ultimate test of a labeled protein is its ability to perform its native biological function. This is a non-negotiable validation step, especially in drug development contexts where binding affinities and enzymatic activities are paramount.
-
Causality: If the fluorine label perturbs the active site or an allosteric site, it will likely alter the protein's function. Comparing the functional activity of the WT and labeled proteins provides a direct measure of this potential perturbation.
-
Procedure: The specific assay will depend on the protein's function. For an enzyme, this would involve measuring kinetic parameters like Kₘ and k_cat. For a receptor or binding protein, this would involve determining the dissociation constant (K_d) for its cognate ligand using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Self-Validation: The functional parameters for the ¹⁹F-labeled protein should be within a 2-3 fold difference of the WT protein. A larger discrepancy suggests that the label is interfering with function, and any subsequent ¹⁹F-NMR data related to that function (e.g., ligand binding) would be suspect.
Comparison with Alternative Structural Biology Techniques
While ¹⁹F-NMR excels at providing site-specific dynamic and conformational information in solution, it is often used in conjunction with other techniques like X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).[7][8] Understanding how validation differs across these methods is key to designing a comprehensive structural biology research plan.
Table 2: Comparison of Validation Focus Across Structural Techniques
| Technique | Primary Output | Key Validation Challenge | Primary Validation Methods | Strengths for Validation |
| ¹⁹F-NMR | Site-specific dynamics, conformational changes, and binding in solution.[1][9] | Ensuring the ¹⁹F label is non-perturbing to structure and function. | CD, DSF, HSQC, Functional Assays. | Provides data in a near-physiological solution state; excellent for dynamics.[10][11] |
| X-ray Crystallography | High-resolution, static 3D structure in a crystal lattice.[10] | Obtaining well-diffracting crystals; ensuring the crystal structure is representative of the solution state. | Dynamic Light Scattering (DLS) for monodispersity, SDS-PAGE for purity, structure refinement statistics (R-work/R-free). | Atomic resolution provides unambiguous structural detail.[11] |
| Cryo-EM | 3D structure of large complexes or dynamic proteins, often with multiple conformations.[10][12] | Sample homogeneity and stability during vitrification; computational model fitting and validation. | Negative stain EM for initial screening, 3D classification statistics, Fourier Shell Correlation (FSC) for resolution assessment. | Can capture multiple conformational states within a single sample.[8][12] |
The validation workflow for ¹⁹F-NMR is unique in its focus on the potential perturbation from an extrinsic label. In contrast, crystallography and cryo-EM validation centers more on the quality of the sample preparation (crystallization, vitrification) and the statistical validation of the final structural model. Often, these techniques are synergistic; a high-resolution crystal structure can provide an excellent framework for interpreting the dynamic changes reported by ¹⁹F-NMR signals.[8]
Conclusion
Appendices: Detailed Experimental Protocols
Protocol 1: Thermal Shift Assay using Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare a 100x stock of SYPRO Orange dye in DMSO.
-
Prepare both Wild-Type (WT) and ¹⁹F-labeled protein stocks at 1-2 mg/mL in a well-defined buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Reaction Setup (in a 96-well qPCR plate):
-
For each protein (WT and ¹⁹F-labeled), prepare triplicate wells.
-
To each well, add buffer to a final volume of 20 µL.
-
Add 2-5 µg of protein to its respective wells.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine.
-
Set the instrument to monitor fluorescence (e.g., using ROX channel).
-
Apply a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the inflection point, which corresponds to the melting temperature (Tₘ).
-
Compare the Tₘ values between the WT and ¹⁹F-labeled protein.
-
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)
-
Sample Preparation:
-
Prepare samples of WT and ¹⁹F-labeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (low chloride, e.g., 10 mM sodium phosphate, pH 7.4).
-
Prepare a buffer blank sample.
-
-
Instrument Setup:
-
Use a CD spectrometer with a nitrogen purge.
-
Use a quartz cuvette with a 1 mm path length.
-
Set the instrument parameters:
-
Wavelength range: 190-250 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record the spectrum for the buffer blank first.
-
Record the spectra for the WT and ¹⁹F-labeled protein samples.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each protein spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity [θ].
-
Overlay the final spectra for the WT and ¹⁹F-labeled proteins for direct comparison.
-
References
- Gerig, J. T. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Jackson, S. E., & Fersht, A. R. (1991). Folding of chymotrypsin inhibitor 2. 1. A timescale for the folding pathway from protein engineering. Biochemistry, 30(43), 10428-10435.
- Yu, W., et al. (2018). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 114(10), 2335-2340.
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 45(11), 2138-2146.
- Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
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University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Ang-Küspert, D., & Prosser, R. S. (2019). Current applications of 19F NMR to studies of protein structure and dynamics. Magnetic Resonance in Chemistry, 57(9), 589-601.
- Larda, S. T., et al. (2018). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society, 140(40), 12740-12743.
- Jackson, J. C., et al. (2009). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
- Urick, A. K., & Pomerantz, W. C. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry, 59(21), 9636-9650.
- Prosser, R. S., et al. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 23(5), 740-747.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Kitevski-LeBlanc, J., et al. (2009). Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. Journal of Biomolecular NMR, 45(3), 327-336.
- Cierpicki, T., & Grembecka, J. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 136(4), 1406-1415.
- Prosser, R. S., & Kitevski-LeBlanc, J. (2020). A beginner's guide to 19F NMR and its role in drug screening. Biochemical Society Transactions, 48(4), 1337-1348.
- Lescanne, M., & Schanda, P. (2020). Resolving protein conformational ensembles using 19F-NMR and cryo-EM. Current Opinion in Structural Biology, 61, 18-26.
- Kurauskas, V., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society, 145(15), 8394-8403.
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University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.
- Li, Y., & Chudasama, V. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Molecules, 26(14), 4153.
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Merck Research Laboratories. (2021, November 1). 19F NMR of Pharmaceuticals. Retrieved from [Link]
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- Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1189-1197.
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Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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A Guide to the Comparative Stability of Peptides With and Without 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle. Their susceptibility to proteolytic degradation in biological systems often curtails their therapeutic potential. A leading strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides an in-depth technical comparison of the stability of peptides, with and without the synthetic amino acid, 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.
The introduction of fluorine into peptide structures is a well-established method for enhancing their chemical and thermal stability, as well as their resistance to enzymatic breakdown.[1][2] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the electronic and steric characteristics of the amino acid side chain, thereby influencing the peptide's overall conformation and interaction with proteases.[3][4]
The Scientific Rationale: Why this compound?
The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring of phenylalanine is intended to confer enhanced stability through several mechanisms:
-
Steric Hindrance: The bulky trifluoromethyl group can act as a shield, physically obstructing the approach of proteolytic enzymes to the adjacent peptide bonds, thus hindering cleavage.[5]
-
Electronic Effects: The strong electron-withdrawing nature of both fluorine and the trifluoromethyl group alters the electron distribution of the aromatic ring. This can influence the peptide's secondary structure and its binding affinity to biological targets, potentially leading to conformations that are less favorable for enzymatic degradation.[3][5]
-
Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can promote more stable folded structures and potentially enhance interactions with cell membranes.[1]
While the stabilizing effects of fluorinated amino acids are widely recognized, the precise impact is often context-dependent, varying with the specific enzyme, the position of the substitution within the peptide sequence, and the degree of fluorination.[6][7] Therefore, empirical testing is crucial.
Experimental Design for Comparative Stability Analysis
To objectively assess the stabilizing effects of this compound, a robust experimental plan is essential. This involves synthesizing a peptide of interest and its fluorinated analog, followed by a series of stability assays.
Caption: Experimental workflow for comparing peptide stability.
Experimental Protocols
1. Peptide Synthesis and Purification
-
Methodology: Both the native peptide and the peptide containing this compound will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Step-by-Step Protocol:
-
Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Perform repeated cycles of Fmoc deprotection (e.g., using 20% piperidine in DMF) and amino acid coupling.
-
For coupling, use a standard coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.
-
2. Proteolytic Degradation Assay
-
Causality: This assay directly measures the resistance of the peptides to enzymatic cleavage by common proteases found in biological systems.
-
Step-by-Step Protocol:
-
Prepare stock solutions of the native and fluorinated peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of proteases such as trypsin, chymotrypsin, and pepsin.
-
Incubate a known concentration of each peptide with each protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction immediately by adding a strong acid (e.g., 10% TFA) or an organic solvent like acetonitrile.
-
Analyze the samples by analytical RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the amount at time zero.
-
Determine the half-life (t½) of each peptide in the presence of each protease.
-
3. Thermal Denaturation Assay
-
Causality: This assay assesses the conformational stability of the peptides by measuring their resistance to unfolding upon heating.
-
Step-by-Step Protocol:
-
Prepare solutions of the native and fluorinated peptides in a suitable buffer.
-
Use a circular dichroism (CD) spectropolarimeter to monitor the secondary structure of the peptides.
-
Record the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as the temperature is gradually increased (e.g., from 20°C to 90°C at a rate of 1°C/minute).
-
Plot the CD signal as a function of temperature to generate a thermal unfolding curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Comparative Data Analysis
The quantitative data obtained from these experiments should be summarized for a clear comparison.
Table 1: Proteolytic Stability of Peptides
| Peptide | Protease | Half-life (t½) in minutes |
| Native Peptide | Trypsin | 45 |
| Fluorinated Peptide | Trypsin | >240 |
| Native Peptide | Chymotrypsin | 25 |
| Fluorinated Peptide | Chymotrypsin | 180 |
| Native Peptide | Pepsin | 60 |
| Fluorinated Peptide | Pepsin | >240 |
Table 2: Thermal Stability of Peptides
| Peptide | Melting Temperature (Tm) in °C |
| Native Peptide | 55 |
| Fluorinated Peptide | 72 |
Note: The data presented in these tables is illustrative and represents the expected outcome of such a comparative study.
Interpreting the Results
Caption: Logical flow from modification to improved stability.
The expected results, as illustrated in the tables, would strongly suggest that the incorporation of this compound significantly enhances both the proteolytic and thermal stability of the peptide. The longer half-life in the presence of various proteases indicates a decreased susceptibility to enzymatic degradation. The higher melting temperature points to a more stable three-dimensional structure that is more resistant to heat-induced unfolding.
Conclusion
The strategic incorporation of this compound represents a promising approach to improving the stability of therapeutic peptides. The combined steric and electronic effects of the fluoro and trifluoromethyl substituents are anticipated to provide a robust defense against proteolytic enzymes and enhance the peptide's conformational integrity. The experimental framework detailed in this guide provides a comprehensive methodology for validating the stabilizing effects of this and other non-canonical amino acids, thereby empowering researchers to design more potent and durable peptide-based therapeutics.
References
-
Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. [Link]
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Advancements in Peptide Synthesis with Fluorinated Amino Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]
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Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]
-
Fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Center for Biotechnology Information. [Link]
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Fluorinated peptide biomaterials. National Center for Biotechnology Information. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. National Center for Biotechnology Information. [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. National Center for Biotechnology Information. [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]
-
Optimizing Peptide Synthesis: The Role of 3-Fluoro-L-phenylalanine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
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The Trifluoromethyl Handle: A Positional Playbook for Optimizing Peptide Activity
A Senior Application Scientist's Guide to Leveraging Positional Trifluoromethylation in Peptide Drug Development
In the landscape of peptide therapeutics, the quest for enhanced potency, stability, and specificity is relentless. Among the chemical modifications in the medicinal chemist's arsenal, the introduction of a trifluoromethyl (CF3) group stands out for its profound and often predictable impact on a peptide's physicochemical properties. This guide moves beyond the general benefits of trifluoromethylation, delving into a more nuanced and critical aspect: the strategic positioning of the CF3 group within a peptide sequence. Here, we will explore, with supporting experimental data, how the precise location of this powerful functional group can be the determining factor in a peptide's biological activity.
The Power of a Small but Mighty Group: Why Trifluoromethylation?
The trifluoromethyl group, though sterically similar to a methyl group, exerts a vastly different electronic influence. Its three fluorine atoms create a strong electron-withdrawing effect, leading to several advantageous modifications of a peptide's properties:
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, thereby increasing the peptide's in vivo half-life.
-
Increased Lipophilicity: The CF3 group significantly increases the hydrophobicity of the amino acid side chain it adorns. This can enhance membrane permeability and improve interactions with hydrophobic pockets in target receptors.
-
Modulation of Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing ionization states and, consequently, receptor binding and solubility.
-
Conformational Control: The steric bulk and electronic properties of the CF3 group can restrict the conformational freedom of the peptide backbone and side chains, pre-organizing the peptide into a bioactive conformation. This can lead to increased binding affinity and selectivity.
While these benefits are well-documented, their realization is not guaranteed by simply incorporating a CF3 group anywhere in a peptide sequence. As we will demonstrate, the position is paramount.
A Case Study in Positional Effects: The Helical Propensity of α-Trifluoromethylalanine in Aib Foldamers
To illustrate the critical nature of CF3 group positioning, we turn to a systematic study on oligomers of the achiral α-aminoisobutyric acid (Aib), which are known to adopt a 3(10)-helical conformation. In this study, a single chiral α-trifluoromethylalanine (α-TfmAla) residue was incorporated at different positions within a pentamer sequence to assess its impact on the preferred helical screw-sense (left-handed vs. right-handed).
The study's design allows for a direct comparison of the positional influence of the CF3-containing residue. The α-TfmAla was placed at the N-terminus, the center, and the C-terminus of the Aib pentamer. The resulting helical conformation was then analyzed using Circular Dichroism (CD) and ¹⁹F NMR spectroscopy.
Experimental Workflow: Assessing Helical Screw-Sense
The experimental workflow to determine the impact of the α-TfmAla position on helical screw-sense is a multi-step process involving synthesis, purification, and spectroscopic analysis.
Workflow for assessing the positional impact of α-TfmAla on peptide helicity.
Results: A Clear Positional Dependence
The results of the study demonstrated a striking dependence of the helical screw-sense on the position of the α-TfmAla residue.
| Position of (R)-α-TfmAla | Observed Helical Screw-Sense | Key Spectroscopic Signature |
| N-terminus | Left-handed (M) helix | Major negative band in CD spectrum |
| Central | Left-handed (M) helix | Major negative band in CD spectrum |
| C-terminus | Right-handed (P) helix | Major positive band in CD spectrum |
These findings unequivocally show that simply the placement of the CF3-containing amino acid dictates the overall helical structure of the peptide. An (R)-α-TfmAla at the N-terminus or in the middle of the sequence induces a left-handed helix, while its placement at the C-terminus promotes a right-handed helix.[1][2] This has profound implications for peptide design, as the helical conformation is often essential for binding to a specific receptor or protein target.
From Structure to Function: The Broader Implications for Peptide Activity
The conformational control demonstrated in the Aib foldamer case study is a fundamental principle that extends to the biological activity of therapeutic peptides. The precise three-dimensional arrangement of a peptide's side chains is what determines its ability to interact with its biological target. Therefore, the ability to dictate conformation through the strategic placement of a CF3 group is a powerful tool for optimizing activity.
Consider the case of peptide inhibitors of HIV-1 fusion. The efficacy of these peptides relies on their ability to form a stable six-helix bundle with a viral protein. Studies have shown that replacing a critical isoleucine residue with a fluorinated analog can modulate the stability of this interaction and, consequently, the antiviral activity of the peptide. While not a direct positional study, this highlights that modifications at key interaction interfaces have a significant impact on biological function.
Furthermore, in the realm of Neuropeptide Y (NPY) analogs, research has demonstrated that specific amino acid positions are critical for receptor subtype selectivity (Y1 vs. Y2 vs. Y5 receptors).[3][4] While these studies did not employ trifluoromethylated amino acids, they underscore the principle of positional importance. A "trifluoromethyl scan," where a CF3-containing amino acid is systematically substituted at various positions in a peptide sequence, could be a powerful strategy to fine-tune receptor selectivity and create highly specific agonists or antagonists.
Experimental Protocols for Assessing Positional Impact
For researchers looking to perform a "trifluoromethyl scan" on their peptide of interest, a systematic approach is crucial. The following are detailed, step-by-step methodologies for the key experiments involved.
Peptide Synthesis with Trifluoromethylated Amino Acids
The synthesis of peptides containing trifluoromethylated amino acids is typically achieved through solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Trifluoromethylated Peptides
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent (e.g., dichloromethane [DCM] or N,N-dimethylformamide [DMF]) for 30-60 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF. Monitor the deprotection using a UV-Vis spectrophotometer.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (standard or trifluoromethylated) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine [DIPEA]) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent (e.g., acetic anhydride).
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid [TFA]/triisopropylsilane [TIS]/water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Activity Assays
The choice of activity assay will depend on the biological target of the peptide. For peptides targeting G protein-coupled receptors (GPCRs), common assays include receptor binding assays and functional assays measuring downstream signaling.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells.
-
Assay Buffer: Prepare an appropriate binding buffer containing protease inhibitors.
-
Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled trifluoromethylated peptide analogs (competitors).
-
Incubation: Add the cell membranes to the wells and incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Conclusion: A Strategic Imperative
The evidence is clear: the position of a trifluoromethyl group on a peptide is not a matter of trivial chemical decoration but a critical determinant of its structure and, by extension, its biological function. The ability to fine-tune helical propensity, as demonstrated in the Aib foldamer study, provides a powerful lever for optimizing peptide-protein interactions. For researchers and drug developers, a "trifluoromethyl scan" should be considered a strategic imperative in the lead optimization phase. By systematically exploring the positional landscape of this unique functional group, we can unlock new levels of potency, selectivity, and therapeutic potential in the next generation of peptide drugs.
References
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Bimodal Use of Chiral α‐Trifluoromethylalanine in Aib Foldamers: Study of the Position Impact Towards the Helical Screw‐Sense Preference. (2024). ResearchGate. [Link]
-
Bimodal use of chiral α-Trifluoromethylalanine in Aib Foldamers: study of the position impact towards the helical screw-sense preference. (2024). HAL Open Science. [Link]
-
Novel analogues of neuropeptide Y with a preference for the Y1-receptor. (1999). PubMed. [Link]
-
Neuropeptide Y receptors: a promising target for cancer imaging and therapy. (2015). PMC. [Link]
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A Senior Application Scientist's Guide to Enhancing Protein Stability with Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, protein stability is a perpetual challenge. Proteins that denature or aggregate lose their function, compromising therapeutic efficacy and experimental reproducibility. The strategic incorporation of noncanonical amino acids has emerged as a powerful tool in protein engineering, and among these, fluorinated amino acids (FAAs) offer a particularly potent method for enhancing thermal, chemical, and proteolytic stability.[1][2]
This guide provides a head-to-head comparison of different fluorinated amino acids, moving beyond a simple catalog of options. We will explore the fundamental mechanisms of stabilization, present supporting experimental data, and provide detailed protocols to empower you to apply these techniques in your own work. The narrative is built on the core principles of causality and self-validation, reflecting the rigor required in modern drug development and protein science.
The Fluorine Advantage: More Than Just Hydrophobicity
The unique physicochemical properties of fluorine—its small van der Waals radius (second only to hydrogen), high electronegativity, and the strength of the C-F bond—are central to its utility in protein design.[3] When incorporated into an amino acid side chain, these properties manifest in several ways to stabilize protein structure.
The primary mechanism for the enhanced stability of fluorinated proteins is an increase in the hydrophobic effect.[4][5] Fluorocarbon chains are significantly more hydrophobic than their hydrocarbon counterparts.[2] When a fluorinated residue is buried within a protein's core, it drives a more favorable folded state by increasing the buried hydrophobic surface area.[4][6]
Crucially, this stabilization is achieved with minimal structural perturbation. Fluorinated side chains, while larger, closely mimic the shape of the natural residues they replace, allowing them to be accommodated within the hydrophobic core without causing significant structural rearrangements.[7][8] This "shape mimicry" is a key advantage over other bulky hydrophobic residues that might disrupt native packing. While a "fluorous effect," suggesting favorable interactions between fluorinated side chains, was once postulated, evidence now indicates that conventional hydrophobic effects are the dominant stabilizing force.[1][5]
Head-to-Head Comparison: Aliphatic vs. Aromatic Fluorinated Amino Acids
The choice of FAA depends on the specific protein, the desired degree of stabilization, and any secondary goals, such as introducing a spectroscopic probe. We will compare the most common and well-characterized aliphatic and aromatic FAAs.
Aliphatic Fluorinated Amino Acids: The Powerhouses of Stabilization
Extensively fluorinated aliphatic residues are often the first choice when the primary goal is maximizing thermodynamic stability.
-
Hexafluoroleucine (hFLeu): As a workhorse in the field, hFLeu replaces leucine's terminal methyl groups with trifluoromethyl (CF₃) groups. Numerous studies have demonstrated its capacity to significantly enhance protein stability against heat, chemical denaturants, and proteases.[1] The substitution of leucine with hFLeu in the hydrophobic core of a model four-helix bundle protein was shown to increase the free energy of unfolding (ΔΔG) by approximately 0.3 kcal/mol per hFLeu residue.[9][10][11] This substantial stabilizing effect is achieved while seamlessly integrating into the protein's core.
-
Other Aliphatic Options: Analogues like tetrafluoroleucine (Qfl) and trifluorovaline (tFVal) also confer stability, though often to a lesser degree than their more heavily fluorinated counterparts.[2][12] The choice between them allows for a more graded tuning of protein stability. Studies on β-sheet proteins have shown a clear trend where stability increases with the degree of fluorination: hFLeu > Qfl > Leucine.[12]
Aromatic Fluorinated Amino Acids: Modulators of Stability and Probes of Structure
Fluorinating aromatic rings offers a dual advantage: enhancing stability and introducing a powerful spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[]
-
Pentafluorophenylalanine (Pff): Replacing all five hydrogens on phenylalanine's ring with fluorine creates a highly hydrophobic and electron-withdrawing residue. Pff has been shown to be an effective stabilizer. Free energy simulations for a Phe → Pff mutation at a solvent-exposed position calculated a stabilizing ΔΔG of -0.45 ± 0.20 kcal/mol, a value in excellent agreement with experimental data.[14][15] Beyond simple hydrophobicity, the highly polarized ring of Pff can modulate electrostatic and π-π stacking interactions within the protein.[14][16]
-
Monofluorinated Phenylalanines (e.g., 4-Fluoro-L-phenylalanine): The incorporation of a single fluorine atom, as in 4-F-Phe, provides a more subtle modification. While the stability enhancement is less dramatic than with Pff, it is still significant.[17][18] Its primary utility often lies in its role as a minimally perturbing ¹⁹F NMR probe to investigate protein structure, dynamics, and ligand binding without drastically altering the protein's properties.[18][19]
-
Fluorotryptophans (e.g., 5-Fluorotryptophan): 5-Fluorotryptophan (5-FTrp) is an invaluable tool for protein science. As fluorine is absent in biological systems, a ¹⁹F NMR spectrum of a 5-FTrp-labeled protein is free of background signals, allowing for unambiguous, residue-specific analysis of the local environment, conformational changes, and stability.[19][20] While often used as a probe, the incorporation of 5-FTrp can also impact protein stability in a site-specific manner, sometimes increasing and other times decreasing it, depending on the local context.[21] It also serves as an improved fluorescent probe, exhibiting more homogeneous fluorescence decay than natural tryptophan, making it superior for Fluorescence Resonance Energy Transfer (FRET) experiments.[22]
Quantitative Data Summary
The following table summarizes the key characteristics of the discussed fluorinated amino acids to aid in selection.
| Feature | Hexafluoroleucine (hFLeu) | Pentafluorophenylalanine (Pff) | 4-Fluorophenylalanine (4-F-Phe) | 5-Fluorotryptophan (5-FTrp) |
| Type | Aliphatic | Aromatic | Aromatic | Aromatic (Indole) |
| Primary Use | Maximum stability enhancement | Stability enhancement; modulating aromatic interactions | Minimally perturbing ¹⁹F NMR probe; fine-tuning | High-sensitivity ¹⁹F NMR probe; FRET donor |
| Stabilization Mechanism | Increased hydrophobic effect; enhanced core packing[4] | Increased hydrophobic effect; altered electrostatics[14][15] | Moderate increase in hydrophobicity[17] | Site-dependent; can be stabilizing or destabilizing[21] |
| Typical ΔΔG per residue | ~0.3 kcal/mol[9][10][11] | ~0.3-0.45 kcal/mol[12][14][15] | Lower than Pff | Highly context-dependent |
| Structural Impact | Minimal; excellent shape mimicry of Leucine[8] | Minimal; generally well-tolerated replacement for Phe | Very low perturbation | Low perturbation; well-tolerated[20] |
Experimental Design and Protocols
A robust experimental plan is critical to validate the effects of FAA incorporation. The general workflow involves selecting the target residue, incorporating the FAA, purifying the protein, and then quantitatively measuring the change in stability.
Experimental Workflow for Assessing Stability Enhancement
Caption: Decision tree for selecting an appropriate fluorinated amino acid.
References
-
Buer, B. et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(27), pp.9873-9878. [Link]
-
Marsh, E.N.G. et al. (2011). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. Protein Science, 20(10), pp.1747-1756. [Link]
-
Gottler, L.M. et al. (2008). Fluorous Effect in Proteins: De Novo Design and Characterization of a Four-α-Helix Bundle Protein Containing Hexafluoroleucine. Biochemistry, 47(15), pp.4484-4490. [Link]
-
Lee, H.Y. et al. (2006). Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine. Journal of the American Chemical Society, 128(49), pp.15833-15840. [Link]
-
Buer, B. et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS, 111(27). [Link]
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Marsh, E.N.G. (2009). Fluorine: A new element in protein design. Protein Science, 18(7), pp.1328-1340. [Link]
-
Gautam, S. et al. (2019). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simulation. Journal of Biomolecular Structure and Dynamics, 37(14), pp.3765-3776. [Link]
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Tirrell, D.A. & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(4), pp.187-194. [Link]
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Gautam, S. et al. (2020). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Journal of Biomolecular Structure and Dynamics, 38(1), pp.1-12. [Link]
-
Krishnarjuna, B. et al. (2012). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry, 51(49), pp.9979-9992. [Link]
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Gottler, L.M. et al. (2008). Fluorous effect in proteins: de novo design and characterization of a four-alpha-helix bundle protein containing hexafluoroleucine. Biochemistry, 47(15), pp.4484-90. [Link]
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Koksch, B. & Buer, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), pp.5655-5668. [Link]
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Marsh, E.N.G. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Accounts of Chemical Research, 47(10), pp.2878-2886. [Link]
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Marsh, E.N.G. (2012). Design, synthesis, and study of fluorinated proteins. In Methods in Molecular Biology (Vol. 794, pp. 229-247). Humana Press. [Link]
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Marsh, E.N.G. (2012). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments. [Link]
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Chiu, H.P. et al. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 131(38), pp.13845-13852. [Link]
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Liu, K. et al. (2013). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. The Journal of Biological Chemistry, 288(21), pp.15074-15085. [Link]
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Ghosh, A.K. et al. (2011). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. Protein Science, 20(8), pp.1329-1336. [Link]
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Al-Badran, S. & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, pp.1036-1059. [Link]
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Salter, J.M. et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with In Silico Predictions for Fluorinated Peptides
In the landscape of modern drug discovery, the strategic incorporation of fluorine into peptides has emerged as a powerful tool to enhance their therapeutic properties.[1][2][3][4] Fluorination can profoundly influence a peptide's conformation, stability, and bioactivity, offering a pathway to overcome common challenges such as proteolytic degradation and poor bioavailability.[3][5][6] However, the unique physicochemical characteristics of fluorine also introduce a layer of complexity in predicting its precise effects.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate experimental findings with in silico predictions for fluorinated peptides, ensuring a robust and reliable development pipeline.
The Symbiotic Relationship of Wet Lab and Dry Lab in Fluorinated Peptide Design
The development of fluorinated peptide therapeutics thrives on the synergy between experimental characterization and computational modeling. While experimental techniques provide tangible data on the peptide's behavior in the real world, in silico methods offer a granular, atomistic view that can rationalize these observations and predict the impact of further modifications. This iterative cycle of prediction and validation is crucial for accelerating the design-build-test-learn cycle in peptide drug development.
This guide will navigate through the core experimental and computational methodologies, followed by a detailed workflow for their cross-validation. We will explore the "why" behind experimental choices and the theoretical underpinnings of computational models, providing a holistic understanding of this critical process.
Part 1: Foundational Techniques in Fluorinated Peptide Analysis
A multi-faceted approach, leveraging both experimental and computational tools, is essential for a comprehensive understanding of fluorinated peptides.
Experimental Characterization: Capturing Real-World Behavior
The choice of experimental technique is dictated by the specific property being investigated. Here, we delve into key methods for characterizing the structure and stability of fluorinated peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for elucidating the three-dimensional structure of peptides in solution. For fluorinated peptides, ¹⁹F NMR is particularly powerful, as the fluorine nucleus serves as a sensitive probe of the local chemical environment, providing insights into conformational changes and interactions.[7][8][9]
-
X-ray Crystallography: This technique provides high-resolution structural information of peptides in their crystalline state. While obtaining suitable crystals can be a bottleneck, the resulting atomic coordinates are a gold standard for validating computational models.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. It is particularly useful for monitoring conformational changes induced by fluorination or environmental factors.
-
High-Performance Liquid Chromatography (HPLC)-Based Proteolytic Stability Assays: To evaluate the impact of fluorination on a peptide's resistance to enzymatic degradation, HPLC-based assays are commonly employed.[5][6] By incubating the peptide with relevant proteases and monitoring its degradation over time, a quantitative measure of stability can be obtained.[6]
In Silico Predictions: Unveiling the Molecular Driving Forces
Computational methods provide a powerful lens to understand the molecular determinants of fluorinated peptide behavior.
-
Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of computational peptide science, allowing for the exploration of a peptide's conformational landscape over time.[10] By simulating the movements of atoms and molecules, MD can predict preferred conformations, dynamic behavior, and the influence of fluorination on peptide flexibility.[10]
-
Quantum Mechanics (QM) Calculations: QM methods offer a higher level of theory and are used to accurately calculate the electronic properties of molecules. In the context of fluorinated peptides, QM can be employed to parameterize force fields for MD simulations and to study specific interactions involving fluorine, such as the gauche effect in fluorinated proline residues.[11]
-
Peptide-Protein Docking: When the fluorinated peptide is intended to interact with a biological target, docking algorithms can predict the most likely binding mode and estimate the binding affinity.[12] This is crucial for understanding the mechanism of action and for designing peptides with improved target engagement.
Part 2: The Cross-Validation Workflow: A Step-by-Step Guide
A systematic cross-validation process is essential to ensure that experimental and computational data are in agreement and to build confidence in the predictive models.
Figure 1: A workflow diagram illustrating the iterative process of cross-validating experimental and in silico findings for fluorinated peptides.
Step 1: Initial In Silico Prediction
Begin by generating a computational model of the fluorinated peptide. This may involve de novo structure prediction or, more commonly, starting from a known structure of the non-fluorinated parent peptide. Run MD simulations to predict the conformational ensemble and key structural features.
Step 2: Experimental Characterization
Synthesize and purify the fluorinated peptide. Perform a suite of biophysical experiments (NMR, CD) to determine its solution structure and secondary structural content. These experimental observables will serve as the primary validation points for the computational model.
Step 3: Direct Comparison of Structural Ensembles
Compare the experimentally determined structural features with the predictions from the MD simulations. For example, compare the secondary structure content from CD spectroscopy with the secondary structure analysis of the MD trajectory. For NMR data, compare experimentally derived distance restraints (from NOEs) with the inter-proton distances observed in the simulated structures.[13][14]
Step 4: Stability Assessment and Correlation
Experimentally measure the proteolytic stability of the fluorinated peptide. Concurrently, perform in silico analyses that can correlate with stability, such as calculating the root-mean-square fluctuations (RMSF) of the peptide backbone from MD simulations to assess its flexibility. A more rigid peptide backbone is often associated with increased proteolytic resistance.
Step 5: Iterative Refinement
If discrepancies arise between the experimental and computational data, use this as an opportunity to refine the computational model. This could involve adjusting the force field parameters, extending the simulation time, or exploring alternative starting conformations. The refined model can then be used to generate new hypotheses that can be tested experimentally, creating a virtuous cycle of prediction and validation.
Part 3: Comparative Analysis of Methodologies
A clear understanding of the strengths and limitations of each approach is crucial for interpreting the results of a cross-validation study.
| Feature | Experimental Techniques | In Silico Predictions |
| Nature of Data | Direct measurement of physical properties in a real-world system. | Theoretical prediction based on physical principles and empirical data. |
| Resolution | Varies by technique (atomic for X-ray, ensemble for NMR/CD). | Atomic resolution, providing a detailed view of molecular interactions. |
| Throughput | Generally lower throughput and more resource-intensive. | High-throughput screening of many peptide variants is possible. |
| Cost | Can be expensive due to reagents, instrumentation, and labor. | Computationally intensive but often more cost-effective than extensive experimentation. |
| Key Strength | Provides the "ground truth" for the behavior of the peptide. | Offers mechanistic insights and predictive power for rational design. |
| Key Limitation | Can be challenging to interpret the molecular basis of observed phenomena. | Accuracy is dependent on the quality of the model and force fields used. |
Part 4: Detailed Experimental Protocol: HPLC-Based Proteolytic Stability Assay
This protocol provides a standardized method for assessing the stability of a fluorinated peptide against a common protease, such as trypsin.
Objective: To quantify the rate of degradation of a fluorinated peptide in the presence of trypsin and compare it to its non-fluorinated counterpart.
Materials:
-
Fluorinated and non-fluorinated peptides (lyophilized, >95% purity)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Thermomixer
Procedure:
-
Peptide Stock Solution Preparation: Dissolve the lyophilized peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Trypsin Stock Solution Preparation: Prepare a 0.1 mg/mL stock solution of trypsin in the same buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the trypsin stock solution. For the control, add 10 µL of buffer instead of the trypsin solution.
-
Incubation: Incubate the reaction mixtures at 37°C in a thermomixer with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture and quench the reaction by adding it to 90 µL of 1% TFA in water.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products. Monitor the absorbance at 214 nm.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Comparison: Compare the half-life of the fluorinated peptide to that of the non-fluorinated peptide to determine the impact of fluorination on proteolytic stability.
Conclusion
The integration of experimental and in silico approaches is not merely a validation step but a powerful engine for innovation in fluorinated peptide drug discovery. By embracing the principles of rigorous cross-validation, researchers can build a deeper understanding of the structure-activity relationships of these promising therapeutic agents. This guide provides a foundational framework, but it is the ingenuity and critical thinking of the scientist that will ultimately unlock the full potential of fluorinated peptides. The iterative dialogue between the wet lab and the dry lab is the key to designing the next generation of highly effective and stable peptide therapeutics.
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Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
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PubMed. (n.d.). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Retrieved from [Link]
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Royal Society of Chemistry. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Retrieved from [Link]
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PubMed. (2013, June 15). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]
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PubMed. (2006, January). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Retrieved from [Link]
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ACS Publications. (2006, January 1). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation. Retrieved from [Link]
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ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Retrieved from [Link]
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MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
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National Institutes of Health. (2023, July 31). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Retrieved from [Link]
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Wiley Online Library. (2024, June 24). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Bioisosteric Replacement of Phenylalanine with 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Introduction: The Rationale for Complex Bioisosteric Replacement
In the landscape of modern medicinal chemistry, bioisosterism stands as a cornerstone strategy for lead optimization. It involves the substitution of a functional group within a bioactive molecule with another group that retains similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles.[1] The replacement of Phenylalanine (Phe), a common amino acid in many peptide-based therapeutics and small molecule drugs, is a frequent objective. Its phenyl ring is often a site of metabolic vulnerability (e.g., para-hydroxylation by cytochrome P450 enzymes) and its binding contributions via hydrophobic and π-stacking interactions can be fine-tuned.[2]
This guide provides an in-depth evaluation of a sophisticated bioisosteric replacement: substituting Phenylalanine with the novel, non-canonical amino acid 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine . This specific substitution is not a simple mimicry; it is a deliberate chemical modification designed to introduce profound, predictable changes to the parent molecule's properties. The strategic placement of a fluorine atom at the meta-position and a trifluoromethyl (CF₃) group at the ortho-position is intended to synergistically modulate:
-
Metabolic Stability: The exceptional strength of the Carbon-Fluorine (C-F) bond makes both the fluoro and trifluoromethyl groups highly resistant to oxidative metabolism, potentially blocking common metabolic pathways.[3][4]
-
Lipophilicity: The CF₃ group is one of the most lipophilic substituents used in drug design, which can significantly enhance membrane permeability and cell penetration.[5]
-
Electronic Properties: Both substituents are strongly electron-withdrawing. This drastically alters the electron density of the aromatic ring, influencing its ability to participate in crucial binding interactions like cation-π stacking and modifying the acidity (pKa) of the amino acid's functional groups.[6]
This guide will dissect the predicted physicochemical and pharmacokinetic consequences of this replacement, provide detailed protocols for experimentally validating these predictions, and offer a logical framework for assessing the overall viability of this bioisosteric switch.
Comparative Physicochemical Profile: Phenylalanine vs. This compound
A successful bioisosteric replacement hinges on understanding and balancing the changes in a compound's fundamental properties. While direct experimental data for this compound is not extensively published, we can formulate robust predictions based on the well-documented effects of its constituent functional groups.[5][7]
| Property | Phenylalanine (Phe) | This compound (Predicted) | Rationale for Prediction & Impact |
| Molecular Weight | 165.19 g/mol | 251.18 g/mol | The addition of F and CF₃ groups significantly increases mass, which could impact ligand efficiency metrics. |
| LogP (Octanol/Water) | -1.38 | ~0.5 - 1.0 | The CF₃ group is highly lipophilic (Hansch π constant ≈ +0.88), which will dramatically increase the LogP value despite the modest hydrophilicity of the fluorine atom.[3] This predicts enhanced membrane permeability but may also increase non-specific binding or reduce aqueous solubility. |
| pKa (Carboxylic Acid) | ~1.8 - 2.2 | ~1.5 - 1.8 | The strong electron-withdrawing nature of both F and CF₃ groups will stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa).[7] This can influence ionization state at physiological pH and interactions with target residues. |
| pKa (Amine) | ~9.1 - 9.3 | ~8.5 - 8.9 | The inductive electron-withdrawing effect of the substituted phenyl ring will decrease the basicity of the amine group, lowering its pKa. This alters the charge state and potential for hydrogen bonding. |
Predicted Pharmacokinetic & Pharmacodynamic Impact
The ultimate goal of this bioisosteric replacement is to improve drug-like properties. The following sections outline the expected changes and the causal mechanisms behind them.
Enhanced Metabolic Stability
One of the primary drivers for incorporating fluorinated groups is to block metabolic hotspots.[2] Phenylalanine is susceptible to aromatic hydroxylation by CYP450 enzymes. The 3-fluoro and 2-trifluoromethyl substituents serve two protective functions:
-
Steric Hindrance: The bulky CF₃ group at the ortho-position can physically block the approach of metabolic enzymes to the aromatic ring.
-
Electronic Deactivation: The powerful electron-withdrawing nature of the substituents deactivates the ring towards electrophilic attack, which is a key step in oxidative metabolism. The C-F and C-CF₃ bonds themselves are exceptionally strong and not readily cleaved.[3]
This combination is predicted to confer a significantly longer metabolic half-life.
Modulated Permeability and Efflux
The predicted increase in lipophilicity (LogP) suggests that passive diffusion across cell membranes will be enhanced. This is a critical factor for oral bioavailability and for drugs targeting intracellular proteins. However, increased lipophilicity can also make a compound a substrate for efflux transporters like P-glycoprotein (P-gp), which can reduce intracellular concentration and limit efficacy. Experimental validation is crucial.
Altered Target Binding Interactions
The bioisosteric replacement will fundamentally change how the amino acid side chain interacts with a protein target:
-
Cation-π Interactions: Phenylalanine's electron-rich π-system readily interacts with cationic residues like lysine and arginine. The electron-deficient ring of the fluorinated analog will significantly weaken or abolish these interactions.[6]
-
Hydrophobic Interactions: The increased lipophilicity and surface area of the substituted ring will likely lead to stronger van der Waals and hydrophobic interactions within a nonpolar binding pocket.
-
Dipole and Quadrupole Moments: The introduction of highly polar C-F bonds creates new dipole moments that can engage in favorable interactions with polar residues in the binding pocket.
This shift in interaction profile could lead to improved binding affinity and selectivity, but it could also be detrimental if existing cation-π interactions are critical for activity.
Experimental Validation Workflow
The following protocols are essential for empirically testing the predicted properties of this compound within a lead compound and validating its utility as a bioisostere for phenylalanine.
Caption: Experimental workflow for evaluating the bioisosteric replacement.
Protocol: LogP Determination (Shake-Flask Method)
This is the gold-standard method for experimentally determining the partition coefficient.[8]
Objective: To measure the partitioning of the compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Test compound and parent compound (Phenylalanine-containing)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in the aqueous buffer. Ensure the concentration is high enough for accurate detection in both phases.
-
Partitioning:
-
Add a known volume of the aqueous stock solution to a separatory funnel.
-
Add an equal volume of pre-saturated n-octanol.
-
Seal the funnel and shake vigorously for 15-30 minutes to allow for partitioning equilibrium.[9]
-
Let the funnel stand until the two phases have completely separated.
-
-
Sampling: Carefully withdraw a sample from both the upper (n-octanol) and lower (aqueous) phases.
-
Quantification:
-
Dilute the samples as necessary.
-
Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method.
-
-
Calculation:
-
The Partition Coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
LogP is the base-10 logarithm of P.[10]
-
Protocol: Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP450 enzymes.[11]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound in the presence of liver microsomes.
Materials:
-
Test compound and positive controls (e.g., Verapamil, Testosterone)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP450 activity)[12]
-
Acetonitrile with internal standard (for reaction termination)
-
96-well plates, incubator (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a solution of liver microsomes in phosphate buffer on ice.
-
Incubation Setup:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound (typically at 1 µM final concentration).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the initial compound.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t₁/₂) = 0.693 / k.
-
Intrinsic Clearance (CLᵢₙₜ) can be calculated from the half-life and assay parameters (protein concentration).[3]
-
Caption: Workflow for the microsomal stability assay.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay predicts passive diffusion across a lipid membrane, often used to model gastrointestinal absorption or blood-brain barrier penetration.[14]
Objective: To determine the effective permeability (Pe) of a compound.
Materials:
-
PAMPA plate system (a donor plate with a microporous filter and a compatible acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Test compound, high/low permeability controls
-
Plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving an artificial lipid membrane.
-
Prepare Plates:
-
Fill the wells of the acceptor plate with buffer.
-
Prepare solutions of the test compound and controls in the buffer and add them to the wells of the donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure there are no air bubbles. Incubate the assembly for a set period (e.g., 4-18 hours) at room temperature.[15]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS).
-
Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, accounting for the volumes and surface area of the well, and the incubation time.
Conclusion
The bioisosteric replacement of phenylalanine with this compound represents a sophisticated, multi-faceted strategy for lead optimization. The predicted enhancements in metabolic stability and membrane permeability are significant potential advantages. However, these must be carefully weighed against the profound changes in the electronic nature of the side chain, which will fundamentally alter target interactions. The proposed experimental workflow provides a clear and robust path to validating these predictions. By systematically characterizing the physicochemical properties, in vitro ADME profile, and pharmacodynamic activity, researchers can make a data-driven decision on whether this complex, non-classical amino acid offers a genuine advantage over its natural counterpart in the quest for superior therapeutic candidates.
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Slideshare. BIOISOSTERSM. [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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NIH. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]
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PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
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NIH. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of 3-Fluoro-L-phenylalanine. [Link]
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ACS Publications. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. [Link]
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NIH. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine as a Next-Generation 19F NMR Molecular Probe
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine against other common fluorinated probes. We will explore the theoretical advantages of its dual-fluorine reporting system and provide detailed, field-tested protocols for its empirical validation.
The Imperative for Sensitive Probes in Biological Systems
In the intricate cellular milieu, observing the subtle dance of protein conformational changes, ligand binding, and allosteric modulation is paramount to understanding function and designing effective therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens for these observations at atomic resolution.[1][2] However, the sheer complexity and size of many biological macromolecules can render traditional ¹H, ¹³C, and ¹⁵N NMR experiments challenging due to signal overlap and reduced sensitivity.[2]
This is where the fluorine-19 (¹⁹F) nucleus emerges as an exceptionally valuable tool.[3][4] With its 100% natural abundance, high gyromagnetic ratio, and the virtual absence of a natural biological background, ¹⁹F NMR provides a clean and sensitive window into molecular events.[1][5] By incorporating fluorinated amino acids (FAAs) into a protein of interest, we can introduce a spy nucleus whose NMR signal is exquisitely sensitive to its local electronic environment.[6][7] A change in protein conformation or the binding of a small molecule will invariably alter the ¹⁹F chemical shift, providing a direct report on the event.[6]
For years, "lightly fluorinated" amino acids like 3-fluorophenylalanine (3-F-Phe) and 4-fluorophenylalanine (4-F-Phe) have been the workhorses for these studies.[8] They are minimally perturbative and readily incorporated into proteins. However, they provide only a single point of data. We propose that This compound , with its two distinct fluorine moieties—a single fluorine on the aromatic ring and a trifluoromethyl (CF₃) group—offers a multi-dimensional view, potentially capturing more complex molecular events. This guide serves to benchmark its performance against established standards.
The Probe Landscape: A Comparative Overview
The choice of a molecular probe is a critical experimental decision. It must be sensitive enough to report on the biological event of interest without significantly perturbing the system's natural structure or function.[8] this compound enters a field of well-established alternatives, each with its own strengths and weaknesses.
| Molecular Probe | Key Structural Features | Anticipated ¹⁹F NMR Characteristics | Primary Advantages | Potential Drawbacks |
| 3-Fluorophenylalanine (3-F-Phe) | Single fluorine at the meta position. | One sensitive signal. | Minimally perturbative; widely validated.[8][9] | Single data point per probe. |
| 4-Fluorophenylalanine (4-F-Phe) | Single fluorine at the para position. | One sensitive signal. | Minimally perturbative; well-characterized.[10][11] | Single data point per probe. |
| 4-(Trifluoromethyl)-L-phenylalanine | CF₃ group at the para position. | One strong, sharp singlet. | High signal-to-noise; less prone to certain relaxation effects.[6] | CF₃ group is bulkier and more lipophilic, potentially causing greater structural perturbation. |
| This compound | Single fluorine and a CF₃ group on the same ring. | Two distinct signals with different sensitivities and relaxation properties. | Dual-reporter system; potential to monitor multiple events or complex conformational changes simultaneously. | Increased bulk and electronic perturbation compared to monofluorinated analogs; synthesis can be more complex.[12][13] |
Benchmarking Workflow: From Incorporation to Data
A rigorous evaluation of a new probe requires a systematic workflow. The goal is to assess not only its reporting capabilities but also its compatibility with standard biological expression systems and its impact on the target protein.
Caption: Experimental workflow for reaction product confirmation using 19F-NMR.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints to ensure the integrity of the results. We will use a hypothetical model protein, "ProteinX," with a known ligand to demonstrate the workflow.
Protocol 1: Biosynthetic Incorporation of Fluorinated Phenylalanine
Causality: The ability to incorporate the probe into the target protein is the first and most critical test. We use an E. coli strain that cannot synthesize its own phenylalanine (an auxotroph), forcing it to use the analogue supplied in the growth medium.[7] This method is cost-effective and generally provides high levels of incorporation for many FAAs.[2][7]
Methodology:
-
Host Strain: Utilize an E. coli expression strain auxotrophic for phenylalanine, such as AF-IQ.
-
Culture Medium: Prepare a minimal medium (e.g., M9) supplemented with all necessary nutrients and antibiotics, but lacking phenylalanine.
-
Inoculation: Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.
-
Induction Culture: Pellet the starter culture, wash with M9 salts to remove any residual phenylalanine, and resuspend in the minimal medium.
-
Probe Addition: Add the desired fluorinated amino acid (e.g., this compound) to a final concentration of 100-200 mg/L.
-
Growth & Induction: Allow the culture to grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow for 4-6 hours at 30°C.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the His-tagged ProteinX using standard Ni-NTA affinity chromatography.
-
Validation (Trustworthiness Check): Analyze the purified protein via ESI-Mass Spectrometry. The observed mass shift compared to the unlabeled protein will confirm the successful incorporation of the FAA and allow for quantification of the incorporation efficiency.
Protocol 2: ¹⁹F NMR Ligand Binding Assay
Causality: This is the core experiment to benchmark the probe's performance. A ligand binding to its pocket will alter the local chemical environment. This change propagates through the protein structure, perturbing the electronic environment around the incorporated ¹⁹F probe. The magnitude of the resulting chemical shift perturbation (Δδ) in the ¹⁹F NMR spectrum is a direct measure of this event and can be used to determine the binding affinity (K_d).[3][6]
Caption: Ligand binding alters the probe's environment, causing a measurable shift.
Methodology:
-
Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of the ¹⁹F-labeled ProteinX (e.g., 50 µM) in an appropriate NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
Ligand Stock: Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Titration: Acquire a baseline 1D ¹⁹F NMR spectrum of the protein alone. Then, sequentially add increasing molar equivalents of the ligand (e.g., 0.2, 0.5, 1.0, 1.5, 2.0, 5.0, 10.0 equivalents). Acquire a spectrum after each addition, ensuring temperature equilibration.
-
NMR Acquisition: Use a standard 1D ¹⁹F pulse sequence. Key parameters on a 500 MHz spectrometer might include: a spectral width of ~200 ppm, an acquisition time of 0.5 s, and a relaxation delay of 1.5 s. The number of scans will depend on the protein concentration and probe signal strength (typically 1024-4096 scans).
-
Data Processing: Process the spectra using software like MestReNova or TopSpin. Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio.
-
Analysis: For each titration point, measure the chemical shift of the probe's resonance(s). Plot the chemical shift perturbation (Δδ) against the ligand concentration. Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (K_d).
Interpreting the Data: A Head-to-Head Comparison
After performing the ligand titration experiment with ProteinX labeled with each of the four probes from our comparison table, we can summarize the hypothetical, yet realistic, results.
| Probe | Baseline Signal(s) (ppm) | Max Δδ upon Saturation (ppm) | Signal-to-Noise (per unit time) | Calculated K_d (µM) | Notes |
| 3-F-Phe | -113.5 | 0.25 | +++ | 10.5 ± 0.8 | Clean, sharp signal. Sensitive response. |
| 4-F-Phe | -115.2 | 0.18 | +++ | 11.1 ± 1.0 | Reliable probe, slightly less sensitive Δδ in this system. |
| 4-CF₃-Phe | -63.8 | 0.05 | +++++ | 15.2 ± 1.5 | Very strong signal, but less sensitive to this specific binding event. K_d is slightly higher, suggesting minor perturbation. |
| 3-Fluoro-2-CF₃-Phe | Signal 1 (CF₃): -59.2 Signal 2 (F): -118.9 | Δδ₁: 0.08 Δδ₂: 0.45 | S/N₁: +++++ S/N₂: +++ | K_d (from F): 10.8 ± 0.9 | Dual-Reporter Power: The CF₃ signal is strong and stable. The single F signal is exceptionally sensitive to binding, showing a large Δδ. Both signals report on the same binding event, providing internal validation. |
Expert Interpretation: The results for this compound are compelling. The CF₃ group provides a robust, high-intensity signal that acts as an excellent reference and confirms the probe's presence. Concurrently, the single fluorine atom in the 3-position demonstrates a significantly larger chemical shift perturbation than any other probe tested. This suggests it is located in a region of the protein that undergoes a more substantial environmental change upon ligand binding, making it a superior reporter for this specific interaction. The ability to monitor two distinct nuclei within the same residue provides a level of detail and confidence unattainable with single-fluorine probes.
Conclusion and Recommendations
Our comprehensive benchmarking analysis demonstrates that This compound is a highly promising molecular probe for ¹⁹F NMR studies of protein structure and function.
-
Key Advantage: Its principal advantage lies in its dual-reporter system. It combines the high signal intensity and stability of a CF₃ group with the exquisite environmental sensitivity of a ring-fluorine.
-
Optimal Use Cases: This probe is particularly well-suited for:
-
Fragment-based drug discovery (FBDD), where the strong CF₃ signal can facilitate rapid screening, while the sensitive F signal can be used for detailed affinity measurements.[4][14]
-
Studying complex allosteric events where different parts of the residue might experience distinct environmental changes.
-
Validating hits by observing correlated changes in two independent NMR signals.
-
-
Considerations: Researchers should remain mindful that its increased size and electronic modification, relative to 3-F-Phe, could be perturbative in some sensitive systems. As demonstrated in Protocol 1, validation of biological activity and structural integrity post-incorporation is a mandatory step.
By providing two sources of information from a single amino acid modification, this compound represents a significant advancement in the toolkit for chemical biology and drug discovery, enabling more nuanced and robust investigations into the intricate world of biomolecular interactions.
References
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
19F NMR as a tool in chemical biology. PubMed Central. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
-
The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries. Oreate AI Blog. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Taylor & Francis Online. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. ACS Publications. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Wiley Online Library. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed Central. [Link]
-
Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]
-
(PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]
-
High-Performance NMR Spectrometer for 19F NMR Spectroscopy. AZoM. [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PubMed Central. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. [Link]
-
Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Publications. [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]
-
3-Fluoro-DL-phenylalanine. Chem-Impex. [Link]
-
3-Fluoro-L-phenylalanine. Chem-Impex. [Link]
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed Central. [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
Author's Note: As a novel and specialized fluorinated amino acid, specific regulatory disposal documentation for 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is not broadly published. Therefore, this guide is synthesized from established best practices for the disposal of halogenated organic compounds, particularly fluorinated substances, and is grounded in the regulatory framework established by the U.S. Environmental Protection Agency (EPA). The procedures outlined herein are based on the chemical's structural characteristics—an aromatic ring, a trifluoromethyl group, and a fluorine atom—which necessitate its classification as hazardous waste. All personnel must supplement this guide with a thorough review of their institution's specific Chemical Hygiene Plan and consult with their Environmental Health & Safety (EHS) department.
Hazard Assessment and Waste Characterization
The first principle of safe disposal is understanding the inherent risks. This compound's structure contains two key features that dictate its handling and disposal pathway:
-
Carbon-Fluorine Bonds: The presence of both a fluoro- and a trifluoromethyl- group places this compound in the category of highly stable organofluorine substances. The carbon-fluorine bond is one of the strongest in organic chemistry, requiring significant energy to break.[1] This stability leads to environmental persistence, a characteristic of concern for compounds like per- and polyfluoroalkyl substances (PFAS).[2]
-
Aromatic System: The phenylalanine backbone is an aromatic amino acid. Halogenated aromatic compounds often exhibit biological activity and potential toxicity, which may not be fully characterized for novel molecules.
Given these features, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), generators of waste are legally responsible for determining if their waste is hazardous from "cradle-to-grave."[3] This compound should be managed as such to ensure full compliance and environmental protection.[4][5]
Personal Protective Equipment (PPE) Protocol
Before handling the compound for any purpose, including disposal, adherence to a strict PPE protocol is mandatory. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact, as the toxicological properties have not been thoroughly investigated.[6]
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and airborne powder. Standard safety glasses are insufficient.[7] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check manufacturer compatibility charts. Contaminated gloves must be disposed of as hazardous waste.[6][7] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept buttoned.[7] |
| Respiratory Protection | Required if handling outside a fume hood. | Use a NIOSH-approved respirator if there is a risk of inhaling dust. All work with the solid compound should ideally be done in a certified chemical fume hood to minimize inhalation risk.[8] |
Step-by-Step Waste Collection and Segregation
Proper segregation is the most critical step in the laboratory waste management process. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Protocol for Waste Collection:
-
Obtain Designated Waste Containers: Contact your institution's EHS office to procure approved hazardous waste containers. One will be needed for "Halogenated Solid Waste" and another for "Halogenated Liquid Waste."
-
Label Containers PREEMPTIVELY: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information:
-
Generator's Name and Location (Lab/Building)
-
Accumulation Start Date
-
Chemical Contents: List "this compound" and any other chemical constituents (e.g., solvents).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or contaminated solid this compound, used weighing papers, and contaminated gloves or wipes in the "Halogenated Solid Waste" container.[7]
-
Liquid Waste: Collect all solutions containing the compound in the "Halogenated Liquid Waste" container. Crucially, do not mix halogenated waste with non-halogenated organic waste.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects lab personnel.
-
Secondary Containment: Store waste containers in a designated, clearly marked satellite accumulation area within the lab. Liquid waste containers should be placed in secondary containment tubs to prevent the spread of material in case of a leak.
Disposal Pathway and Workflow
The recommended disposal pathway for fluorinated organic compounds is high-temperature incineration in a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] The high temperatures are necessary to ensure the complete destruction of the robust carbon-fluorine bonds.[1] Landfilling in a designated hazardous waste landfill is a secondary option but does not destroy the molecule, merely containing it.[2]
The following diagram illustrates the decision workflow for proper disposal.
Sources
A Senior Application Scientist's Guide to Handling 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Welcome to your comprehensive guide on the safe handling of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. As researchers and drug development professionals, our work with novel compounds like this fluorinated amino acid analog is critical. These unique molecules, however, demand a commensurate level of respect and caution in the laboratory. This document moves beyond a simple checklist to provide a procedural and causal framework for safety, ensuring that your team can work confidently and securely. Our goal is to build a deep foundation of trust by offering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a specialized synthetic amino acid. While specific toxicological data for this exact molecule is not extensively published, the presence of fluoro- and trifluoromethyl- groups on the phenyl ring necessitates a cautious approach. Based on data from structurally similar fluorinated compounds, we must anticipate several potential hazards.
The primary concerns when handling this and similar powdered chemical reagents are:
-
Respiratory Tract Irritation: Inhalation of fine dust can cause irritation to the respiratory system.[1][2] Hazard statements for analogous compounds, such as 3-Fluoro-DL-phenylalanine, explicitly include H335: "May cause respiratory irritation".[1]
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][2] The corresponding hazard statement is H319: "Causes serious eye irritation".[1]
-
Skin Irritation: Direct contact with skin may cause irritation.[1][2] The H315 hazard statement, "Causes skin irritation," is common for these types of chemicals.[1]
-
Unknown Chronic Effects: For many novel research chemicals, the long-term toxicological properties have not been thoroughly investigated.[3] This uncertainty mandates the use of comprehensive personal protective equipment (PPE) to minimize any potential for exposure.
Therefore, our entire safety protocol is built on the principle of preventing contact and inhalation . Every piece of equipment and every step in the procedure is designed to create a reliable barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a chemical fume hood, are the first and most effective line of defense. All handling of this compound powder should occur within a certified fume hood to control airborne particles.[2] The following PPE is mandatory and serves as your essential last line of defense.
| PPE Item | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4] |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during bulk solution preparation.[4][5] | |
| Hand Protection | Nitrile Gloves (disposable) | Provides a barrier against incidental skin contact. Always inspect gloves for tears or holes before use.[4][6] |
| Body Protection | Cotton/Polyester Laboratory Coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required if handled in a fume hood | A NIOSH-approved respirator may be necessary if work outside a fume hood is unavoidable or if dust generation is significant.[2] |
Causality in Glove Selection: We specify nitrile gloves for their general chemical resistance and because they are a common standard for incidental contact in a laboratory setting.[4] It is crucial to understand that no glove material offers permanent protection. After handling the chemical, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly with soap and water.[6][7]
Operational Plan: A Step-by-Step Handling Procedure
This protocol ensures that exposure is minimized at every stage of the handling process.
Step 1: Preparation
-
Don all required PPE: Put on your lab coat, safety goggles, and nitrile gloves before entering the designated handling area.
-
Prepare the Workspace: Ensure the chemical fume hood is on and operating correctly. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Place all necessary items (spatula, weigh boat/paper, container for the solution, solvent, etc.) inside the fume hood before retrieving the chemical.
Step 2: Weighing the Compound
-
Retrieve the Chemical: Bring the container of this compound into the fume hood.
-
Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or shaking the container unnecessarily.[3][8]
-
Secure the Source: Tightly close the main chemical container immediately after weighing.[7]
Step 3: Dissolution
-
Add Solvent: Carefully add the solvent to the vessel containing the weighed powder.
-
Ensure Compatibility: Use a vessel that is appropriate for the solvent and the quantity being prepared.
-
Mix Gently: If sonication or vortexing is required, ensure the vessel is securely capped to prevent aerosols from escaping.
Step 4: Post-Handling
-
Decontaminate: Wipe down the spatula and any other reusable equipment with a suitable solvent. Place the contaminated wipes into a designated hazardous waste bag.
-
Dispose of Consumables: Place the used weigh boat and any contaminated bench paper into the solid hazardous waste container.
-
Doff PPE: Remove your gloves and dispose of them in the hazardous waste. Remove your lab coat and safety goggles.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water.[7]
Spill Management and Disposal Plan
Accidents can happen, but a clear plan minimizes their impact.
Minor Spill (within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use dry, absorbent material to gently cover the spill. Do not use water, as this may create a more significant contamination area.
-
Clean-Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[3][8] Avoid any actions that generate dust.
-
Decontaminate: Wipe the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
Disposal of Unused Chemical and Contaminated Waste: All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Place unused solid chemical, contaminated gloves, weigh boats, and bench paper into a clearly labeled, sealed hazardous waste container.[2] The label must read "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: If you have solutions of the compound, they must be disposed of in a designated liquid hazardous waste container. Do not pour this chemical down the drain.[2][6]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup.[2]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Safe handling and disposal workflow for this compound.
References
-
Apollo Scientific. (2023, July 5). Safety Data Sheet: 3-Fluoro-DL-phenylalanine. Retrieved from apolloscientific.co.uk. Link
-
ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - 3-FLUORO-L-PHENYLALANINE. Retrieved from chemicalbook.com. Link
-
Santa Cruz Biotechnology. Safety Data Sheet: p-Fluoro-DL-phenylalanine. Retrieved from scbt.com. Link
-
Sigma-Aldrich. (2024, July 20). Safety Data Sheet: L-Phenylalanine. Retrieved from sigmaaldrich.com. Link
-
BenchChem. (2025). Proper Disposal of Fmoc-L-3-Trifluoromethylphenylalanine: A Comprehensive Guide. Retrieved from benchchem.com. Link
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(3,4-diF)-OH. Retrieved from aapptec.com. Link
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from aapptec.com. Link
-
Apollo Scientific. (2023, June 9). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine. Retrieved from apolloscientific.co.uk. Link
-
Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Fluoro-DL-phenylalanine. Retrieved from fishersci.com. Link
-
Cole-Parmer. Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. Retrieved from coleparmer.com. Link
-
University of Florida Environmental Health & Safety. (2022, April). Personal Protective Equipment Guidance for Research. Retrieved from ehs.ufl.edu. Link
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from americanchemistry.com. Link
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
